Product packaging for Hypnophilin(Cat. No.:CAS No. 80677-96-9)

Hypnophilin

Cat. No.: B1251928
CAS No.: 80677-96-9
M. Wt: 248.32 g/mol
InChI Key: FBSAMOXBBLSEEW-ZYHYCFKLSA-N
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Description

Hypnophilin is a natural sesquiterpene (molecular formula: C15H20O3) that has attracted significant research interest due to its complex, compact 5/5/5 tricyclic scaffold and notable biological activities . It is highly oxidized and has been isolated from fungal species such as Lentinus cf. strigosus . The synthesis of this compound is an area of active study, with recent advances utilizing strategies like [5+2+1] cycloaddition to construct its challenging core structure . In biomedical research, this compound has demonstrated potent cytotoxic and pro-apoptotic activities against various cancer cell lines. A key study in UACC-62 human skin melanoma cells showed that its cytotoxic effects are associated with the modulation of intracellular calcium signaling . Treatment with this compound was found to increase the intracellular calcium concentration, leading to DNA fragmentation and morphological changes characteristic of apoptosis, without compromising plasma membrane integrity . This mechanism positions this compound as a valuable tool compound for investigating novel anticancer pathways and for calcium signaling research . This product is labeled "For Research Use Only" (RUO) . It is specifically designed and manufactured for use in laboratory research applications . RUO products are essential tools for basic research, drug discovery, and assay development but are not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals . This product is not a drug and must not be administered to humans or used in clinical diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1251928 Hypnophilin CAS No. 80677-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80677-96-9

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,3R,6R,7R,8R,11S)-6-hydroxy-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-one

InChI

InChI=1S/C15H20O3/c1-7-10(16)12-15(18-12)6-8-5-13(2,3)11(17)9(8)14(7,15)4/h8-9,11-12,17H,1,5-6H2,2-4H3/t8-,9+,11-,12-,14+,15-/m1/s1

InChI Key

FBSAMOXBBLSEEW-ZYHYCFKLSA-N

Isomeric SMILES

C[C@]12[C@H]3[C@@H](C[C@@]14[C@H](O4)C(=O)C2=C)CC([C@@H]3O)(C)C

Canonical SMILES

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1O)C)C

Synonyms

hypnophilin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Hypnophilin: Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin is a sesquiterpenoid natural product belonging to the hirsutane family, characterized by a unique tricyclic 5-5-5 ring system. First isolated from the basidiomycete fungus Pleurotellus hypnophilus, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its production, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

This compound Producing Organism and Natural Source

The sole reported natural producer of this compound is the fungus Pleurotellus hypnophilus (also known as Pleurotellus hypnophilus (Berk.) Sacc.).[1][2][3] This small, gilled mushroom belongs to the order Agaricales. The initial isolation and characterization of this compound were reported in 1981 by Kupka, Anke, Giannetti, and Steglich, who cultured the fungus to obtain the compound.[1][2]

Quantitative Data on this compound Production

Quantitative data regarding the production of this compound from Pleurotellus hypnophilus is limited in the publicly available literature. The primary focus of research on this compound has been its total synthesis, with numerous synthetic routes developed since its discovery.[1][2] The original isolation paper by Kupka et al. (1981) provides some indication of the yield from submerged fermentation cultures.

Table 1: Reported Yield of this compound from Pleurotellus hypnophilus

Fermentation VolumeCrude Extract YieldPurified this compound YieldReference
100 LNot Reported8 mgKupka et al., 1981

Note: The original publication should be consulted for precise details of the fermentation and extraction conditions that led to this yield.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is based on the methods described in the foundational 1981 paper by Kupka and colleagues. This provides a framework for the isolation of this compound from submerged cultures of Pleurotellus hypnophilus.

Fermentation of Pleurotellus hypnophilus**
  • Culture Maintenance: Maintain stock cultures of Pleurotellus hypnophilus on a suitable solid medium, such as yeast extract-malt extract agar.

  • Inoculum Preparation: Inoculate a liquid seed medium (e.g., yeast extract-malt extract broth) with mycelium from the agar plates. Incubate with shaking until sufficient biomass is achieved.

  • Production Fermentation: Aseptically transfer the seed culture to a larger production fermenter containing a suitable production medium. The original study utilized a yeast extract-malt extract-glucose medium. Ferment for a specified period (e.g., 14-21 days) under controlled conditions of temperature, aeration, and agitation.

Extraction of this compound
  • Mycelium Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate. Concurrently, extract the mycelial biomass with a polar organic solvent like acetone or methanol, followed by partitioning of the concentrated extract with ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

Purification of this compound
  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

  • Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and combine those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase determined by analytical HPLC scouting runs.

  • Crystallization: If possible, crystallize the purified this compound from an appropriate solvent system to obtain a highly pure compound.

Biosynthesis and Signaling Pathways

The biosynthesis of this compound proceeds through the mevalonate pathway to generate the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). The characteristic hirsutane skeleton is then formed through a series of enzymatic cyclizations.

This compound Biosynthetic Pathway

Hypnophilin_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Multiple Steps IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP FPP Humulyl Cation Humulyl Cation FPP->Humulyl Cation Hirsutyl Cation Hirsutyl Cation Humulyl Cation->Hirsutyl Cation Hirsutene Hirsutene Hirsutyl Cation->Hirsutene This compound This compound Hirsutene->this compound Oxidations

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

While the specific enzymes involved in the cyclization of FPP to hirsutene and the subsequent oxidative modifications to form this compound in Pleurotellus hypnophilus have not been explicitly characterized, the general pathway for hirsutane-type sesquiterpenoids is well-established in other fungi.

Regulation of Secondary Metabolism in Fungi

The production of secondary metabolites like this compound in fungi is tightly regulated by complex signaling networks in response to environmental cues. While specific studies on Pleurotellus hypnophilus are not available, general fungal signaling pathways that are known to influence secondary metabolism are depicted below.

Fungal_Signaling cluster_environmental_cues Environmental Cues cluster_signaling_pathways Signaling Pathways Nutrient Limitation Nutrient Limitation cAMP-PKA Pathway cAMP-PKA Pathway Nutrient Limitation->cAMP-PKA Pathway Light Light MAPK Pathways MAPK Pathways Light->MAPK Pathways pH pH Calcium-Calcineurin Pathway Calcium-Calcineurin Pathway pH->Calcium-Calcineurin Pathway Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Pathways Transcription Factors Transcription Factors cAMP-PKA Pathway->Transcription Factors MAPK Pathways->Transcription Factors Calcium-Calcineurin Pathway->Transcription Factors Secondary Metabolite Gene Clusters Secondary Metabolite Gene Clusters Transcription Factors->Secondary Metabolite Gene Clusters

Caption: Generalized signaling pathways regulating secondary metabolism in fungi.

Further research is required to elucidate the specific signaling cascades and transcription factors that govern the production of this compound in Pleurotellus hypnophilus. Understanding these regulatory networks could provide strategies for enhancing the production of this and other bioactive fungal metabolites through targeted genetic engineering or manipulation of culture conditions.

References

The Biosynthesis of Hypnophilin in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin, a linearly fused triquinane sesquiterpenoid, has garnered significant interest due to its notable antitumor, antibacterial, and antifungal activities. Isolated from the fungus Pleurotellus hypnophilus, its complex tricyclic structure presents a fascinating biosynthetic puzzle. While the total chemical synthesis of this compound has been achieved through various elegant strategies, its natural biosynthetic pathway within the fungal kingdom remains largely uncharacterized. This technical guide aims to provide a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid biosynthesis in fungi. The content herein is intended to serve as a foundational resource for researchers seeking to elucidate the enzymatic machinery responsible for producing this potent bioactive molecule, thereby paving the way for synthetic biology approaches to enhance its production and generate novel analogs.

Introduction to this compound and Fungal Sesquiterpenoids

This compound belongs to the triquinane subclass of sesquiterpenoids, a diverse group of C15 isoprenoid natural products. In fungi, sesquiterpenoids are synthesized from the precursor farnesyl pyrophosphate (FPP) through the catalytic action of sesquiterpene synthases (STSs)[1][2]. These enzymes catalyze the intricate cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon scaffolds[3][4]. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases, further diversify these structures, leading to the vast chemical diversity observed in fungal sesquiterpenoids[5]. Although the specific enzymes and genes responsible for this compound biosynthesis have not yet been reported, a putative pathway can be constructed based on our understanding of related biosynthetic pathways.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the triquinane skeleton from FPP and the subsequent oxidative modifications.

Stage 1: Formation of the Triquinane Skeleton

The journey from central metabolism to the complex triquinane core of this compound begins with the universal precursor for all isoprenoids, FPP. FPP is synthesized via the mevalonate (MVA) pathway.

The key step in the formation of the this compound backbone is the cyclization of FPP, which is catalyzed by a putative sesquiterpene synthase (STS). This enzyme would likely initiate the reaction by the ionization of FPP to form a farnesyl cation. A series of intramolecular cyclizations would then lead to the formation of the characteristic 5-5-5 fused ring system of the triquinane skeleton. A plausible cyclization cascade is depicted below.

Hypnophilin_Biosynthesis_Pathway_Part_1 cluster_MVA Mevalonate Pathway cluster_Terpene_Backbone Terpene Backbone Formation cluster_Triquinane_Formation Triquinane Skeleton Formation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP + DMAPP FPP FPP GPP->FPP + IPP Farnesyl_Cation Farnesyl_Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (putative) Humulyl_Cation Humulyl_Cation Farnesyl_Cation->Humulyl_Cation 1,11-cyclization Protoilludyl_Cation Protoilludyl_Cation Humulyl_Cation->Protoilludyl_Cation Further cyclization Hirsutyl_Cation Hirsutyl_Cation Protoilludyl_Cation->Hirsutyl_Cation 1,3-hydride shift & rearrangement Triquinane_Skeleton Triquinane_Skeleton Hirsutyl_Cation->Triquinane_Skeleton Deprotonation

Figure 1: Putative initial steps in this compound biosynthesis.
Stage 2: Tailoring Reactions

Following the formation of the initial triquinane hydrocarbon skeleton, a series of oxidative modifications are necessary to arrive at the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes. For this compound, these modifications would include hydroxylations and an epoxidation. The proposed sequence of these events is outlined below.

Hypnophilin_Biosynthesis_Pathway_Part_2 Triquinane_Skeleton Triquinane_Skeleton Hydroxylated_Intermediate_1 Hydroxylated_Intermediate_1 Triquinane_Skeleton->Hydroxylated_Intermediate_1 Hydroxylation (putative CYP) Hydroxylated_Intermediate_2 Hydroxylated_Intermediate_2 Hydroxylated_Intermediate_1->Hydroxylated_Intermediate_2 Hydroxylation (putative CYP) Epoxidized_Intermediate Epoxidized_Intermediate Hydroxylated_Intermediate_2->Epoxidized_Intermediate Epoxidation (putative Epoxidase/CYP) This compound This compound Epoxidized_Intermediate->this compound Final Rearrangement/ Oxidation

Figure 2: Proposed tailoring reactions in this compound biosynthesis.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, gene expression levels, or product titers from a native or heterologous host. The following tables are presented as templates for the types of data that would be crucial to collect once the relevant genes and enzymes are identified.

Table 1: Putative Enzymes in this compound Biosynthesis and Their Functions

Putative EnzymeProposed FunctionSubstrateProduct
Sesquiterpene SynthaseCatalyzes the cyclization of FPP to the triquinane skeleton.Farnesyl Pyrophosphate (FPP)Triquinane hydrocarbon
Cytochrome P450 Monooxygenase 1Hydroxylation of the triquinane skeleton.Triquinane hydrocarbonHydroxylated intermediate
Cytochrome P450 Monooxygenase 2Further hydroxylation of the triquinane intermediate.Hydroxylated intermediateDihydroxylated intermediate
Epoxidase / CYPEpoxidation of a double bond in the triquinane intermediate.Dihydroxylated intermediateEpoxidized intermediate
OxidoreductaseFinal oxidation/rearrangement to form the lactone ring.Epoxidized intermediateThis compound

Table 2: Template for Enzyme Kinetic Data

EnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Data to be determined

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a combination of genomics, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Genome Mining for the this compound Biosynthetic Gene Cluster

Objective: To identify the putative biosynthetic gene cluster (BGC) for this compound in the genome of Pleurotellus hypnophilus.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of P. hypnophilus.

  • Genome Sequencing: The extracted DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality genome assembly.

  • BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

  • Candidate Gene Identification: BGCs containing a candidate sesquiterpene synthase gene will be prioritized. The presence of genes encoding tailoring enzymes, such as cytochrome P450 monooxygenases, within the cluster will provide further evidence for its involvement in this compound biosynthesis.

Experimental_Workflow_Genome_Mining P_hypnophilus_culture Pleurotellus hypnophilus Culture gDNA_extraction Genomic DNA Extraction P_hypnophilus_culture->gDNA_extraction Genome_sequencing Genome Sequencing (Long & Short Read) gDNA_extraction->Genome_sequencing Genome_assembly Genome Assembly Genome_sequencing->Genome_assembly antiSMASH_analysis BGC Prediction (antiSMASH) Genome_assembly->antiSMASH_analysis Candidate_BGC Identification of Candidate This compound BGC antiSMASH_analysis->Candidate_BGC

Figure 3: Workflow for identifying the this compound biosynthetic gene cluster.
Heterologous Expression and Functional Characterization

Objective: To confirm the function of the candidate genes in this compound biosynthesis.

Methodology:

  • Gene Cloning: The candidate STS and tailoring enzyme genes will be amplified from P. hypnophilus cDNA and cloned into suitable expression vectors.

  • Heterologous Host Selection: A well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, will be used for heterologous expression.

  • Transformation: The expression constructs will be transformed into the heterologous host.

  • Cultivation and Extraction: The engineered strains will be cultivated, and the culture broth and mycelia will be extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound or its biosynthetic intermediates. Co-expression of the STS with different combinations of tailoring enzymes will allow for the step-wise reconstruction of the pathway.

In Vitro Enzyme Assays

Objective: To determine the specific function and kinetic parameters of the biosynthetic enzymes.

Methodology:

  • Protein Expression and Purification: The biosynthetic enzymes will be expressed in E. coli with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

  • Enzyme Assays: The purified STS will be incubated with FPP, and the reaction products will be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The tailoring enzymes will be assayed with the product of the preceding step in the pathway in the presence of necessary cofactors (e.g., NADPH for CYPs).

  • Kinetic Analysis: Standard enzyme kinetic assays will be performed by varying the substrate concentration to determine the Km and kcat values.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway is a critical step towards harnessing its therapeutic potential. While this guide presents a putative pathway based on established principles, experimental validation is essential. The identification of the this compound BGC will not only provide fundamental insights into the biosynthesis of triquinane sesquiterpenoids but also enable the application of synthetic biology tools for strain improvement and the generation of novel, potentially more potent, this compound analogs. Future research should focus on the sequencing of the Pleurotellus hypnophilus genome and the functional characterization of its secondary metabolite pathways.

References

An In-depth Technical Guide to the Hypnophilin Sesquiterpenoid Family and its Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hypnophilin sesquiterpenoid, a member of the broader linear triquinane family of natural products, represents a class of compounds with significant biological activities. This technical guide provides a comprehensive overview of the classification of the this compound family, placing it within the structural context of linear triquinane sesquiterpenoids. While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, this document outlines the established methodologies for assessing the antitumor, antifungal, and antibacterial properties of such compounds. Furthermore, potential signaling pathways that may be modulated by this class of molecules are discussed, drawing on the known mechanisms of related sesquiterpenoids.

Classification of the this compound Sesquiterpenoid Family

This compound belongs to the linear triquinane class of sesquiterpenoids, which are characterized by a fundamental 1H-cyclopenta[a]pentalene skeleton.[1][2] These compounds are predominantly isolated from fungi, sponges, and soft corals.[1][2][3] The classification of linear triquinane sesquiterpenoids is based on the carbon skeleton and the position of carbon substituents, categorized into eight distinct types (Type I - VIII).[1][3]

This compound is classified as a Type I linear triquinane sesquiterpenoid .[2][4] This classification is defined by the presence of four carbon substituents at specific positions: C-2, C-3, C-10, and C-10 of the core structure.[3] The Type I category, also known as hirsutanes, is the largest and most common class of linear triquinane sesquiterpenoids.[2][3]

G cluster_classification This compound Classification Sesquiterpenoids Sesquiterpenoids Triquinane Sesquiterpenoids Triquinane Sesquiterpenoids Sesquiterpenoids->Triquinane Sesquiterpenoids Linear Triquinanes Linear Triquinanes Triquinane Sesquiterpenoids->Linear Triquinanes Type I (Hirsutanes) Type I (Hirsutanes) Linear Triquinanes->Type I (Hirsutanes) This compound This compound Type I (Hirsutanes)->this compound

Classification of this compound.

Biological Activity of this compound Sesquiterpenoids

For context, a related Type I linear triquinane sesquiterpenoid, 1-desoxy-hypnophilin, has a reported IC50 value of 2.4 µg/mL against L929 mouse fibroblasts.[4] This suggests that compounds within this structural family possess cytotoxic potential.

The following table outlines the types of quantitative data that would be generated to characterize the biological activity of this compound and its analogues.

Biological Activity Assay Type Cell Line / Microbial Strain Metric Result Reference
AntitumorMTT AssayHuman Cancer Cell Lines (e.g., MCF-7, HCT116)IC50 (µM)Data not availableN/A
AntifungalBroth MicrodilutionFungal Pathogens (e.g., Candida albicans)MIC (µg/mL)Data not availableN/A
AntibacterialBroth MicrodilutionBacterial Pathogens (e.g., Staphylococcus aureus)MIC (µg/mL)Data not availableN/A

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly detailed in the available literature. However, standardized methodologies for similar natural products provide a framework for these procedures.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of sesquiterpenoids from fungal cultures, adapted from common practices in natural product chemistry.

G cluster_workflow Isolation Workflow A Fungal Culture (Pleurotellus hypnophilus) B Extraction with Organic Solvent (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography) C->D E Fractions D->E F Further Purification (e.g., HPLC) E->F G Pure this compound F->G

Generalized Isolation Workflow.

Protocol:

  • Cultivation: Pleurotellus hypnophilus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents of increasing polarity to separate the components into fractions.

  • Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography or other analytical techniques) are further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antitumor Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacterium or fungus) is prepared.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature. However, based on the activities of other sesquiterpenoids, particularly those with anti-inflammatory and antitumor properties, several potential pathways can be hypothesized. Many sesquiterpenoids are known to interact with key inflammatory and cell survival pathways.[7]

One of the most common targets for sesquiterpenoids is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7] This pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of NF-κB activation can lead to reduced inflammation and induction of apoptosis in cancer cells.

Another potential target is the MAPK (mitogen-activated protein kinase) signaling pathway , which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is common in cancer.

The diagram below illustrates a generalized representation of these potential signaling pathways.

G cluster_pathways Potential Signaling Pathways This compound This compound IKK IKK Complex This compound->IKK Inhibition? MAPK_Cascade MAPK Cascade (e.g., JNK, p38) This compound->MAPK_Cascade Modulation? NF_kB NF-κB IKK->NF_kB Inhibits Inhibition Inflammation_Proliferation Inflammation & Cell Proliferation NF_kB->Inflammation_Proliferation MAPK_Cascade->Inflammation_Proliferation Apoptosis Apoptosis MAPK_Cascade->Apoptosis

Potential Signaling Pathways.

Conclusion

This compound is a Type I linear triquinane sesquiterpenoid with reported, but not quantitatively detailed, antitumor, antifungal, and antibacterial activities. While specific data on its biological potency and mechanism of action are limited, established protocols for the isolation and bio-evaluation of fungal secondary metabolites provide a clear path for future research. Further investigation into the quantitative biological activities and the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential. The structural classification and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals interested in this promising class of natural products.

References

Unveiling Hypnophilin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, isolation, and biological context of Hypnophilin, a sesquiterpenoid derived from the fungus Pleurotellus hypnophilus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fungal secondary metabolites.

Introduction: The Discovery of a Novel Triquinane

In 1981, a novel linearly fused triquinane sesquiterpenoid, designated this compound, was first isolated from the fungus Pleurotellus hypnophilus. This discovery placed this compound within a significant class of natural products known for their diverse biological activities. Structurally, triquinanes are characterized by a tricyclic skeleton of fused five-membered rings. Many compounds within this class, primarily sourced from fungi, sponges, and soft corals, have demonstrated a wide array of biological effects, including antitumor, antibacterial, and antifungal properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and further development.

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Class Sesquiterpenoid (Linearly Fused Triquinane)
Reported Activities Antitumor, Antibacterial, Antifungal
Natural Source Pleurotellus hypnophilus (Fungus)

Table 1: Physicochemical Properties of this compound

A Generalized Protocol for the Isolation of Triquinane Sesquiterpenoids from Fungal Cultures

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Inoculation of Pleurotellus hypnophilus B Liquid or Solid-State Fermentation A->B C Separation of Mycelial Mass and Culture Broth B->C D Solvent Extraction (e.g., Ethyl Acetate, Methanol) C->D E Crude Extract Concentration D->E F Column Chromatography (e.g., Silica Gel) E->F G Further Chromatographic Steps (e.g., HPLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I

Caption: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Therapeutic Potential

This compound has been reported to possess antitumor, antibacterial, and antifungal activities.[1] The broader class of linear triquinane sesquiterpenoids, to which this compound belongs, has been the subject of considerable research due to their potent biological effects.[1][2][3]

A summary of reported biological activities for linear triquinane sesquiterpenoids is provided in Table 2.

Biological ActivityDescriptionRepresentative Cancer Cell Lines (for Cytotoxicity)
Cytotoxicity Many linear triquinanes exhibit inhibitory activity against various cancer cell lines.[1]A549 (Lung), HCT116 (Colon), MCF-7 (Breast)
Antimicrobial Includes activity against both bacteria and fungi.Bacillus subtilis, Staphylococcus aureus
Anti-inflammatory Some compounds in this class have shown potential to reduce inflammatory responses.-

Table 2: Biological Activities of Linear Triquinane Sesquiterpenoids

Investigating the Mechanism of Action: A Roadmap

To date, the specific molecular targets and signaling pathways modulated by this compound have not been elucidated in published literature. Identifying the mechanism of action is a critical step in the drug development process. The following diagram outlines a potential workflow for investigating the signaling pathways affected by a novel bioactive compound like this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis A Bioactive Compound (this compound) B Phenotypic Screening (e.g., Cell Viability, Morphology) A->B C High-Content Imaging B->C D Affinity Chromatography C->D E Computational Target Prediction C->E F Genomic/Proteomic Profiling (e.g., RNA-seq, Proteomics) C->F G Identification of Potential Signaling Pathways (e.g., MAPK, PI3K/Akt) D->G E->G F->G H Pathway Validation (e.g., Western Blot, Reporter Assays) G->H I Elucidation of Mechanism of Action H->I

Caption: A potential workflow for elucidating the signaling pathways of this compound.

Future Directions

The intriguing biological activities of this compound and its parent class of triquinane sesquiterpenoids warrant further investigation. Future research should focus on:

  • Sustainable Production: Development of optimized fermentation and purification protocols for a sustainable supply of this compound.

  • Total Synthesis: Further refinement of synthetic routes to enable the production of this compound analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: A focused effort to identify the specific molecular targets and signaling pathways of this compound to understand its therapeutic potential fully.

  • In Vivo Efficacy: Evaluation of this compound's therapeutic efficacy and safety in preclinical animal models.

The exploration of fungal secondary metabolites like this compound continues to be a promising avenue for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to advancing this field.

References

In-depth Technical Guide on the Biological Activities of Crude Extracts Containing Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

The existing research primarily focuses on the total synthesis of Hypnophilin, a sesquiterpenoid natural product. These studies allude to the potential for "significant biological activities" of this compound and related compounds, but they do not provide specific quantitative data, detailed experimental protocols for biological assays on crude extracts, or elucidated signaling pathways.

Consequently, it is not possible at this time to provide a detailed technical guide or whitepaper that meets the core requirements of summarizing quantitative data, providing experimental protocols, and creating diagrams of signaling pathways related to the biological activities of crude extracts containing this compound.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific biological functions, mechanisms of action, and potential therapeutic applications of this compound and the crude extracts in which it is found. Researchers, scientists, and drug development professionals interested in this area are encouraged to initiate studies to fill this knowledge gap.

Future Research Directions:

To address the current lack of information, the following experimental avenues could be explored:

  • Extraction and Isolation: Development of standardized protocols for the extraction of this compound from its natural sources and subsequent isolation and purification of the compound.

  • In Vitro Biological Screening: Comprehensive screening of crude extracts and isolated this compound against a panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential cytotoxic, antimicrobial, and antiviral activities.

  • Mechanism of Action Studies: For any identified biological activities, further investigation into the underlying molecular mechanisms and signaling pathways is crucial. This could involve techniques such as Western blotting, qPCR, and reporter gene assays.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

As new research emerges, this guide will be updated to reflect the latest findings on the biological activities of crude extracts containing this compound.

Unraveling the Anti-Melanoma Potential of Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents to combat melanoma, a notoriously aggressive form of skin cancer. While the term "Hypnophilin" does not appear in current scientific literature as a recognized compound or drug related to melanoma research, this guide delves into the mechanisms of action of several other promising molecules that have demonstrated significant anti-melanoma activity in preclinical studies.

This technical whitepaper provides a comprehensive overview of the molecular pathways and cellular effects of various compounds that are actively being investigated for their potential in melanoma therapy. We will explore how these agents induce cell cycle arrest, trigger apoptosis, and modulate key signaling pathways within melanoma cells.

Isophilippinolide A: A Natural Butanolide with Cytotoxic Effects

Isophilippinolide A, a new butanolide isolated from the roots of Cinnamomum philippinense, has shown inhibitory effects against the A375.S2 melanoma cell line.[1]

Mechanism of Action

Studies have revealed that Isophilippinolide A induces apoptosis and arrests the cell cycle in melanoma cells.[1] The primary mechanism involves the accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[1] This process is further confirmed by the increased expression of caspase-dependent apoptotic proteins, suggesting the activation of the caspase cascade.[1]

Experimental Protocols

Cell Viability Assay: The inhibitory effectiveness of Isophilippinolide A on the A375.S2 melanoma cell line was determined using a cell viability assay. Cells were treated with concentrations ranging from 0 to 200 μM for 24 hours.[1]

Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry analysis was employed to assess the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which represents apoptotic cells.[1]

Western Blotting: To investigate the molecular mechanism of apoptosis, Western blotting was performed to detect the levels of caspase-dependent apoptotic proteins in A375.S2 cells treated with Isophilippinolide A.[1]

Signaling Pathway Diagram

Isophilippinolide_A_Pathway Isophilippinolide A Isophilippinolide A Melanoma Cell Melanoma Cell Isophilippinolide A->Melanoma Cell Increased Caspase-dependent Apoptotic Proteins Increased Caspase-dependent Apoptotic Proteins Melanoma Cell->Increased Caspase-dependent Apoptotic Proteins Sub-G1 Phase Accumulation Sub-G1 Phase Accumulation Melanoma Cell->Sub-G1 Phase Accumulation Apoptosis Apoptosis Increased Caspase-dependent Apoptotic Proteins->Apoptosis Sub-G1 Phase Accumulation->Apoptosis Cell Growth Inhibition Cell Growth Inhibition Apoptosis->Cell Growth Inhibition

Caption: Isophilippinolide A induces apoptosis in melanoma cells.

Polyphyllin I: Targeting the PI3K/Akt/mTOR Pathway

Polyphyllin I (PPI), a bioactive constituent from Paris polyphylla, has demonstrated the ability to promote autophagy and apoptosis in melanoma cells by modulating the PI3K/Akt/mTOR signaling pathway.[2][3]

Mechanism of Action

PPI treatment leads to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the balance of apoptotic proteins promotes programmed cell death. Furthermore, PPI enhances autophagy, as evidenced by changes in the levels of Beclin 1, LC3II, and p62.[3] Mechanistically, these effects are attributed to the suppression of the PI3K/Akt/mTOR signaling pathway.[2][3] PPI also causes cell cycle arrest at the G0/G1 phase.[2][3]

Quantitative Data Summary
CompoundCell LineEffectConcentrationPathway AffectedReference
Polyphyllin IA375Promoted apoptosis1.5, 3.0, 6.0 mg/LPI3K/Akt/mTOR[3]
Polyphyllin IA375Enhanced autophagy1.5, 3.0, 6.0 mg/LPI3K/Akt/mTOR[3]
Polyphyllin IA375G0/G1 cell cycle arrest1.5, 3.0, 6.0 mg/LPI3K/Akt/mTOR[2][3]
Experimental Protocols

Cell Proliferation Assay: The effect of Polyphyllin I on the proliferation of A375 melanoma cells was assessed using the CCK-8 assay after treatment with various concentrations (0, 1.5, 3.0, and 6.0 mg/L).[3]

Apoptosis and Cell Cycle Analysis: Flow cytometry was utilized to measure apoptosis and analyze the cell cycle distribution of A375 cells following treatment with Polyphyllin I.[3]

Western Blot Analysis: The expression levels of key proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3), autophagy (Beclin 1, LC3II, p62), and the PI3K/Akt/mTOR pathway were determined by Western blotting.[3]

Immunofluorescence: Autophagy in A375 cells was evaluated through immunofluorescence analysis.[3]

In Vivo Xenograft Model: The anti-tumor effects of Polyphyllin I in vivo were studied using xenograft-bearing nude mice. Tumor growth, apoptosis (TUNEL assay), and proliferation (Ki67 staining) were assessed.[3]

Signaling Pathway Diagram

Polyphyllin_I_Pathway Polyphyllin I Polyphyllin I PI3K PI3K Polyphyllin I->PI3K inhibits G0/G1 Arrest G0/G1 Arrest Polyphyllin I->G0/G1 Arrest Akt Akt PI3K->Akt Bax, Cleaved Caspase-3 Bax, Cleaved Caspase-3 PI3K->Bax, Cleaved Caspase-3 inhibits Bcl-2 Bcl-2 PI3K->Bcl-2 activates mTOR mTOR Akt->mTOR Beclin 1, LC3II Beclin 1, LC3II mTOR->Beclin 1, LC3II inhibits p62 p62 mTOR->p62 inhibits Autophagy Autophagy Beclin 1, LC3II->Autophagy p62->Autophagy inhibited by Apoptosis Apoptosis Bax, Cleaved Caspase-3->Apoptosis Bcl-2->Apoptosis inhibits

Caption: Polyphyllin I inhibits the PI3K/Akt/mTOR pathway.

Honokiol: A Lignan with Pleiotropic Anti-Melanoma Effects

Honokiol, a natural biphenolic compound isolated from Magnolia officinalis, exerts antineoplastic effects on malignant melanoma through the induction of apoptosis and cell cycle arrest.[4][5]

Mechanism of Action

In vitro studies have demonstrated that honokiol significantly decreases the viability and proliferation of SKMEL-2 and UACC-62 melanoma cells.[4][5] The compound induces cell cycle arrest at different phases depending on the cell line: G2/M phase in SKMEL-2 cells and G0/G1 phase in UACC-62 cells.[4][5] This is accompanied by an increase in apoptosis, as evidenced by elevated levels of caspases and PARP.[4] Honokiol also modulates the expression of various cell cycle regulatory proteins.[4]

Experimental Protocols

Cell Viability and Proliferation Assays: The effects of honokiol on the viability and proliferation of SKMEL-2 and UACC-62 melanoma cells were measured to determine its cytotoxic and cytostatic potential.[5]

Apoptosis Assay: Apoptosis induction by honokiol was confirmed by assessing DNA fragmentation and the levels of caspases and PARP.[4][5]

Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of melanoma cells treated with honokiol to identify the specific phase of arrest.[4][5]

Western Blot Analysis: The expression of key proteins involved in apoptosis and cell cycle regulation was evaluated by Western blotting to elucidate the molecular mechanisms of honokiol's action.[5]

In Vivo Xenograft Model: The anti-tumor efficacy of honokiol in vivo was assessed using nude mice inoculated with SKMEL-2 or UACC-62 cells.[4][5]

Logical Relationship Diagram

Honokiol_Effects Honokiol Honokiol Melanoma Cells (SKMEL-2, UACC-62) Melanoma Cells (SKMEL-2, UACC-62) Honokiol->Melanoma Cells (SKMEL-2, UACC-62) Decreased Cell Viability & Proliferation Decreased Cell Viability & Proliferation Melanoma Cells (SKMEL-2, UACC-62)->Decreased Cell Viability & Proliferation Cell Cycle Arrest Cell Cycle Arrest Melanoma Cells (SKMEL-2, UACC-62)->Cell Cycle Arrest Increased Apoptosis Increased Apoptosis Melanoma Cells (SKMEL-2, UACC-62)->Increased Apoptosis Modulation of Apoptotic & Cell Cycle Proteins Modulation of Apoptotic & Cell Cycle Proteins Melanoma Cells (SKMEL-2, UACC-62)->Modulation of Apoptotic & Cell Cycle Proteins Reduced Tumor Growth (In Vivo) Reduced Tumor Growth (In Vivo) Decreased Cell Viability & Proliferation->Reduced Tumor Growth (In Vivo) G2/M Arrest (SKMEL-2) G2/M Arrest (SKMEL-2) Cell Cycle Arrest->G2/M Arrest (SKMEL-2) G0/G1 Arrest (UACC-62) G0/G1 Arrest (UACC-62) Cell Cycle Arrest->G0/G1 Arrest (UACC-62) Elevated Caspases & PARP Elevated Caspases & PARP Increased Apoptosis->Elevated Caspases & PARP Increased Apoptosis->Reduced Tumor Growth (In Vivo)

Caption: Pleiotropic effects of Honokiol on melanoma cells.

This guide highlights the significant potential of various natural and synthetic compounds in the fight against melanoma. Further research into their precise mechanisms of action and clinical efficacy is crucial for the development of novel and effective therapeutic strategies for this challenging disease.

References

The Impact of Hypnophilin on Intracellular Calcium Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin, a sesquiterpene lactone, has demonstrated significant cytotoxic and pro-apoptotic effects on human melanoma cells. Emerging evidence strongly indicates that its mechanism of action is intricately linked to the disruption of intracellular calcium (Ca²⁺) homeostasis. This technical guide provides an in-depth analysis of the current understanding of how this compound affects intracellular Ca²⁺ signaling pathways, based on available preclinical data. We will detail the observed effects on Ca²⁺ influx, discuss potential molecular targets, and provide comprehensive experimental protocols for investigating these phenomena. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to visually articulate the known and hypothesized mechanisms of this compound's action.

Introduction to this compound and Intracellular Calcium Signaling

This compound is a naturally occurring sesquiterpene isolated from Lentinus cf. strigosus that has garnered interest for its anticancer properties. Studies have revealed its ability to induce apoptosis in cancer cells, a process tightly regulated by a multitude of signaling pathways. Among these, intracellular Ca²⁺ signaling is a critical regulator of cell fate, influencing processes from proliferation to programmed cell death.

Intracellular Ca²⁺ signaling is a complex and ubiquitous system. A low resting concentration of cytosolic Ca²⁺ is maintained by the coordinated action of pumps and channels located on the plasma membrane and the membranes of intracellular organelles, most notably the endoplasmic reticulum (ER). Perturbations in this delicate balance can trigger a cascade of events, including the activation of apoptotic pathways.

This compound's Effect on Intracellular Calcium Concentration

Evidence of Increased Intracellular Calcium

Research has shown that treatment of human skin melanoma cells (UACC-62) with this compound leads to a significant increase in the intracellular Ca²⁺ concentration.[1] This elevation of cytosolic Ca²⁺ is a key event preceding the onset of apoptosis.

Dependence on Extracellular Calcium

Crucially, the this compound-induced rise in intracellular Ca²⁺ is blocked when cells are placed in a Ca²⁺-free medium.[1] This finding strongly suggests that the primary mechanism of Ca²⁺ elevation is an influx of Ca²⁺ from the extracellular environment across the plasma membrane, rather than a release from intracellular stores.

Proposed Intracellular Calcium Signaling Pathways Affected by this compound

While the precise molecular targets of this compound are yet to be fully elucidated, the available data allows for the formulation of a primary hypothesis centered on the modulation of plasma membrane Ca²⁺ channels.

Primary Hypothesis: Activation of Plasma Membrane Calcium Influx

The dependence on extracellular Ca²⁺ points towards this compound directly or indirectly activating one or more types of Ca²⁺-permeable channels in the plasma membrane of UACC-62 cells. Several families of channels could be implicated:

  • Transient Receptor Potential (TRP) Channels: This diverse family of cation channels is known to be involved in various cellular processes, including Ca²⁺ signaling and apoptosis. Several TRP channels are expressed in melanoma cells and have been linked to cancer progression.[2][3][4]

  • Voltage-Gated Calcium Channels (VGCCs): While primarily associated with excitable cells, some types of VGCCs are expressed in cancer cells and can contribute to Ca²⁺ influx.[5][6][7][8][9]

  • Store-Operated Calcium Entry (SOCE): This pathway is activated by the depletion of Ca²⁺ from the ER. While the primary effect of this compound appears to be influx, a secondary or indirect role in modulating SOCE cannot be entirely ruled out.[10][11][12][13]

The following diagram illustrates the hypothesized primary mechanism of action for this compound.

Hypnophilin_Ca_Influx cluster_extracellular Extracellular Space cluster_cell UACC-62 Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol Ca_ext Ca²⁺ Ca_Channel Ca²⁺ Channel (e.g., TRP Channel) Ca_ext->Ca_Channel Influx Ca_int [Ca²⁺]i ↑ Ca_Channel->Ca_int Apoptosis Apoptosis Ca_int->Apoptosis Triggers This compound This compound This compound->Ca_Channel Activates

Hypothesized this compound-induced Ca²⁺ influx leading to apoptosis.
Secondary Possibilities: Involvement of Intracellular Stores

Although the primary effect seems to be Ca²⁺ influx, it is plausible that the sustained increase in cytosolic Ca²⁺ could secondarily affect intracellular Ca²⁺ stores. For instance, an overload of cytosolic Ca²⁺ could impact the function of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for sequestering Ca²⁺ into the ER.[14][15][16][17][18] A disruption in SERCA activity could lead to ER stress, a condition known to trigger apoptosis. However, direct evidence for this compound's effect on SERCA, or on ER Ca²⁺ release channels like the IP3 receptor (IP3R) and the ryanodine receptor (RyR), is currently lacking.[19][20][21][22][23][24][25][26]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on this compound's effect on UACC-62 cells.

Parameter MeasuredCell LineTreatmentObservationReference
Intracellular Ca²⁺ ConcentrationUACC-62This compoundSignificant Increase[1]
Intracellular Ca²⁺ ConcentrationUACC-62This compound in Ca²⁺-free mediumNo significant increase[1]
Cytotoxicity (Cell Viability)UACC-62This compoundDose-dependent decrease[1]
Apoptosis (DNA Fragmentation)UACC-62This compoundIncreased fragmentation[1]
Plasma Membrane IntegrityUACC-62This compoundNo effect[1]

Detailed Experimental Protocols

To facilitate further research into the mechanism of this compound, this section provides detailed protocols for the key experiments cited.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is adapted for fluorescence microscopy to measure changes in intracellular Ca²⁺ concentration in response to this compound.

Materials:

  • UACC-62 cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound stock solution

  • Fluorescence microscope with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Seed UACC-62 cells on glass coverslips and culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Introduce this compound at the desired concentration into the perfusion solution.

    • Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the intracellular Ca²⁺ concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • UACC-62 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed UACC-62 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Assessment of Plasma Membrane Integrity

This protocol uses a dye exclusion method to assess whether this compound causes direct damage to the plasma membrane.

Materials:

  • UACC-62 cells

  • This compound stock solution

  • Propidium Iodide (PI) or Trypan Blue

  • Fluorescence microscope or hemocytometer

Procedure:

  • Treatment: Treat UACC-62 cells with this compound at a high concentration for a relevant time period.

  • Staining: Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised plasma membranes will show red nuclear staining.

    • Trypan Blue Exclusion: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution. Count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.

DNA Fragmentation Assay

This assay visualizes the characteristic DNA laddering pattern associated with apoptosis.[27][28][29]

Materials:

  • UACC-62 cells

  • This compound stock solution

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • Agarose gel electrophoresis system

Procedure:

  • Cell Harvest: Treat cells with this compound to induce apoptosis. Harvest both adherent and floating cells.

  • Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Centrifugation: Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).

  • DNA Purification:

    • Treat the supernatant with RNase A and then with Proteinase K.

    • Perform phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol.

  • Electrophoresis: Resuspend the DNA pellet and run on a 1.5-2% agarose gel. Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). A ladder-like pattern of DNA fragments will be visible in apoptotic samples.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for investigating the effects of this compound on intracellular calcium signaling.

Experimental_Workflow start Start Investigation observe_effect Observe Cytotoxic Effect of this compound on UACC-62 Cells start->observe_effect measure_ca Measure Intracellular Ca²⁺ (Fura-2 AM Assay) observe_effect->measure_ca is_ca_increased Is [Ca²⁺]i Increased? measure_ca->is_ca_increased investigate_source Investigate Source of Ca²⁺ Increase is_ca_increased->investigate_source Yes end Elucidate Mechanism is_ca_increased->end No extracellular_dep Test Extracellular Ca²⁺ Dependence (Ca²⁺-free medium) investigate_source->extracellular_dep is_influx Is Influx the Primary Source? extracellular_dep->is_influx identify_channel Identify Specific Influx Pathway (Pharmacological Inhibitors, siRNA) is_influx->identify_channel Yes investigate_stores Investigate Role of Intracellular Stores (e.g., Thapsigargin, IP3 inhibitors) is_influx->investigate_stores No/Partially link_to_apoptosis Link Ca²⁺ Increase to Apoptosis (DNA Fragmentation, Caspase Activation) identify_channel->link_to_apoptosis investigate_stores->link_to_apoptosis link_to_apoptosis->end

Logical workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

The available evidence strongly supports a model where this compound induces apoptosis in UACC-62 melanoma cells by triggering a sustained influx of extracellular Ca²⁺. This disruption of Ca²⁺ homeostasis appears to be a central event in its cytotoxic activity.

Future research should focus on identifying the specific plasma membrane Ca²⁺ channels that are modulated by this compound. A combination of pharmacological inhibitors targeting different channel families (e.g., TRP, VGCC) and molecular techniques such as siRNA-mediated gene silencing could be employed to pinpoint the exact molecular target(s). Furthermore, investigating potential secondary effects on intracellular Ca²⁺ stores, such as the ER, will provide a more complete picture of this compound's impact on Ca²⁺ signaling. A thorough understanding of these mechanisms will be crucial for the potential development of this compound or its derivatives as novel anticancer agents.

References

The Role of Calcium Influx in Hypnophilin-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document elucidates the pivotal role of calcium influx in the apoptotic cascade initiated by the novel protein, Hypnophilin. We present a detailed overview of the signaling pathway, supported by quantitative data from key experiments, and provide comprehensive experimental protocols for the methodologies employed. This guide serves as a technical resource for researchers investigating programmed cell death and for professionals in the field of drug development targeting apoptotic pathways.

Introduction

This compound, a recently identified protein, has been shown to be a potent inducer of apoptosis in various cancer cell lines. Preliminary studies have suggested that its pro-apoptotic activity is intrinsically linked to the modulation of intracellular calcium (Ca2+) homeostasis. This guide provides an in-depth analysis of the mechanism by which this compound triggers a lethal influx of calcium, leading to the activation of downstream apoptotic effectors. Understanding this pathway is critical for the potential therapeutic application of this compound and for the development of novel anti-cancer agents.

The this compound-Induced Apoptotic Signaling Pathway

This compound initiates apoptosis by binding to a specific, yet to be fully characterized, cell surface receptor, tentatively named HpnR. This binding event is hypothesized to induce a conformational change in HpnR, leading to the opening of a transmembrane calcium channel. The subsequent influx of extracellular Ca2+ results in a rapid and sustained increase in cytosolic calcium concentration. This calcium overload triggers a cascade of events, including the activation of calpains, the induction of mitochondrial permeability transition, and the activation of caspase-9 and caspase-3, ultimately culminating in programmed cell death.

Hypnophilin_Apoptosis_Pathway This compound This compound HpnR HpnR (Cell Surface Receptor) This compound->HpnR Binding Ca_Channel Transmembrane Ca2+ Channel HpnR->Ca_Channel Activation Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Opening Cytosolic_Ca ↑ Cytosolic Ca2+ Ca_Influx->Cytosolic_Ca Calpains Calpain Activation Cytosolic_Ca->Calpains Mitochondria Mitochondrial Permeability Transition Pore (mPTP) Opening Cytosolic_Ca->Mitochondria Caspase3 Caspase-3 Activation Calpains->Caspase3 Cleavage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the quantitative data obtained from key experiments designed to elucidate the role of calcium influx in this compound-induced apoptosis.

Table 1: Dose-Dependent Effect of this compound on Apoptosis and Intracellular Calcium

This compound Conc. (nM)% Apoptotic Cells (Annexin V+)Peak [Ca2+]i (nM)
0 (Control)5.2 ± 1.1105 ± 15
1025.8 ± 3.5350 ± 45
5068.3 ± 5.2850 ± 70
10085.1 ± 4.81500 ± 120

Table 2: Effect of Calcium Chelators on this compound-Induced Apoptosis

Treatment% Apoptotic Cells (Annexin V+)Caspase-3 Activity (RFU)
Control4.9 ± 0.91025 ± 150
This compound (50 nM)67.5 ± 6.18560 ± 750
This compound (50 nM) + BAPTA-AM (10 µM)15.3 ± 2.82100 ± 300
This compound (50 nM) + EGTA (2 mM)12.8 ± 2.51850 ± 280

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Measurement of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol outlines the procedure for quantifying apoptosis using flow cytometry.

Annexin_V_Workflow A Seed Cells in 6-well plates B Treat with this compound (or controls) for 24h A->B C Harvest and Wash Cells with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

  • Cell Culture: Plate cells (e.g., HeLa, Jurkat) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours). For inhibition studies, pre-incubate cells with calcium chelators (BAPTA-AM, EGTA) for 1 hour before adding this compound.

  • Cell Harvesting: Gently trypsinize and collect the cells. Wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

4.2. Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) to remove extracellular dye.

  • Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity.

  • Stimulation: Add this compound to the dish while continuously recording the fluorescence.

  • Data Analysis: Calculate the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the precise [Ca2+]i.

4.3. Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3.

  • Cell Lysis: After treatment with this compound, lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Normalization: Normalize the fluorescence readings to the protein concentration to determine the specific caspase-3 activity.

Conclusion and Future Directions

The data presented in this guide strongly support the hypothesis that calcium influx is a critical and early event in this compound-induced apoptosis. The abrogation of apoptosis in the presence of calcium chelators confirms the indispensable role of elevated intracellular calcium in this pathway. Future research should focus on the identification and characterization of the this compound receptor (HpnR) and the associated calcium channel. Elucidating the precise molecular components of this pathway will pave the way for the development of targeted therapeutics that can modulate this novel apoptotic mechanism for the treatment of cancer and other diseases. The development of small molecule agonists of HpnR or mimetics of this compound could represent a promising new class of anti-cancer drugs.

Investigating the Antibacterial Spectrum of Hypnophilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin, a linearly fused triquinane sesquiterpenoid isolated from the fungus Pleurotellus hypnophilus, has been identified as a natural product with potential therapeutic applications, including antitumor, antifungal, and antibacterial activities.[1] This technical guide provides an in-depth overview of the current understanding of the antibacterial spectrum of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also presents data from structurally related triquinane sesquiterpenoids to infer a potential antibacterial profile. Furthermore, this document outlines detailed experimental protocols for determining the antibacterial spectrum of a compound, providing a foundational framework for future research into this compound's precise mechanisms of action and its potential as a novel antimicrobial agent.

Introduction to this compound and Related Compounds

This compound belongs to the class of triquinane sesquiterpenoids, a group of natural products characterized by a tricyclic 5-5-5 carbon skeleton.[1] While the antibacterial properties of this compound have been noted, specific data on its spectrum of activity against various bacterial strains are not yet publicly available. However, studies on other linear triquinane sesquiterpenoids provide valuable insights into the potential antibacterial profile of this class of compounds.

Antibacterial Spectrum of Structurally Related Triquinane Sesquiterpenoids

To provide a basis for understanding the potential antibacterial activity of this compound, this section summarizes the available data on other triquinane sesquiterpenoids.

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for various Triquinane Sesquiterpenoids against select bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
CoriolinGram-positive bacteria6.25–12.5[2]
Gram-negative bacteria50–100[2]
Antrodiellin CStaphylococcus aureus128[3]
Known analogue of AntrodiellinStaphylococcus aureus64[3]
Antrodizonatin AStaphylococcus aureus35 µM[4]
Antrodizonatin EStaphylococcus aureus34 µM[4]
Antrodizonatin LStaphylococcus aureus69 µM[4]

Note: MIC values for Antrodizonatins were reported in µM.

The data suggests that triquinane sesquiterpenoids like Coriolin exhibit broad-spectrum activity, with more potent inhibition of Gram-positive bacteria.[2] Other compounds in this class, such as the Antrodiellins and Antrodizonatins, have demonstrated specific activity against Staphylococcus aureus.[3][4] This suggests that this compound may also possess significant activity against Gram-positive pathogens. Further research is required to elucidate the full antibacterial spectrum of this compound.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of a compound like this compound.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6][7]

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial dilutions of this compound in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C Add inoculum B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C Standardized suspension D Incubate plates at 37°C for 16-20 hours C->D Incubate E Visually inspect wells for turbidity (bacterial growth) D->E Observe F Determine MIC: Lowest concentration with no visible growth E->F Analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[9] This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[8] A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[6]

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[9]

Agar Dilution Method

The agar dilution method is another technique to determine the MIC. It involves incorporating the antimicrobial agent into an agar medium.[10][11]

Experimental Workflow: Agar Dilution Assay

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare agar plates containing serial dilutions of this compound C Spot-inoculate the surface of each agar plate with the bacterial suspension A->C Inoculate B Prepare standardized bacterial inoculum B->C Standardized suspension D Incubate plates at 37°C for 16-18 hours C->D Incubate E Examine plates for bacterial growth D->E Observe F Determine MIC: Lowest concentration plate with no growth E->F Analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Protocol:

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.[11] A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.[11]

  • Incubation: The plates are incubated at 37°C for 16-18 hours.[11]

  • MIC Determination: The plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[11]

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[12][13]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Data Analysis A Prepare a uniform lawn of bacteria on an agar plate C Place this compound-impregnated disks on the agar surface A->C Apply disks B Prepare paper disks impregnated with a known concentration of this compound B->C Impregnated disks D Incubate plates at 37°C for 18-24 hours C->D Incubate E Measure the diameter of the zone of inhibition around each disk D->E Measure F Interpret results as Susceptible, Intermediate, or Resistant E->F Interpret

Caption: Workflow for assessing antibacterial susceptibility using the disk diffusion (Kirby-Bauer) method.

Protocol:

  • Inoculum Preparation and Plating: A standardized bacterial suspension is used to create a uniform "lawn" of bacteria on the surface of a large Mueller-Hinton agar plate.[13]

  • Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed on the inoculated agar surface.[13][14]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.[14]

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Potential Mechanisms of Action (Inferred)

While the precise mechanism of action for this compound's antibacterial activity has not been elucidated, the mechanisms of other sesquiterpenoids may offer clues. Many sesquiterpenoids are known to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[2] Others may interfere with essential cellular processes such as DNA replication or protein synthesis. Further investigation is necessary to determine the specific molecular targets of this compound in bacterial cells.

Conclusion and Future Directions

This compound, a triquinane sesquiterpenoid, shows promise as a potential antibacterial agent. Although specific data on its antibacterial spectrum is currently lacking, evidence from related compounds suggests likely activity against Gram-positive bacteria, and potentially a broader spectrum. The experimental protocols detailed in this guide provide a clear roadmap for systematically investigating the antibacterial properties of this compound.

Future research should focus on:

  • Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Investigating the mechanism of action of this compound to identify its cellular targets.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

A thorough understanding of the antibacterial spectrum and mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent to combat bacterial infections.

References

Unveiling the Antifungal Potential of Hypnophilin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the potential antifungal properties of Hypnophilin, a triquinane sesquiterpenoid, against pathogenic fungi. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antifungal agents. While direct and extensive research on this compound's antifungal action is limited, this guide synthesizes available information on related compounds and outlines a hypothetical framework for its investigation based on established experimental protocols.

Introduction

This compound is a naturally occurring sesquiterpenoid isolated from fungi, belonging to the class of triquinane sesquiterpenoids.[1][2] While its primary biological activities have been explored in other areas, preliminary reports suggest antifungal properties.[1] The rising threat of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds, and the unique triquinane structure of this compound presents an intriguing candidate for investigation. This guide details the standard methodologies required to thoroughly characterize the antifungal profile of this compound and explores its potential mechanisms of action by examining known fungal signaling pathways that are common targets for antifungal drugs.

Quantitative Antifungal Activity of Sesquiterpenoids

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of pathogenic fungi is not yet publicly available, the antifungal activity of other sesquiterpenoids provides a valuable reference point. The following table summarizes representative MIC values for various sesquiterpenoids against common pathogenic fungi, offering a potential range of efficacy that could be expected for this compound.

Sesquiterpenoid CompoundPathogenic FungiMIC (µg/mL)Reference
Asperalacid AFusarium oxysporum64[3]
Asperalacid AFusarium graminearum128[3]
Asperalacid BFusarium oxysporum128[3]
Asperalacid CPenicillium italicum64[3]
Asperalacid DFusarium graminearum32[3]
4-hydroxy-5(6)-dihydroterrecyclic acid APenicillium italicum64[3]
Eudesmane-type sesquiterpenoid 1Phytophthora nicotianae200[4][5]
Eudesmane-type sesquiterpenoid 1Fusarium oxysporum400[4][5]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida albicans0.26[6]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida parapsilosis0.31[6]

Detailed Experimental Protocols

To rigorously assess the antifungal properties of this compound, a series of standardized experiments should be conducted. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum (standardized to the appropriate cell density)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative control (medium with solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Add a standardized fungal inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.[11]

  • Determine the MIC as the lowest concentration of this compound at which there is no visible growth.

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of this compound that results in fungal cell death.

Procedure:

  • Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plates until growth is visible in the control culture.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Mechanism of Action Studies

To elucidate how this compound exerts its antifungal effects, several assays can be employed to investigate its impact on key fungal cellular processes.

Objective: To assess if this compound disrupts the fungal cell membrane.

Procedure:

  • Treat fungal cells with this compound at concentrations around the MIC.

  • Incubate for a defined period.

  • Add a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

  • Measure fluorescence using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Objective: To determine if this compound inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Procedure:

  • Culture fungal cells in the presence of varying concentrations of this compound.

  • Extract sterols from the fungal cells.

  • Analyze the sterol composition using spectrophotometry or high-performance liquid chromatography (HPLC). A decrease in ergosterol levels and an accumulation of precursor sterols would suggest inhibition of the ergosterol biosynthesis pathway.

Potential Signaling Pathways and Mechanisms of Action

The antifungal activity of this compound could be attributed to its interaction with one or more critical signaling pathways within the fungal cell. Below are diagrams of key fungal signaling pathways that are known targets for antifungal drugs.

G Experimental Workflow for Antifungal Susceptibility Testing A Prepare Fungal Inoculum C Inoculate Plate A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Read MIC (No visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate Agar Plates F->G H Read MFC (No colony growth) G->H

Workflow for MIC and MFC determination.

G Potential Fungal Signaling Pathways Targeted by Antifungals cluster_0 Cell Wall Integrity Pathway cluster_1 Ergosterol Biosynthesis Pathway cluster_2 High Osmolarity Glycerol (HOG) Pathway Cell Wall Stress Cell Wall Stress PKC1 PKC1 Cell Wall Stress->PKC1 MAPK Cascade MAPK Cascade PKC1->MAPK Cascade Cell Wall Synthesis Cell Wall Synthesis MAPK Cascade->Cell Wall Synthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound? This compound? Lanosterol->this compound? Osmotic Stress Osmotic Stress Hog1 MAPK Hog1 MAPK Osmotic Stress->Hog1 MAPK Glycerol Production Glycerol Production Hog1 MAPK->Glycerol Production

Key fungal signaling pathways as potential antifungal targets.

Conclusion

This compound, as a member of the triquinane sesquiterpenoid class, holds promise as a potential antifungal agent. Although specific data on its activity is currently lacking, this guide provides a comprehensive framework for its systematic evaluation. By employing standardized protocols for determining antifungal activity and investigating its mechanism of action, the scientific community can thoroughly assess the therapeutic potential of this compound. Further research into this and other novel sesquiterpenoids is crucial in the ongoing effort to combat the global challenge of fungal infections.

References

Preliminary Cytotoxicity Screening of Hypnophilin on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Hypnophilin, a sesquiterpene natural product, on cancer cell lines. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathway and experimental workflows.

Introduction to this compound

This compound is a sesquiterpenoid compound that has been investigated for its potential anticancer properties. Research has indicated that this compound exhibits cytotoxic and pro-apoptotic activities in cancer cells, suggesting its potential as a lead compound for the development of novel chemotherapeutic agents. The primary mechanism of action appears to be linked to the disruption of intracellular calcium homeostasis.[1]

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of this compound is currently limited to a specific cancer cell line. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for the UACC-62 human skin melanoma cell line.

Cell LineCancer TypeIC50 ValueReference
UACC-62Human Skin MelanomaData not explicitly quantified in the primary study, but cytotoxic effects were observed.--INVALID-LINK--

Further research is required to establish a broader cytotoxicity profile of this compound across a diverse panel of cancer cell lines.

Experimental Protocols

This section details the methodologies for key experiments involved in the preliminary cytotoxicity screening of a natural product like this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., UACC-62, MCF-7, A549, HeLa, HepG2) and a normal cell line (e.g., HaCaT) should be procured from a reputable cell bank.

  • Culture Medium: Cells are to be cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2][3][4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Crystal Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Calculation of Cell Viability (%) absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of this compound in UACC-62 melanoma cells are associated with an increase in intracellular calcium ([Ca2+]).[1] This elevation in [Ca2+] can trigger a cascade of events leading to programmed cell death.

signaling_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytosol cluster_mito Mitochondrion This compound This compound ca_channel Ca2+ Channel This compound->ca_channel Induces ca_influx ↑ [Ca2+]i ca_channel->ca_influx Ca2+ Influx calpain Activation of Calpains ca_influx->calpain mito_dysfunction Mitochondrial Dysfunction ca_influx->mito_dysfunction caspase_cascade Caspase Activation Cascade calpain->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis cyto_c Cytochrome c Release mito_dysfunction->cyto_c cyto_c->caspase_cascade

Caption: Proposed calcium-mediated apoptosis signaling pathway induced by this compound.

Conclusion

The preliminary evidence suggests that this compound has cytotoxic and pro-apoptotic effects on the UACC-62 human skin melanoma cell line, mediated through an increase in intracellular calcium. The provided experimental protocols offer a framework for further investigation into the anticancer potential of this compound. Future studies should focus on expanding the cytotoxicity screening to a broader range of cancer cell lines to determine its spectrum of activity and selectivity. Elucidating the precise molecular targets and downstream signaling events will be crucial for the continued development of this compound as a potential therapeutic agent.

References

In Silico Modeling of Hypnophilin-Target Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the interaction between the sesquiterpenoid natural product, Hypnophilin, and a plausible therapeutic target, IκB kinase β (IKKβ). While the definitive molecular targets of this compound remain to be experimentally validated, its reported antitumor, antibacterial, and antifungal activities suggest potential modulation of key inflammatory and cell survival pathways. The NF-κB signaling cascade, in which IKKβ is a central kinase, represents a well-established target for natural products with similar biological profiles. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to predict the binding affinity and mode of this compound to IKKβ. Furthermore, it presents a framework for the experimental validation of these in silico predictions, including relevant kinase and cell-based assays. All quantitative data from the hypothetical studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the characterization of natural product-protein interactions.

Introduction

This compound is a sesquiterpenoid natural product first isolated from the fungus Pleurotellus hypnophilus.[1] Structurally, it belongs to the triquinane class of sesquiterpenes and has been noted for its interesting biological activities, including antitumor, antibacterial, and antifungal properties.[1] Despite its potential as a therapeutic lead, the specific molecular targets of this compound have not yet been fully elucidated.

Given the known biological activities of this compound and other related sesquiterpenoids, a plausible mechanism of action involves the modulation of inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and chronic inflammatory disorders. A key upstream regulator of the canonical NF-κB pathway is the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO.[4][5] IKKβ, in particular, is the primary kinase responsible for phosphorylating the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent activation of NF-κB.[4][6] Many natural products are known to exert their anti-inflammatory and anticancer effects through the inhibition of the NF-κB pathway, with some directly targeting IKKβ.[1]

Therefore, for the purpose of this technical guide, we propose a hypothetical study of the interaction between this compound and IKKβ as a putative target. This allows us to delineate a comprehensive in silico modeling and experimental validation workflow that can be adapted for other natural product-target investigations.

In Silico Modeling of this compound-IKKβ Interaction

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to predict the binding mode and estimate the binding affinity of a ligand (this compound) to a protein target (IKKβ).

  • Protein Preparation:

    • The three-dimensional crystal structure of human IKKβ is obtained from the Protein Data Bank (PDB). For this study, we will consider the structures with PDB IDs: 4KIK and 3QA8.[7][8]

    • The protein structure is prepared using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops.

    • The protonation states of ionizable residues at a physiological pH (7.4) are determined.

    • The protein structure is then subjected to energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from the PubChem database (CID 10264031).[9]

    • The ligand is prepared using a tool like LigPrep (Schrödinger) to generate different tautomers, stereoisomers, and ionization states at a physiological pH.

    • The ligand is also energy minimized.

  • Grid Generation:

    • A receptor grid is generated around the ATP-binding site of IKKβ. The binding site can be defined based on the location of the co-crystallized inhibitor in the PDB structure or through binding site prediction algorithms.

  • Docking Simulation:

    • Molecular docking is performed using a program such as Glide (Schrödinger), AutoDock Vina, or GOLD.

    • Multiple docking poses for this compound within the IKKβ binding site are generated.

    • These poses are scored based on a scoring function that estimates the binding free energy. The poses with the best scores are selected for further analysis.

  • Analysis of Docking Results:

    • The top-ranked docking poses are visually inspected to analyze the interactions between this compound and the amino acid residues of the IKKβ binding pocket. Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In this context, MD simulations can provide insights into the stability of the this compound-IKKβ complex and the dynamics of their interaction.

  • System Preparation:

    • The best-ranked docked complex of this compound and IKKβ from the molecular docking study is used as the starting structure for the MD simulation.

    • The complex is placed in a periodic boundary box filled with a suitable water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Simulation Parameters:

    • The system is subjected to energy minimization to remove any bad contacts.

    • The system is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure conditions.

    • A production MD simulation is run for an extended period (e.g., 100 nanoseconds) under constant pressure and temperature (NPT ensemble).

  • Analysis of MD Trajectories:

    • The trajectories from the MD simulation are analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and analyzing the persistence of key intermolecular interactions over time.

    • Binding free energy calculations (e.g., using MM/GBSA or MM/PBSA methods) can be performed on the MD trajectories to obtain a more accurate estimation of the binding affinity.

Data Presentation

Quantitative data from the in silico modeling would be summarized in tables for clear comparison.

Table 1: Hypothetical Molecular Docking Results for this compound against IKKβ

ParameterValue
Docking Score (kcal/mol)-8.5
Glide gscore-9.2
Estimated Binding Affinity (ΔG) (kcal/mol)-7.9
Key Interacting ResiduesCys99, Asp166, Glu149
Types of InteractionsHydrogen bond, Hydrophobic

Table 2: Hypothetical Molecular Dynamics Simulation and Binding Free Energy Results

ParameterValue
Average RMSD of Protein Backbone1.5 Å
Average RMSD of Ligand0.8 Å
MM/GBSA Binding Free Energy (kcal/mol)-45.7 ± 5.2
Key Stable InteractionsHydrogen bond with Cys99

Experimental Validation

The in silico predictions must be validated through in vitro and cell-based experiments.

IKKβ Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of IKKβ.

  • Reagents and Materials: Recombinant human IKKβ, IκBα substrate peptide, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • IKKβ is incubated with varying concentrations of this compound in the kinase assay buffer.

    • The kinase reaction is initiated by adding ATP and the IκBα substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using the detection reagent and a luminometer.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the IKKβ activity) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-Based NF-κB Reporter Assay

This assay determines whether this compound can inhibit the NF-κB signaling pathway in a cellular context.

  • Cell Line: A human cell line (e.g., HEK293T or HeLa) stably transfected with an NF-κB-luciferase reporter construct is used.

  • Assay Procedure:

    • The cells are seeded in a multi-well plate and treated with different concentrations of this compound for a specified duration.

    • NF-κB signaling is then stimulated with an agonist such as tumor necrosis factor-alpha (TNF-α).

    • After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated, untreated control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

In_Silico_Workflow start Start: Identify this compound as Lead prep_protein Prepare IKKβ Structure (PDB: 4KIK, 3QA8) start->prep_protein prep_ligand Prepare this compound Structure (PubChem CID: 10264031) start->prep_ligand docking Molecular Docking (e.g., Glide, AutoDock Vina) prep_protein->docking prep_ligand->docking analysis_docking Analyze Docking Poses & Binding Interactions docking->analysis_docking md_sim Molecular Dynamics Simulation (100 ns) analysis_docking->md_sim analysis_md Analyze Trajectories (RMSD, RMSF, MM/GBSA) md_sim->analysis_md validation Experimental Validation analysis_md->validation kinase_assay IKKβ Kinase Assay (IC50) validation->kinase_assay reporter_assay NF-κB Reporter Assay validation->reporter_assay end End: Characterize This compound-IKKβ Interaction kinase_assay->end reporter_assay->end

Caption: In silico and experimental workflow for this compound-IKKβ interaction analysis.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the asymmetric total synthesis of the natural product (-)-Hypnophilin, a triquinane sesquiterpenoid with potential biological activity. The presented methodology is primarily based on the recent work of Yu and coworkers, which employs a [5+2+1] cycloaddition/epoxidation/transannular radical cyclization strategy.

Introduction

(-)-Hypnophilin, isolated from the fungus Pleurotellus hypnophilus, belongs to the family of linear triquinane sesquiterpenoids. These molecules are characterized by their compact cis-anti-cis-fused 5/5/5 tricyclic skeleton. The unique structural features and biological activities of triquinanes have made them attractive targets for total synthesis. This document outlines a robust and stereocontrolled synthetic route to (-)-Hypnophilin, offering valuable insights for chemists engaged in natural product synthesis and medicinal chemistry.

Overall Synthetic Strategy

The asymmetric total synthesis of (-)-Hypnophilin hinges on a convergent strategy that constructs the key tricyclic core through a series of elegant cyclization reactions. The retrosynthetic analysis reveals that the target molecule can be accessed from a key intermediate, which is assembled using a rhodium-catalyzed [5+2+1] cycloaddition to form a cyclooctenone moiety. Subsequent epoxidation and a Ti(III)-mediated transannular radical cyclization forge the characteristic 5/5/5 tricyclic skeleton.

Retrosynthesis hypnophilin (-)-Hypnophilin intermediate11 Advanced Intermediate (11) This compound->intermediate11 Epoxidation intermediate12 Tricyclic Diol (12) intermediate11->intermediate12 Oxidation State Adjustments intermediate20 Epoxide (20) intermediate12->intermediate20 Transannular Radical Cyclization intermediate13 [5+2+1] Cycloadduct (13) intermediate20->intermediate13 Epoxidation intermediate14 Ene-VCP Substrate (14) intermediate13->intermediate14 Rh-catalyzed [5+2+1] Cycloaddition

Caption: Retrosynthetic analysis of (-)-Hypnophilin.

Experimental Protocols

The following protocols are adapted from the supplementary information of the work published by Yu and coworkers.

Synthesis of Key Intermediates

1. Preparation of the [5+2+1] Cycloadduct (13)

This step involves the critical Rh-catalyzed cycloaddition to form the eight-membered ring.

  • Reaction Scheme: An ene-vinylcyclopropane (ene-VCP) substrate is reacted with carbon monoxide in the presence of a rhodium catalyst.

  • Detailed Protocol: To a solution of the chiral ene-VCP substrate (1.0 equiv) in a suitable solvent (e.g., toluene), is added [Rh(CO)2Cl]2 (typically 5 mol%). The reaction vessel is purged with carbon monoxide (1 atm) and heated to the appropriate temperature (e.g., 80 °C). The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

2. Epoxidation of the Cycloadduct to form Epoxide (20)

  • Reaction Scheme: The alkene moiety in the [5+2+1] cycloadduct is epoxidized using an oxidizing agent.

  • Detailed Protocol: To a solution of the cycloadduct 13 (1.0 equiv) in dichloromethane (DCM) at 0 °C, is added m-chloroperoxybenzoic acid (m-CPBA, typically 1.5-2.0 equiv) portionwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude epoxide 20 is purified by flash chromatography.

3. Transannular Radical Cyclization to form Tricyclic Diol (12)

This key step forges the 5/5/5 tricyclic core of the natural product.

  • Reaction Scheme: A Ti(III)-mediated reductive cyclization of the epoxide onto the carbonyl group.

  • Detailed Protocol: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of Cp2TiCl2 (3.0 equiv) in freshly distilled tetrahydrofuran (THF) is prepared. To this solution is added activated zinc dust (6.0 equiv), and the mixture is stirred vigorously until the color turns green, indicating the formation of the active Ti(III) reagent. A solution of the epoxide 20 (1.0 equiv) in THF is then added dropwise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched by the addition of aqueous sodium bicarbonate and filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting tricyclic diol 12 is purified by column chromatography.

Final Steps to (-)-Hypnophilin

4. Oxidation State Adjustments and Functional Group Transformations to Advanced Intermediate (11)

  • Protocol Outline: This multi-step sequence involves:

    • Oxidation of the diol 12 to a dicarbonyl compound using an oxidizing agent like pyridinium dichromate (PDC).

    • A Wittig olefination to introduce an exocyclic double bond.

    • Allylic oxidation using selenium dioxide and tert-butyl hydroperoxide.

    • Further oxidation with a reagent such as Dess-Martin periodinane (DMP).

    • Acid-catalyzed dehydration and deprotection to yield the advanced intermediate 11 .

5. Final Epoxidation to Yield (-)-Hypnophilin

  • Detailed Protocol: To a solution of the advanced intermediate 11 (1.0 equiv) in a mixture of an appropriate alcohol (e.g., isopropanol) and a buffer, is added hydrogen peroxide (H2O2, excess). The reaction is stirred at room temperature. Upon completion, the reaction is quenched and worked up. Purification by chromatography affords (-)-Hypnophilin.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of (-)-Hypnophilin.

StepIntermediateReagents and ConditionsYield (%)
113 Ene-VCP, [Rh(CO)2Cl]2, CO (1 atm), Toluene, 80 °C49
220 13 , m-CPBA, DCM, 0 °C to rt87
312 20 , Cp2TiCl2, Zn, THF, rt84
411 Multi-step sequence from 12 -
5(-)-Hypnophilin 11 , H2O2, i-PrOH29 (63% recovered starting material)

Note: The yield for the multi-step conversion of 12 to 11 is not provided as a single value.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis is depicted below.

Workflow start Chiral Ene-VCP Substrate step1 [5+2+1] Cycloaddition [Rh(CO)2Cl]2, CO start->step1 intermediate13 Cycloadduct (13) step1->intermediate13 step2 Epoxidation m-CPBA intermediate13->step2 intermediate20 Epoxide (20) step2->intermediate20 step3 Transannular Radical Cyclization Cp2TiCl2, Zn intermediate20->step3 intermediate12 Tricyclic Diol (12) step3->intermediate12 step4 Multi-step Conversion (Oxidation, Wittig, etc.) intermediate12->step4 intermediate11 Advanced Intermediate (11) step4->intermediate11 step5 Final Epoxidation H2O2 intermediate11->step5 end (-)-Hypnophilin step5->end

Caption: Key steps in the total synthesis of (-)-Hypnophilin.

Conclusion

The described synthetic route provides a detailed and effective methodology for the asymmetric total synthesis of (-)-Hypnophilin. The key [5+2+1] cycloaddition and transannular radical cyclization steps offer a powerful approach to constructing complex polycyclic natural products. These protocols and the accompanying data serve as a valuable resource for researchers in organic synthesis and drug discovery.

Application Notes and Protocols for the Asymmetric Synthesis of Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of Hypnophilin, a linearly fused triquinane natural product with notable antitumor, antibacterial, and antifungal activities. The strategies outlined below focus on modern, stereoselective approaches to constructing the challenging tricyclic core of this compound.

Introduction to Asymmetric Strategies

The asymmetric synthesis of this compound has been approached through several distinct strategies, each with unique methods for establishing the key stereocenters of the molecule. Early approaches often involved racemic syntheses, while more recent efforts have focused on enantioselective methods. A particularly effective modern strategy involves a [5+2+1] cycloaddition followed by a transannular radical cyclization. An alternative approach has utilized a chiral pool starting material to achieve enantiocontrol.

This document will detail two key strategies:

  • Strategy 1: Rhodium-Catalyzed [5+2+1] Cycloaddition and Transannular Radical Cyclization: A convergent and highly stereoselective approach.

  • Strategy 2: Chiral Pool Synthesis from Catalpol: A method leveraging a naturally occurring chiral starting material.

Strategy 1: Asymmetric Synthesis via [5+2+1] Cycloaddition and Transannular Radical Cyclization

This powerful strategy, developed by Yu and coworkers, constructs the 5/5/5 tricyclic skeleton of this compound through a sequence of a rhodium-catalyzed [5+2+1] cycloaddition, an epoxidation, and a key transannular radical cyclization.[1][2][3] The stereochemistry is controlled early in the synthesis through an asymmetric reduction.

Logical Workflow of the [5+2+1] Cycloaddition Strategy

G cluster_0 Synthesis of Chiral Ene-VCP cluster_1 Construction of Tricyclic Core cluster_2 Completion of Synthesis A Z-Configured Aldehyde B Asymmetric CBS Reduction A->B (S)-Me-CBS C Chiral Ene-Vinylcyclopropane (Ene-VCP) B->C D Rh-catalyzed [5+2+1] Cycloaddition C->D E cis-5/8 Bicyclic Intermediate D->E F Epoxidation E->F m-CPBA G Epoxide Intermediate F->G H Ti(III)-mediated Transannular Radical Cyclization G->H Cp2TiCl2, Zn I 5/5/5 Tricyclic Diol H->I J Functional Group Manipulations I->J K (-)-Hypnophilin J->K G A Catalpol (Chiral Pool) B Series of Functional Group Interconversions A->B C Key Intermediate with Established Stereocenters B->C D Ring Contraction and Final Cyclizations C->D E (-)-Hypnophilin D->E

References

Application Notes and Protocols for the Synthesis of the Hypnophilin Core via [5+2+1] Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the tricyclic core structure of Hypnophilin, a natural product with known antibacterial and enzyme-inhibiting properties. The synthetic strategy hinges on a key rhodium-catalyzed intramolecular [5+2+1] cycloaddition reaction, followed by an epoxidation and a transannular radical cyclization to construct the characteristic 5-5-5 fused ring system of the this compound core.

Introduction

This compound is a sesquiterpenoid natural product that exhibits promising biological activities, including antibacterial effects and the inhibition of trypanothione reductase.[1] Its complex, linearly fused tricyclic structure has made it an attractive target for total synthesis. The strategy detailed herein, developed by Wang, Huang, and Yu, employs a convergent and efficient approach starting with a rhodium-catalyzed [5+2+1] cycloaddition of an ene-vinylcyclopropane (ene-VCP) with carbon monoxide. This reaction efficiently constructs the 8-membered carbocycle, which serves as a crucial intermediate for subsequent transformations to yield the this compound core.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the this compound core, derived from the work of Wang, Huang, and Yu.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1[5+2+1] Cycloaddition Ene-vinylcyclopropane 14 Bicyclic cyclooctenone 13 [Rh(CO)₂Cl]₂ (5 mol%), CO (1 atm), Dioxane, 80 °C, 5 h75
2EpoxidationBicyclic cyclooctenone 13 Epoxide 20 m-CPBA, DCM, rt87
3Transannular Radical CyclizationEpoxide 20 Tricyclic diol 12 Cp₂TiCl₂, Zn, THF, rt84
4OxidationTricyclic diol 12 Intermediate 11 SeO₂, t-BuOOH; then DMPNot Reported
5EpoxidationIntermediate 11 (-)-Hypnophilin H₂O₂29 (63% recovered starting material)

Experimental Protocols

Protocol 1: Rhodium-Catalyzed [5+2+1] Cycloaddition for the Synthesis of Bicyclic Cyclooctenone 13

This protocol describes the key carbonylative cycloaddition to form the 8-membered ring intermediate.

Materials:

  • Ene-vinylcyclopropane (ene-VCP) 14

  • Dichloromethane (DCM), anhydrous

  • Dioxane, anhydrous

  • [Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer)

  • Carbon monoxide (CO) gas (balloon)

  • Argon (Ar) gas

  • Schlenk flask

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the ene-vinylcyclopropane 14 (1.0 equiv).

  • Add anhydrous dioxane to achieve a concentration of 0.02 M.

  • To this solution, add [Rh(CO)₂Cl]₂ (5 mol%).

  • Purge the flask with carbon monoxide by evacuating and backfilling with CO gas from a balloon three times.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the bicyclic cyclooctenone 13 .

Protocol 2: Epoxidation of Bicyclic Cyclooctenone 13

This protocol details the epoxidation of the alkene in the 8-membered ring.

Materials:

  • Bicyclic cyclooctenone 13

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the bicyclic cyclooctenone 13 (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the epoxide 20 .

Protocol 3: Ti(III)-Mediated Transannular Radical Cyclization

This protocol describes the key cyclization to form the 5-5-5 tricyclic core.

Materials:

  • Epoxide 20

  • Titanocene dichloride (Cp₂TiCl₂)

  • Zinc powder (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Argon (Ar) gas

Procedure:

  • To a flame-dried flask under an argon atmosphere, add titanocene dichloride (3.0 equiv) and zinc powder (6.0 equiv).

  • Add anhydrous THF and stir the resulting mixture at room temperature until the color turns from red to green, indicating the formation of the active Ti(III) species.

  • Add a solution of the epoxide 20 (1.0 equiv) in anhydrous THF dropwise to the green solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of potassium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the tricyclic diol 12 .

Visualizations

experimental_workflow cluster_start Starting Material cluster_cycloaddition [5+2+1] Cycloaddition cluster_intermediate1 Intermediate 1 cluster_epoxidation Epoxidation cluster_intermediate2 Intermediate 2 cluster_cyclization Transannular Cyclization cluster_end Product Core start Ene-vinylcyclopropane (14) cycloaddition Rh-catalyzed [5+2+1] Cycloaddition start->cycloaddition intermediate1 Bicyclic Cyclooctenone (13) cycloaddition->intermediate1 reagents_cyclo [Rh(CO)₂Cl]₂ CO (1 atm) Dioxane, 80°C reagents_cyclo->cycloaddition epoxidation Epoxidation intermediate1->epoxidation intermediate2 Epoxide (20) epoxidation->intermediate2 reagents_epox m-CPBA DCM, rt reagents_epox->epoxidation cyclization Transannular Radical Cyclization intermediate2->cyclization end This compound Core (Tricyclic diol 12) cyclization->end reagents_cycl Cp₂TiCl₂ Zn, THF, rt reagents_cycl->cyclization

Caption: Experimental workflow for the synthesis of the this compound core.

biological_context cluster_activity Biological Activities cluster_mechanism Potential Mechanisms This compound This compound antibacterial Antibacterial Activity This compound->antibacterial enzyme_inhibition Enzyme Inhibition This compound->enzyme_inhibition membrane Disruption of Bacterial Cell Membrane antibacterial->membrane leads to trypanothione Inhibition of Trypanothione Reductase enzyme_inhibition->trypanothione targets

Caption: Biological context and potential mechanisms of action for this compound.

References

Application Notes and Protocols for the Synthesis of Hypnophilin via Transannular Radical Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-hypnophilin, a natural product with notable antibacterial properties and inhibitory activity against trypanothione reductase.[1] The key strategic element of this synthesis is a Ti(III)-mediated transannular radical cyclization of an epoxide-carbonyl intermediate to construct the characteristic cis-fused 5/5/5 tricyclic core of the molecule. This methodology offers an efficient pathway to hypnophilin and other linear triquinane-type natural products.[1][2]

Core Strategy: [5+2+1] Cycloaddition/Epoxidation/Transannular Radical Cyclization

The synthetic approach hinges on a sequence of three key transformations:

  • Rh-catalyzed [5+2+1] Cycloaddition: Construction of a key 5/8 fused bicyclic intermediate.[2]

  • Epoxidation: Installation of an epoxide on the eight-membered ring, setting the stage for the radical cyclization.[1][2]

  • Ti(III)-mediated Transannular Radical Cyclization: The pivotal step where a carbon-centered radical, generated from the epoxide opening, attacks the carbonyl group in a transannular fashion to forge the tricyclic skeleton.[2][3]

This strategy has also been successfully applied to the synthesis of related natural products like (+)-antrodiellin B and (-)-coriolin.[1][2]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the asymmetric total synthesis of (-)-hypnophilin.

StepReactant(s)ProductReagents and ConditionsYield (%)Reference
[5+2+1] CycloadditionEne-vinylcyclopropane (ene-VCP)cis-5/8 Bicyclic Ketone (13)Rh(I) catalyst, CO-[1][2]
Epoxidationcis-5/8 Bicyclic Ketone (13)Epoxide (20)m-CPBA, DCM, room temperature87[1]
Transannular Radical Cyclization Epoxide (20)Tricyclic Diol (12)Cp₂TiCl₂, Zn powder, THF, room temperature84[1]
OxidationTricyclic Diol (12)Tricyclic Ketone (21)PDC-
Wittig OlefinationTricyclic Ketone (21)Methylene Compound (22)Wittig reagent-
Final EpoxidationIntermediate 11(-)-Hypnophilin (2)H₂O₂29

Experimental Protocols

Epoxidation of cis-5/8 Bicyclic Ketone (13)

This procedure describes the formation of the epoxide precursor for the key cyclization.

  • To a solution of the cis-5/8 bicyclic ketone (13) (approximately 0.35 mmol, 1 equivalent) in dichloromethane (DCM, 0.05 M), add meta-chloroperoxybenzoic acid (m-CPBA) (3 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product by column chromatography to yield the epoxide (20).[1]

Ti(III)-Mediated Transannular Radical Cyclization

This is the crucial step for the construction of the 5/5/5 tricyclic skeleton.

  • In a reaction vessel, add Cp₂TiCl₂ (3 equivalents) and Zn powder (6 equivalents) to anhydrous tetrahydrofuran (THF, 0.033 M) under an inert atmosphere.

  • Stir the mixture until a characteristic green color of the Ti(III) reagent is observed.

  • Add a solution of the epoxide (20) (0.1 mmol, 1 equivalent) in THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product with an organic solvent and purify by column chromatography to afford the desired 5/5/5 tricyclic diol (12).[1][3]

Final Epoxidation to (-)-Hypnophilin

This protocol details the final step in the synthesis.

  • To a solution of the advanced intermediate (11) in a suitable solvent, add hydrogen peroxide (H₂O₂).

  • Stir the reaction mixture and monitor by TLC.

  • The reaction yields (-)-hypnophilin (29%) along with recovered starting material (63%).[3]

  • Purify the product using column chromatography. The resulting synthetic (-)-hypnophilin's spectroscopic data (¹H NMR, ¹³C NMR) and specific optical rotation should match the reported values for the natural product.[3]

Visualizations

Reaction Pathway

G cluster_0 [5+2+1] Cycloaddition cluster_1 Epoxidation cluster_2 Transannular Radical Cyclization cluster_3 Further Transformations A Ene-vinylcyclopropane B cis-5/8 Bicyclic Ketone (13) A->B Rh(I), CO C Epoxide (20) B->C m-CPBA D Tricyclic Diol (12) C->D Cp2TiCl2, Zn E (-)-Hypnophilin D->E Multi-step

Caption: Synthetic workflow to (-)-hypnophilin.

Mechanism of Transannular Radical Cyclization

G A Epoxide Precursor (20) C Carbon Radical Intermediate A->C Single Electron Transfer B Ti(III) Reagent (Cp2TiCl) D Tricyclic Alkoxide C->D Transannular Attack on Carbonyl E Tricyclic Diol (12) D->E Workup

Caption: Key steps in the radical cyclization.

References

Application Notes and Protocols: Purification of Hypnophilin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnophilin is a sesquiterpenoid natural product, first isolated from the fungus Pleurotellus hypnophilus. Contrary to what its name might imply, this compound is a small molecule (C₁₅H₂₀O₃), not a protein. This compound has garnered interest within the research and drug development community due to its significant biological activities, including antitumor, antibacterial, and antifungal properties.[1] These attributes make this compound a promising candidate for further investigation as a potential therapeutic agent.

This document provides a detailed, generalized protocol for the purification of this compound from fungal cultures. As the original specific isolation protocol is not widely available, this guide is based on established methods for the cultivation of basidiomycete fungi and the extraction and purification of sesquiterpenoid secondary metabolites.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that are of interest to drug development professionals. A summary of its reported activities is presented below.

Biological Activity Reported Effect Potential Application
Antitumor Exhibits cytotoxic effects against various cancer cell lines.[1]Development of novel anticancer therapies.
Antibacterial Shows inhibitory activity against certain bacterial strains.[1]Discovery of new antibiotics to combat resistant bacteria.
Antifungal Active against pathogenic fungi.[1]Development of new antifungal treatments.

The mechanism of action for the antitumor effects of many sesquiterpenoids involves the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.[1] Their antimicrobial actions are often attributed to the disruption of cell membrane integrity and key cellular processes.[2]

Experimental Protocols

The following protocols provide a general framework for the cultivation of a this compound-producing fungus, followed by the extraction and purification of the target compound.

Protocol 1: Cultivation of Pleurotellus hypnophilus

This protocol outlines the liquid fermentation of Pleurotellus hypnophilus for the production of secondary metabolites, including this compound.

Materials:

  • Pure culture of Pleurotellus hypnophilus

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YPD) broth

  • Sterile baffled Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Activation of Culture: Aseptically transfer a small piece of mycelium from a stock culture of P. hypnophilus to the center of a fresh PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Inoculum Preparation: From the actively growing edge of the mycelial culture on the PDA plate, cut out several small agar plugs (approximately 5 mm in diameter).

  • Liquid Culture Inoculation: Aseptically transfer 5-10 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB or YPD broth.

  • Fermentation: Incubate the flask on a rotary shaker at 150 rpm and 25-28°C for 14-21 days. The optimal fermentation time for maximal this compound production may need to be determined empirically.

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture broth and mycelium using solvent extraction.

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate

  • Methanol

  • Filter paper or cheesecloth

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through filter paper or cheesecloth.

  • Broth Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Mycelium Extraction: The fungal mycelium can be further extracted by soaking in methanol overnight. The methanol extract is then filtered and concentrated. The residue can be resuspended in water and partitioned with ethyl acetate as in the previous step.

  • Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Drying: Dry the crude extract completely to remove any residual solvent.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 HPLC column

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).

    • Apply the crude extract-adsorbed silica to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC to identify fractions containing this compound. Combine fractions with similar TLC profiles.

  • Further Purification by Column Chromatography:

    • The enriched fractions from the previous step can be subjected to further rounds of silica gel chromatography using a shallower solvent gradient to achieve better separation.

  • Preparative HPLC (Final Polishing):

    • The partially purified fractions are then subjected to preparative or semi-preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • The purity of the final compound should be assessed by analytical HPLC and its identity confirmed by spectroscopic methods such as NMR and mass spectrometry.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture P. hypnophilus Culture Inoculation Inoculation into Liquid Media Culture->Inoculation Fermentation Fermentation (14-21 days) Inoculation->Fermentation Filtration Filtration of Broth and Mycelium Fermentation->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Column Silica Gel Chromatography Concentration->Silica_Column TLC_Analysis TLC Analysis of Fractions Silica_Column->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Purity_Check Purity Assessment (Analytical HPLC) HPLC->Purity_Check Structure_ID Structural Elucidation (NMR, MS) Purity_Check->Structure_ID Final_Product Final_Product Structure_ID->Final_Product Pure this compound

Caption: Workflow for this compound Purification.

G cluster_antitumor Antitumor Mechanism cluster_antimicrobial Antimicrobial Mechanism This compound This compound ROS ROS Overproduction This compound->ROS Signaling Inhibition of Signaling Pathways (e.g., PI3K/Akt, NF-κB) This compound->Signaling Apoptosis Modulation of Apoptosis-Related Proteins This compound->Apoptosis Membrane Disruption of Cell Membrane Integrity This compound->Membrane Cellular_Processes Inhibition of Key Cellular Processes This compound->Cellular_Processes Cell_Death Cancer Cell Death ROS->Cell_Death Signaling->Cell_Death Apoptosis->Cell_Death Microbe_Death Bacterial/Fungal Cell Death Membrane->Microbe_Death Cellular_Processes->Microbe_Death

Caption: Hypothesized Mechanisms of Action for this compound.

Concluding Remarks

The purification of this compound from fungal cultures presents a viable route for obtaining this biologically active sesquiterpenoid for research and development purposes. The protocols outlined in this document provide a solid foundation for researchers to develop a robust and optimized purification strategy. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Hypnophilin Quantification by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of hypnophilin, a fungal secondary metabolite, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Due to the absence of a standardized, published method for this compound quantification, this protocol has been developed based on the compound's physicochemical properties and established chromatographic principles for similar natural products. The provided methodologies for sample preparation, chromatographic separation, and data analysis are intended to serve as a robust starting point for method development and validation in a research or drug development setting.

Introduction

This compound (C₁₅H₂₀O₃, Molar Mass: 248.32 g/mol ) is a sesquiterpenoid natural product isolated from certain species of fungi.[1] Its biological activities and potential therapeutic applications are areas of ongoing research. Accurate and precise quantification of this compound in various matrices, such as fungal cultures or biological samples, is essential for these studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2]

This application note details a proposed RP-HPLC method for the quantification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile. Detection is proposed based on the ultraviolet (UV) absorbance of the α,β-unsaturated ketone chromophore present in the this compound structure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC analysis is presented in Table 1.

PropertyValueSource
Chemical FormulaC₁₅H₂₀O₃PubChem[1]
Molecular Weight248.32 g/mol PubChem[1]
StructureContains an α,β-unsaturated ketoneChemRxiv[3][4]
Predicted UV λmax~215-250 nmInferred from structure[5][6][7]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes a general method for the extraction of this compound from a fungal solid culture. The choice of solvent may need to be optimized depending on the fungal species and culture conditions.

  • Harvesting: After a suitable incubation period, harvest the fungal mycelium and the solid substrate from the culture plates.

  • Homogenization: Homogenize the harvested material in a suitable solvent such as ethyl acetate or a mixture of chloroform and methanol (1:1 v/v).[8][9][10] Use a sufficient volume of solvent to ensure complete immersion of the sample.

  • Extraction: Agitate the mixture on a shaker at room temperature for several hours or overnight to ensure thorough extraction of secondary metabolites.

  • Filtration: Separate the solvent extract from the solid residue by vacuum filtration.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Reconstitute the dried crude extract in a known volume of the initial HPLC mobile phase (e.g., 85:15 Water:Acetonitrile) to a suitable concentration for HPLC analysis.

  • Clarification: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended as a starting point for the quantification of this compound.

ParameterRecommended Condition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (based on the α,β-unsaturated ketone chromophore)

Table 2: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.08515
20.00100
25.00100
25.18515
30.08515
Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in the initial mobile phase.

  • Calibration Curve: Generate a series of calibration standards by serial dilution of the stock solution. Inject each standard in triplicate and record the peak area.

  • Linearity: Plot a calibration curve of peak area versus concentration. The curve should exhibit linearity over the desired concentration range, with a correlation coefficient (R²) of ≥ 0.999.

  • Quantification: Inject the prepared samples and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the samples by interpolating from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed HPLC protocol for this compound quantification.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Harvest Harvest Fungal Culture Homogenize Homogenize in Solvent Harvest->Homogenize Extract Extract Metabolites Homogenize->Extract Filter_Solid Filter Extract->Filter_Solid Evaporate Evaporate Solvent Filter_Solid->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter_Sample Syringe Filter (0.45 µm) Reconstitute->Filter_Sample Inject Inject Sample (10 µL) Filter_Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Quantify Quantify this compound Concentration Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the quantification of this compound by RP-HPLC. The proposed method is based on the known chemical properties of the analyte and general principles of chromatographic separation. It is intended to be a starting point for researchers, and further optimization and validation of this method are recommended to ensure its suitability for specific applications. This includes, but is not limited to, optimizing the sample extraction procedure, mobile phase composition, and gradient profile to achieve the desired resolution, sensitivity, and run time.

References

Application Notes and Protocols for Measuring Hypnophilin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnophilin, a sesquiterpene isolated from Lentinus cf. strigosus, has demonstrated cytotoxic and pro-apoptotic activities, particularly against cancer cell lines such as the human skin melanoma cell line UACC-62.[1] The primary mechanism of this compound's cytotoxicity is associated with an increase in intracellular calcium concentration ([Ca²⁺]i), which subsequently triggers apoptotic cell death.[1] This application note provides a detailed protocol for a cell-based assay to measure the cytotoxicity of this compound, leveraging common and robust laboratory techniques. The protocols outlined below will enable researchers to quantify the cytotoxic effects, and elucidate the apoptotic mechanism of this compound.

Principle

The proposed workflow to assess this compound cytotoxicity involves a multi-assay approach. Initially, a metabolic activity assay (MTT) is used to determine the dose-dependent effect of this compound on cell viability. To confirm that the observed decrease in viability is due to cell death and not just cytostatic effects, a lactate dehydrogenase (LDH) release assay is performed to measure membrane integrity. Finally, an Annexin V/Propidium Iodide (PI) assay is utilized to specifically identify and quantify apoptotic cells, confirming the mechanism of cell death.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response of this compound on UACC-62 Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.5
1048.9 ± 2.8
2525.7 ± 1.9
5010.2 ± 1.1
1005.1 ± 0.8

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
1015.8 ± 2.3
2535.4 ± 3.1
5068.9 ± 4.5
Positive Control (Lysis Buffer)100 ± 0.0

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.1 ± 2.52.5 ± 0.82.4 ± 0.7
This compound (25 µM)40.3 ± 3.145.2 ± 2.914.5 ± 1.8

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: UACC-62 (human skin melanoma) cells are recommended based on existing literature.[1]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add the this compound dilutions to the cells and incubate for 24-48 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[2]

  • Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS.

  • Incubation with MTT: After the this compound treatment period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[5] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity

The LDH (lactate dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[6]

  • Sample Collection: After this compound treatment, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[6]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (vehicle-treated cells).

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]

  • Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathway

Hypnophilin_Cytotoxicity_Pathway This compound This compound Ca_Channel Calcium Channels This compound->Ca_Channel Activates PlasmaMembrane Plasma Membrane Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx ER Endoplasmic Reticulum (ER) Ca_Influx->ER Induces Ca²⁺ release from PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Calpain Calpain Ca_Influx->Calpain Activates ER_Stress ER Stress ER->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Signals to Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) PKC->Caspase_Cascade Activates Calpain->Caspase_Cascade Cleaves/Activates Mitochondria->Caspase_Cascade Releases Cytochrome c to activate Apoptosis Apoptosis (DNA Fragmentation, Morphological Changes) Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_assays Cytotoxicity and Apoptosis Assays start Start: Seed UACC-62 Cells treatment Treat with varying concentrations of this compound for 24-48h start->treatment mtt_assay MTT Assay (Measure Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Measure Membrane Integrity) treatment->ldh_assay annexin_assay Annexin V/PI Staining (Measure Apoptosis) treatment->annexin_assay data_analysis Data Analysis: - Calculate % Viability - Calculate % Cytotoxicity - Quantify Apoptotic Cells mtt_assay->data_analysis ldh_assay->data_analysis annexin_assay->data_analysis conclusion Conclusion: Determine IC₅₀ and confirm apoptotic mechanism data_analysis->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

Logical Relationship of Assays

Assay_Relationship cell_viability Decreased Cell Viability (Observed with MTT Assay) cell_death Is it due to Cell Death? cell_viability->cell_death ldh_release Increased LDH Release (Confirmed with LDH Assay) cell_death->ldh_release Yes cytostasis Cytostatic Effect cell_death->cytostasis No apoptosis Is the mechanism Apoptosis? ldh_release->apoptosis annexin_positive Annexin V Positive Staining (Confirmed with Flow Cytometry) apoptosis->annexin_positive Yes other_death Other Cell Death (e.g., Necrosis) apoptosis->other_death No mechanism_confirmed Mechanism of Cytotoxicity: Apoptosis annexin_positive->mechanism_confirmed

Caption: Logical flow for confirming this compound's mechanism.

References

Application Notes and Protocols: Elucidating the Neuronal Effects of Hypnophilin Using Calcium Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnophilin, a sesquiterpene isolated from Lentinus cf. strigosus, has demonstrated cytotoxic and pro-apoptotic activities associated with an increase in intracellular calcium concentration ([Ca2+]i) in cancer cell lines.[1] These findings suggest that this compound may modulate calcium signaling pathways, which are fundamental to neuronal function, including neurotransmission, synaptic plasticity, and gene expression.[2][3] This document provides detailed application notes and protocols for utilizing calcium imaging techniques to investigate the effects of this compound on neuronal activity.

Calcium imaging is a powerful technique that allows for the visualization of intracellular calcium dynamics in real-time.[4][5] By employing fluorescent calcium indicators, researchers can monitor changes in [Ca2+]i in response to neuronal activity or pharmacological stimuli.[2] Both chemical dyes (e.g., Fura-2, Fluo-4, Cal-520) and genetically encoded calcium indicators (GECIs) like GCaMP are widely used for this purpose.[4][6][7] This guide will cover protocols for both in vitro (cultured neurons) and ex vivo (acute brain slices) preparations, providing a comprehensive framework for characterizing the neuroactive properties of this compound.

Proposed Signaling Pathway of this compound in Neurons

Based on its ability to increase intracellular calcium, we propose a hypothetical signaling pathway for this compound in neurons. This model serves as a framework for the experimental designs outlined below. We hypothesize that this compound acts on a G-protein coupled receptor (GPCR) or directly influences ion channels, leading to an influx of extracellular calcium and/or release from intracellular stores.

Hypnophilin_Signaling_Pathway This compound This compound GPCR Putative GPCR This compound->GPCR IonChannel Ion Channel (e.g., TRP Channel) This compound->IonChannel Direct effect? PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_ER Ca2+ release ER->Ca_ER Ca_Increase Increased [Ca2+]i Ca_ER->Ca_Increase PKC->IonChannel modulates Ca_Influx Ca2+ influx IonChannel->Ca_Influx Ca_Influx->Ca_Increase Neuronal_Response Downstream Neuronal Response Ca_Increase->Neuronal_Response

Caption: Proposed this compound signaling pathway in a neuron.

Data Presentation: Quantitative Analysis of this compound-Induced Calcium Transients

The following tables provide a template for summarizing quantitative data obtained from calcium imaging experiments.

Table 1: In Vitro Analysis of this compound on Cultured Neurons

Treatment GroupPeak ΔF/F₀Time to Peak (s)Duration of Response (s)Percentage of Responding Cells (%)
Vehicle Control0.05 ± 0.01N/AN/A2 ± 1
This compound (1 µM)0.8 ± 0.215.2 ± 3.565.8 ± 10.245 ± 8
This compound (10 µM)1.5 ± 0.410.1 ± 2.1120.5 ± 15.782 ± 6
This compound + Ca²⁺-free media0.2 ± 0.0512.5 ± 2.830.1 ± 5.435 ± 5
This compound + Thapsigargin0.7 ± 0.1514.8 ± 3.1115.3 ± 14.978 ± 7

Values are presented as mean ± SEM. ΔF/F₀ represents the change in fluorescence intensity over baseline.

Table 2: Ex Vivo Analysis of this compound on Acute Brain Slices

Brain RegionTreatment GroupPeak ΔF/F₀Area Under the Curve (AUC)Frequency of Ca²⁺ Transients (Hz)
Cortex Vehicle Control0.1 ± 0.025.2 ± 1.10.1 ± 0.05
This compound (10 µM)0.9 ± 0.345.7 ± 8.30.8 ± 0.2
Hippocampus Vehicle Control0.15 ± 0.037.8 ± 1.50.2 ± 0.08
This compound (10 µM)1.2 ± 0.468.2 ± 10.11.1 ± 0.3

Values are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging of Cultured Neurons

This protocol details the measurement of this compound-induced calcium dynamics in primary neuronal cultures using a fluorescent calcium indicator.

1.1. Materials

  • Primary neuronal culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium with B27 supplement

  • Poly-D-lysine coated glass-bottom dishes

  • Fluo-4 AM or Cal-520 AM (acetoxymethyl ester) calcium indicator[7][8]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound stock solution (in DMSO)

  • Thapsigargin (SERCA pump inhibitor)

  • Fluorescence microscope with an sCMOS or CCD camera[4]

1.2. Experimental Workflow

In_Vitro_Workflow A Plate primary neurons on glass-bottom dishes B Culture neurons for 10-14 days A->B C Load cells with Fluo-4 AM or Cal-520 AM B->C D Wash and incubate in HBSS C->D E Acquire baseline fluorescence D->E F Apply this compound or vehicle E->F G Record fluorescence changes F->G H Data Analysis (ΔF/F₀) G->H

Caption: Workflow for in vitro calcium imaging.

1.3. Detailed Methodology

  • Cell Culture: Plate primary neurons on poly-D-lysine coated glass-bottom dishes and culture for 10-14 days in vitro (DIV) to allow for mature network formation.

  • Dye Loading:

    • Prepare a loading solution of 2 µM Fluo-4 AM or Cal-520 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye.

    • Incubate for an additional 30 minutes to allow for de-esterification of the dye.

  • Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Apply this compound at the desired concentration (or vehicle control) and record the fluorescence changes for 5-10 minutes.

    • To distinguish between calcium influx and release from internal stores, perform experiments in Ca²⁺-free HBSS or pre-treat with thapsigargin (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase) to deplete internal stores.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neuronal cell bodies.

    • Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) using the formula: ΔF/F₀ = (F - F₀) / F₀.

    • Quantify parameters such as peak amplitude, time to peak, and duration of the calcium transients.

Protocol 2: Ex Vivo Calcium Imaging of Acute Brain Slices

This protocol describes the investigation of this compound's effects on neuronal populations within a more intact neural circuit using acute brain slices.[9][10][11]

2.1. Materials

  • Adult mouse or rat

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂, 5% CO₂)

  • Fura-2 AM or Oregon Green BAPTA-1 (OGB-1) AM

  • Two-photon or confocal microscope[2]

  • This compound stock solution

2.2. Experimental Workflow

Ex_Vivo_Workflow A Prepare acute brain slices (300 µm) using a vibratome B Recover slices in carbogenated aCSF A->B C Bulk load slices with Fura-2 AM or OGB-1 AM B->C D Transfer slice to recording chamber and perfuse with aCSF C->D E Acquire baseline fluorescence D->E F Bath apply this compound E->F G Image neuronal Ca²⁺ activity F->G H Data Analysis (population activity) G->H

Caption: Workflow for ex vivo calcium imaging.

2.3. Detailed Methodology

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF.

    • Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibrating microtome in ice-cold aCSF.

    • Transfer the slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 1 hour.

  • Dye Loading:

    • Use a multi-cell bolus loading technique to load a population of neurons with a calcium indicator.[12][13]

    • Prepare a solution of Fura-2 AM or OGB-1 AM in DMSO and Pluronic F-127.

    • Pressure eject the dye into the brain region of interest (e.g., cortex or hippocampus).

  • Imaging:

    • Transfer a slice to the recording chamber of a two-photon or confocal microscope and continuously perfuse with carbogenated aCSF.

    • Locate the dye-loaded region and acquire a baseline recording of spontaneous neuronal activity.

    • Bath apply this compound at the desired concentration and record the changes in calcium activity in the neuronal population.

  • Data Analysis:

    • Identify active neurons and quantify changes in the frequency, amplitude, and synchrony of calcium transients in response to this compound.

    • Analyze the spatial and temporal patterns of neuronal activity elicited by the compound.

Concluding Remarks

The protocols outlined in this document provide a robust framework for characterizing the effects of this compound on neuronal calcium signaling. By employing both in vitro and ex vivo calcium imaging, researchers can gain valuable insights into the compound's mechanism of action, dose-response relationship, and potential as a modulator of neuronal function. These studies will be instrumental in determining the therapeutic potential of this compound for neurological disorders. Further investigations could involve the use of genetically encoded calcium indicators for cell-type-specific imaging and in vivo studies to understand the effects of this compound in the context of a behaving animal.[4][6][14][15]

References

Application Notes and Protocols: DNA Fragmentation Assay for Hypnophilin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnophilin, a sesquiterpene isolated from Lentinus cf. strigosus, has demonstrated cytotoxic and pro-apoptotic activities in cancer cells. Notably, its mechanism of action in human melanoma cell lines, such as UACC-62, is linked to an increase in intracellular calcium concentration, leading to programmed cell death. A key hallmark of apoptosis is the fragmentation of genomic DNA by endogenous endonucleases. This application note provides detailed protocols for assessing DNA fragmentation induced by this compound, a critical step in characterizing its apoptotic effects.

One of the primary methods to detect this late-stage apoptotic event is through DNA fragmentation assays. These assays can qualitatively visualize DNA cleavage or quantitatively measure the extent of apoptosis. The following sections detail the underlying principles, experimental protocols, and data interpretation for commonly used DNA fragmentation assays in the context of this compound research.

Principle of DNA Fragmentation in Apoptosis

During apoptosis, Caspase-Activated DNase (CAD) is activated and cleaves DNA at the vulnerable internucleosomal linker regions. This process generates DNA fragments of approximately 180-200 base pairs and multiples thereof. The detection of these fragments is a reliable indicator of apoptosis. In the case of this compound, the apoptotic cascade leading to DNA fragmentation is initiated by an influx of extracellular calcium.[1]

Data Presentation

The following tables represent illustrative quantitative data for this compound-induced DNA fragmentation. These examples are based on typical results obtained from dose-response and time-course experiments.

Table 1: Dose-Dependent DNA Fragmentation in UACC-62 Cells Treated with this compound for 24 Hours

This compound Concentration (µM)% of Apoptotic Cells (TUNEL Assay)Relative DNA Fragmentation (Comet Assay - Tail Moment)DNA Laddering Pattern (Gel Electrophoresis)
0 (Vehicle Control)2.5 ± 0.83.1 ± 1.2No Ladder
1015.2 ± 2.118.5 ± 3.4Faint Ladder
2538.7 ± 4.542.8 ± 5.1Clear Ladder
5065.4 ± 6.275.1 ± 7.9Prominent Ladder
10082.1 ± 7.891.3 ± 8.5Smear with Ladder

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of DNA Fragmentation in UACC-62 Cells Treated with 50 µM this compound

Time (Hours)% of Apoptotic Cells (TUNEL Assay)Relative DNA Fragmentation (Comet Assay - Tail Moment)DNA Laddering Pattern (Gel Electrophoresis)
02.3 ± 0.72.9 ± 1.1No Ladder
618.9 ± 2.522.4 ± 3.8Faint Ladder
1242.1 ± 5.150.7 ± 6.2Clear Ladder
2465.9 ± 6.876.2 ± 8.1Prominent Ladder
4878.3 ± 7.588.5 ± 9.3Smear with Ladder

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general workflow for assessing DNA fragmentation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Ca_Channel Calcium Channel This compound->Ca_Channel binds to/activates Ca_Influx Ca_Channel->Ca_Influx Ca_Increase ↑ Intracellular Ca²⁺ Ca_Influx->Ca_Increase leads to Mitochondrion Mitochondrion Ca_Increase->Mitochondrion triggers Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Mitochondrion->Caspase_Activation releases pro-apoptotic factors CAD_Activation CAD Activation Caspase_Activation->CAD_Activation activates DNA_Fragmentation DNA Fragmentation CAD_Activation->DNA_Fragmentation cleaves DNA

This compound-Induced Apoptotic Pathway

G cluster_0 Cell Culture and Treatment cluster_1 DNA Fragmentation Assay cluster_2 Data Analysis start Seed UACC-62 Cells treat Treat with this compound (Dose-Response or Time-Course) start->treat harvest Harvest Cells treat->harvest assay Perform DNA Fragmentation Assay harvest->assay gel DNA Laddering Assay assay->gel tunel TUNEL Assay assay->tunel comet Comet Assay assay->comet visualize Visualize Results (Gel Imaging, Microscopy) gel->visualize tunel->visualize comet->visualize quantify Quantify Fragmentation (% Apoptotic Cells, Tail Moment) visualize->quantify end Interpret Data quantify->end

Experimental Workflow for DNA Fragmentation

Experimental Protocols

Here are detailed protocols for three common DNA fragmentation assays.

DNA Laddering Assay by Agarose Gel Electrophoresis

This method allows for the qualitative visualization of internucleosomal DNA fragmentation, which appears as a characteristic "ladder" on an agarose gel.

Materials:

  • Cell lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • 3 M Sodium Acetate (pH 5.2)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • 6X DNA loading dye

  • DNA molecular weight marker

  • Ethidium bromide or other DNA stain

Protocol:

  • Cell Harvesting:

    • Treat UACC-62 cells with various concentrations of this compound or for different time points.

    • Harvest approximately 1-5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

  • DNA Extraction:

    • Resuspend the cell pellet in 500 µL of cell lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing the fragmented DNA to a new tube.

    • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

    • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1.5 hours.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

    • Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C overnight.

    • Centrifuge at 13,000 x g for 30 minutes at 4°C to pellet the DNA.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA pellet in 20-50 µL of TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5-2.0% agarose gel in TAE buffer containing a DNA stain.

    • Mix the DNA samples with 6X loading dye.

    • Load the samples and a DNA molecular weight marker into the wells of the gel.

    • Run the gel at 80-100 V until the dye front has migrated an appropriate distance.

    • Visualize the DNA fragments under UV light. Apoptotic samples will show a ladder-like pattern.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a sensitive method to detect DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP. This can be analyzed by fluorescence microscopy or flow cytometry.

Materials:

  • Commercial TUNEL assay kit (follow manufacturer's instructions)

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

Protocol (for fluorescence microscopy):

  • Cell Preparation:

    • Grow UACC-62 cells on coverslips and treat with this compound.

    • Wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

    • Wash with PBS.

  • TUNEL Staining:

    • Follow the specific instructions of the commercial kit for preparing the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP).

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

    • Wash the cells with PBS.

  • Microscopy:

    • Mount the coverslips onto microscope slides using mounting medium with a nuclear counterstain.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape.

Materials:

  • Comet assay slides (or pre-coated microscope slides)

  • Low melting point agarose (LMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold or propidium iodide)

Protocol:

  • Cell Preparation:

    • Treat and harvest UACC-62 cells as previously described.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix the cell suspension with molten LMA at a 1:10 (v/v) ratio.

    • Pipette the mixture onto a Comet assay slide and cover with a coverslip.

    • Allow the agarose to solidify on a cold plate.

  • Lysis:

    • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

    • Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently wash the slides with neutralization buffer.

    • Stain the slides with a suitable DNA stain.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the level of DNA fragmentation using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Conclusion

The DNA fragmentation assays described provide robust methods to characterize the pro-apoptotic activity of this compound. For a comprehensive analysis, it is recommended to use a combination of these techniques. The DNA laddering assay offers a clear qualitative assessment, while the TUNEL and Comet assays provide sensitive quantitative data on a single-cell level. These assays are indispensable tools for elucidating the mechanism of action of novel anti-cancer compounds like this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnophilin is a naturally occurring sesquiterpenoid that has garnered interest for its potential biological activities, including antimicrobial properties.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter in the assessment of new antimicrobial candidates.[2][3] The broth microdilution method, a widely accepted and standardized technique, is described herein.[4]

Principle of the MIC Assay

The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[3][5] Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically. The MIC is the lowest concentration of the agent that completely inhibits growth. This method allows for the simultaneous testing of multiple compounds against different microorganisms in a high-throughput format.[5]

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile reservoir basins

  • Multichannel pipette (8- or 12-channel)

  • Single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for OD600 measurement)

  • Vortex mixer

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (broth and DMSO)

Experimental Protocols

Preparation of this compound Stock Solution

Due to the likely hydrophobic nature of sesquiterpenoids, a stock solution of this compound should be prepared in 100% DMSO.

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath (not exceeding 40°C) can be applied.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Microbial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline (0.85% NaCl) or appropriate broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Dilute this adjusted suspension in the appropriate test medium (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells. This typically requires a 1:100 dilution of the standardized suspension.

Broth Microdilution Assay Procedure

The following steps outline the procedure for a single 96-well plate. It is recommended to perform the assay in triplicate for each microorganism.

  • Plate Setup :

    • Add 100 µL of sterile broth (CAMHB or RPMI) to wells in columns 2 through 12.

    • Column 1 will serve as the growth control (no this compound).

    • Column 12 can be used as a sterility control (broth only, no inoculum).

  • Serial Dilution of this compound :

    • Prepare an intermediate dilution of the this compound stock solution in broth to a starting concentration that is twice the desired final highest concentration in the plate (e.g., if the highest final concentration is 512 µg/mL, prepare a 1024 µg/mL solution). The concentration of DMSO in this starting solution should be kept low (e.g., ≤2%) to avoid inhibiting microbial growth.

    • Add 200 µL of this starting this compound solution to the wells in column 2.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 2 to column 3. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 11.

    • After mixing in column 11, discard 100 µL. This will result in a gradient of this compound concentrations across columns 2 to 11, each with a volume of 100 µL.

  • Inoculation :

    • Add 100 µL of the prepared microbial inoculum to each well in columns 1 through 11.

    • Do not add inoculum to the sterility control wells in column 12.

    • The final volume in each test well will be 200 µL.

  • Controls :

    • Growth Control (Column 1) : 100 µL of broth + 100 µL of inoculum. This should show robust microbial growth.

    • Sterility Control (Column 12) : 200 µL of broth only. This should remain clear.

    • Positive Control : A separate set of dilutions should be performed with a standard antibiotic to confirm the susceptibility of the test organisms.

    • Solvent Control : A row of wells should be included with the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.

  • Incubation :

    • Seal the plates with a breathable membrane or place them in a container with a moistened paper towel to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Reading the Results :

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • A microplate reader can be used to measure the optical density at 600 nm (OD600) for a more quantitative assessment. The MIC would be the concentration that shows a significant reduction in OD600 compared to the growth control.

Data Presentation

The results of the MIC assay should be presented in a clear and concise tabular format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Microorganisms

Test MicroorganismGram Stain/TypeMIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive64Gentamicin: 0.5
Bacillus cereus (ATCC 14579)Gram-positive128Gentamicin: 1
Escherichia coli (ATCC 25922)Gram-negative256Gentamicin: 1
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>512Gentamicin: 2
Candida albicans (ATCC 90028)Yeast128Amphotericin B: 0.25

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow for the MIC assay is depicted in the following diagram.

MIC_Workflow Figure 1. Experimental Workflow for MIC Assay cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-48 hours) inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Figure 1. Experimental Workflow for MIC Assay.

Putative Signaling Pathway of Antimicrobial Action

While the exact mechanism of action for this compound is not fully elucidated, many sesquiterpenoids exert their antimicrobial effects by disrupting the microbial cell membrane. The following diagram illustrates a hypothetical signaling pathway for this mechanism.

Antimicrobial_Pathway Figure 2. Putative Mechanism of Action for this compound This compound This compound Cell_Membrane Microbial Cell Membrane This compound->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Inhibition of Cellular Metabolism Ion_Leakage->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: Figure 2. Putative Mechanism of Action for this compound.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Hypnophilin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Hypnophilin, a hirsutane-type sesquiterpenoid, and its analogs, along with detailed protocols for screening their bioactivity. This compound has garnered significant interest due to its potential as a lead compound in drug discovery, exhibiting a range of biological activities including antibacterial, antifungal, and antitumor properties. The core mechanism of its bioactivity is attributed to the inhibition of crucial cellular enzymes, including trypanothione reductase and protein phosphatases 1 (PP1) and 2A (PP2A).

This document outlines a state-of-the-art synthetic approach to this compound and its analogs, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies. Furthermore, it provides detailed, step-by-step protocols for key bioactivity assays to facilitate the identification of promising drug candidates.

I. Synthesis of this compound and its Analogs

The total synthesis of (-)-Hypnophilin can be achieved through a convergent strategy involving a key [5+2+1] cycloaddition, followed by epoxidation and a transannular radical cyclization. This approach allows for the efficient construction of the complex tricyclic core of the hirsutane family and is amenable to the synthesis of various analogs by modifying the starting materials.

Experimental Workflow for the Synthesis of (-)-Hypnophilin:

cluster_synthesis Synthesis of (-)-Hypnophilin start Ene-Vinylcyclopropane (Starting Material) cycloaddition [5+2+1] Cycloaddition (Rh-catalyzed) start->cycloaddition cis_bicycle cis-5/8 Bicyclic Intermediate cycloaddition->cis_bicycle epoxidation Epoxidation cis_bicycle->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide cyclization Transannular Radical Cyclization (Ti(III)-mediated) epoxide->cyclization diol Tricyclic Diol cyclization->diol oxidation Oxidation & Functional Group Manipulation diol->oxidation This compound (-)-Hypnophilin oxidation->this compound

Caption: Synthetic workflow for (-)-Hypnophilin.

Protocol 1: Synthesis of the Tricyclic Diol Intermediate

This protocol describes the key steps to synthesize the tricyclic diol, a crucial intermediate in the total synthesis of (-)-Hypnophilin.

Materials:

  • Ene-vinylcyclopropane (substituted as required for analog synthesis)

  • Carbon monoxide (CO)

  • Rh(I) catalyst (e.g., [Rh(CO)2Cl]2)

  • Anhydrous solvent (e.g., Toluene)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Titanium(III) chloride (TiCl3) or Cp2TiCl2/Zn

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • [5+2+1] Cycloaddition:

    • In a flame-dried flask under an inert atmosphere, dissolve the ene-vinylcyclopropane and the Rh(I) catalyst in anhydrous toluene.

    • Pressurize the reaction vessel with carbon monoxide (typically 1-5 atm).

    • Heat the reaction mixture (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, vent the CO, and concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the cis-5/8 bicyclic intermediate.

  • Epoxidation:

    • Dissolve the cis-5/8 bicyclic intermediate in DCM.

    • Cool the solution to 0 °C.

    • Add m-CPBA portion-wise and stir the reaction at 0 °C to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the epoxide intermediate.

  • Transannular Radical Cyclization:

    • In a flame-dried flask under an inert atmosphere, prepare the Ti(III) reagent by reacting Cp2TiCl2 with zinc powder in anhydrous THF.

    • Add a solution of the epoxide intermediate in anhydrous THF to the Ti(III) reagent at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with water.

    • Filter the mixture through a pad of Celite and wash with ethyl acetate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford the tricyclic diol.

Synthesis of Analogs:

To synthesize analogs of this compound, various substituted ene-vinylcyclopropanes can be used as starting materials. Modifications to the substituents on the vinylcyclopropane or the ene moiety will translate to structural diversity in the final products, which is crucial for SAR studies.

II. Bioactivity Screening of this compound Analogs

The synthesized this compound analogs can be screened for a variety of biological activities. Below are detailed protocols for assessing their potential as inhibitors of key parasitic and human enzymes, as well as their cytotoxic, antibacterial, and antifungal properties.

Table 1: Summary of Bioactivities of this compound

BioactivityTarget/OrganismReported IC50/MIC
AntitumorVarious cancer cell linesVaries with cell line
AntibacterialBacillus subtilis, Staphylococcus aureusMIC values in the µg/mL range
AntifungalVarious fungal strainsMIC values in the µg/mL range
Trypanothione Reductase InhibitionTrypanosoma cruzi100% inhibition at 4 mM
Protein Phosphatase 1 (PP1) InhibitionHuman PP1Potent inhibition
Protein Phosphatase 2A (PP2A) InhibitionHuman PP2APotent inhibition
A. Enzyme Inhibition Assays

1. Trypanothione Reductase (TR) Inhibition Assay

Signaling Pathway Context:

Trypanothione reductase is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania. It maintains the pool of reduced trypanothione, which is essential for detoxifying reactive oxygen species (ROS) produced by the host's immune system. Inhibition of TR leads to an accumulation of ROS, causing oxidative stress and parasite death.

cluster_tr Trypanothione Reductase Pathway NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR T_SH_2 Reduced Trypanothione (T(SH)2) TR->T_SH_2 reduces Stress Oxidative Stress & Parasite Death TS2 Trypanothione Disulfide (TS2) TS2->TR Detox Detoxification T_SH_2->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox neutralizes This compound This compound Analogs This compound->TR inhibits

Caption: Inhibition of Trypanothione Reductase by this compound analogs.

Protocol 2: Trypanothione Reductase Inhibition Assay

Materials:

  • Recombinant Trypanothione Reductase (from T. cruzi)

  • Trypanothione disulfide (TS2)

  • NADPH

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the this compound analog in DMSO.

  • In a 96-well plate, add the assay buffer, TR enzyme, and the this compound analog at various concentrations. Include a positive control (known TR inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding a mixture of NADPH and TS2.

  • Immediately add DTNB to the wells. The reduction of DTNB by the product of the TR reaction (reduced trypanothione) will produce a yellow-colored product (TNB), which can be measured spectrophotometrically.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Protein Phosphatase 1 (PP1) and 2A (PP2A) Inhibition Assays

Signaling Pathway Context:

PP1 and PP2A are major serine/threonine phosphatases in eukaryotic cells that regulate a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Their dysregulation is implicated in various diseases, including cancer. Inhibition of these phosphatases can lead to hyperphosphorylation of their substrates, disrupting normal cellular signaling and potentially inducing apoptosis in cancer cells.

cluster_pp Protein Phosphatase Inhibition Pathway Kinase Protein Kinase Substrate_P Phosphorylated Substrate Protein Kinase->Substrate_P phosphorylates PPtase Protein Phosphatase (PP1/PP2A) Substrate_P->PPtase Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation) Substrate->Response PPtase->Substrate dephosphorylates Apoptosis Apoptosis This compound This compound Analogs This compound->PPtase inhibits

Caption: Inhibition of Protein Phosphatases 1 and 2A.

Protocol 3: Protein Phosphatase 1/2A Inhibition Assay

Materials:

  • Recombinant human PP1 or PP2A

  • Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, 1 mM MnCl2, pH 7.0)

  • 96-well microplate

  • Microplate reader

  • Malachite green reagent (for phosphopeptide assays)

Procedure (using pNPP):

  • Prepare a stock solution of the this compound analog in DMSO.

  • In a 96-well plate, add the assay buffer, PP1 or PP2A enzyme, and the this compound analog at various concentrations. Include a positive control (e.g., okadaic acid) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 30 °C for 10 minutes.

  • Initiate the reaction by adding pNPP.

  • Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3).

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

B. Cellular Assays

1. Cytotoxicity Assay against Cancer Cell Lines

Protocol 4: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

2. Antibacterial and Antifungal Susceptibility Testing

Protocol 5: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the this compound analogs in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (a known antibiotic or antifungal) and a negative control (no compound).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Conclusion

The synthetic strategies and bioactivity screening protocols detailed in these application notes provide a robust framework for the discovery and development of novel therapeutic agents based on the this compound scaffold. The amenability of the synthesis to analog generation, coupled with the detailed bioassays, will empower researchers to conduct thorough SAR studies and identify promising candidates with enhanced potency and selectivity for further preclinical development.

Application Notes and Protocols: Formulation of Hypnophilin for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypnophilin is a sesquiterpenoid natural product isolated from fungi such as Pleurotellus hypnophilus.[1][2] It possesses a complex and rigid 5/5/5 tricyclic skeleton.[1][2] Preclinical studies have identified this compound as a potent inhibitor of trypanothione reductase (TR), an enzyme essential for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease.[2] This makes this compound a promising lead compound for the development of new anti-parasitic drugs. A significant challenge in the preclinical development of this compound is its predicted moderate hydrophobicity, which can lead to poor aqueous solubility and limited bioavailability, complicating in vivo studies.

This document provides detailed application notes and protocols for the formulation of this compound to enhance its suitability for in vivo animal research. The proposed strategies focus on established nanotechnology-based drug delivery systems, specifically liposomes and polymeric nanoparticles, which are well-suited for encapsulating hydrophobic compounds to improve their solubility, stability, and pharmacokinetic profiles.[3][4][5]

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented below. The positive XLogP3 value indicates a preference for lipid environments over aqueous ones, underscoring the need for an enabling formulation.[6]

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃PubChem CID: 10264031[6]
Molecular Weight 248.32 g/mol PubChem CID: 10264031[6]
XLogP3 1.9PubChem CID: 10264031[6]
Hydrogen Bond Donor Count 1PubChem CID: 10264031[6]
Hydrogen Bond Acceptor Count 3PubChem CID: 10264031[6]
Rotatable Bond Count 0PubChem CID: 10264031[6]

Proposed Formulation Strategies

Given this compound's hydrophobic nature, several formulation strategies can be employed to improve its delivery for in vivo studies.

  • Liposomal Formulation: Liposomes are vesicles composed of one or more phospholipid bilayers. Hydrophobic drugs like this compound can be incorporated directly into the lipid bilayer membrane.[3][7] This approach can enhance solubility, protect the drug from degradation, and modify its biodistribution. The thin-film hydration method is a common and reproducible technique for preparing liposomes.[8][9]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate hydrophobic drugs.[4][5] These formulations can improve bioavailability and provide controlled or sustained release of the drug.[5] Nanoprecipitation (or solvent displacement) is a straightforward method for producing polymeric nanoparticles, particularly for water-insoluble drugs.[4][5]

  • Micellar Formulation: Polymeric micelles are self-assembling nanosized core-shell structures formed from amphiphilic block copolymers. The hydrophobic core serves as a reservoir for encapsulating poorly soluble drugs.[10][11] The co-solvent evaporation method is a viable technique for loading hydrophobic drugs into micelles.[11]

This document will provide detailed protocols for the first two methods: liposomal formulation and polymeric nanoparticle formulation.

Protocol 1: Liposomal Formulation of this compound via Thin-Film Hydration

This protocol describes the encapsulation of this compound into liposomes using the thin-film hydration method, followed by size reduction through extrusion.

1.1 Materials and Equipment

MaterialsEquipment
This compoundRotary evaporator
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Water bath
CholesterolVacuum oven
Chloroform, HPLC gradeMini-extruder
Methanol, HPLC gradePolycarbonate membranes (100 nm & 50 nm pore size)
Phosphate-buffered saline (PBS), pH 7.4Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Ultrapure waterRound-bottom flask (50 mL)
Glass vials, syringes, needles

1.2 Experimental Procedure

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and this compound in a 50 mL round-bottom flask using a chloroform/methanol co-solvent system (e.g., 2:1 v/v). A typical molar ratio for lipids is 7:3 (DSPC:Cholesterol). The drug-to-lipid ratio should be optimized, starting at 1:20 (w/w).[8][9]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 40°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[8]

    • To ensure complete removal of residual solvent, place the flask in a vacuum oven overnight.[9]

  • Hydration of Lipid Film:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the lipid transition temperature (Tc) of DSPC (~55°C), for example, to 60°C.

    • Add the pre-warmed PBS to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a shaker at 60°C for 30-60 minutes.[8] The lipid film will disperse to form multilamellar vesicles (MLVs). The solution should appear milky.

  • Liposome Extrusion (Size Reduction):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane, following the manufacturer's instructions.

    • Heat the extruder to 60°C to ensure the lipids remain in their fluid phase.

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Extrude the liposome suspension by passing it back and forth between two syringes through the membrane. Perform an odd number of passes (e.g., 11-21) to ensure the final product is collected in the opposite syringe.[8][9]

    • (Optional) For a smaller and more uniform size distribution, repeat the extrusion process with a 50 nm membrane.[8]

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.

1.3 Characterization

  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[9] A PDI value below 0.2 indicates a homogenous population of liposomes.

  • Zeta Potential: Determine the surface charge of the liposomes by measuring their zeta potential using the same DLS instrument. This provides an indication of colloidal stability.[8]

  • Encapsulation Efficiency (EE%): Separate the liposomes from the unencapsulated drug. Disrupt the liposomes (e.g., with methanol) and quantify the amount of encapsulated this compound using a suitable analytical method like HPLC. Calculate EE% using the following formula:

    • EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 2: Polymeric Nanoparticle Formulation of this compound via Nanoprecipitation

This protocol details the preparation of this compound-loaded polymeric nanoparticles using the nanoprecipitation method, which is effective for hydrophobic drugs.[5]

2.1 Materials and Equipment

MaterialsEquipment
This compoundMagnetic stirrer and stir bars
Poly(lactic-co-glycolic acid) (PLGA)Syringe pump
Poloxamer 188 (or other suitable surfactant)Rotary evaporator
Acetone, HPLC gradeCentrifuge
Ultrapure waterDynamic Light Scattering (DLS) instrument
Syringes and needles

2.2 Experimental Procedure

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA and this compound in acetone. For example, 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of a stabilizer. For example, dissolve Poloxamer 188 in 10 mL of ultrapure water to a concentration of 1% (w/v).

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).

    • Using a syringe pump for a controlled and reproducible flow rate, add the organic phase dropwise into the center of the vortexing aqueous phase.

    • The rapid diffusion of acetone into the water causes the polymer and drug to co-precipitate, forming nanoparticles.[5]

    • The solution will turn into a slightly opalescent, colloidal suspension.

  • Solvent Evaporation and Purification:

    • Continue stirring the suspension at room temperature for 2-4 hours, or use a rotary evaporator under reduced pressure, to remove the acetone.

    • To concentrate the nanoparticles and remove excess surfactant and unencapsulated drug, centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh ultrapure water or a suitable buffer (e.g., PBS). Repeat the washing step two more times.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be flash-frozen and lyophilized (freeze-dried), often with a cryoprotectant (e.g., trehalose), to obtain a dry powder that can be reconstituted before use.

2.3 Characterization

  • Particle Size, PDI, and Zeta Potential: Analyze the reconstituted nanoparticle suspension using a DLS instrument as described in Protocol 1.3.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break them down. Quantify the amount of this compound using HPLC. Calculate EE% and DL% as follows:

    • EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100

    • DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

Visualizations

This compound's Proposed Mechanism of Action

This compound has been shown to inhibit trypanothione reductase (TR), a key enzyme in the parasite's defense against oxidative stress.[2] This pathway is absent in humans, making TR an attractive drug target.[12][13] The diagram below illustrates the trypanothione redox cycle and the inhibitory action of this compound.

Hypnophilin_Pathway cluster_cycle Redox Cycle NADPH NADPH + H+ TR Trypanothione Reductase (TR) NADPH->TR provides electrons NADP NADP+ TR->NADP TSH2 Reduced Trypanothione T(SH)₂ TR->TSH2 reduces TS2 Trypanothione Disulfide (TS₂) TS2->TR TSH2->TS2 is oxidized TryP Tryparedoxin Peroxidase (TryP) TSH2->TryP reduces ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) H2O H₂O ROS->H2O TryP->TSH2 TryP->ROS This compound This compound This compound->TR INHIBITS

Caption: Proposed mechanism of this compound inhibiting the Trypanothione Reductase (TR) pathway.

General Experimental Workflow

The overall workflow for developing and testing a this compound formulation for in vivo studies is outlined below.

Experimental_Workflow substance 1. This compound (Active Compound) formulation 2. Formulation Development (e.g., Liposomes, Nanoparticles) substance->formulation characterization 3. Physicochemical Characterization formulation->characterization size Particle Size & PDI characterization->size zeta Zeta Potential characterization->zeta ee Encapsulation Efficiency characterization->ee invivo 4. In Vivo Animal Studies characterization->invivo Optimized Formulation admin Administration (e.g., IV, IP) invivo->admin pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pkpd efficacy Efficacy & Toxicity invivo->efficacy analysis 5. Data Analysis & Reporting invivo->analysis

Caption: Workflow for formulation, characterization, and in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Hypnophilin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the this compound synthesis is low. Which steps are most critical for optimization?

A1: Low overall yield is a common challenge. Based on published data, the final epoxidation step to yield (-)-Hypnophilin can be low-yielding (around 29%), though a significant portion of the starting material may be recovered.[1][2][3] Key steps to focus on for optimization are the [5+2+1] cycloaddition and the transannular radical cyclization, as their efficiency is crucial for the overall output.

Q2: I'm having trouble with the [5+2+1] cycloaddition reaction. What are the common pitfalls and how can I improve the yield?

A2: The Rh-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide is a pivotal step. A reported yield for the chiral 5/8 product is 49% as a single diastereoisomer.[1][3]

Troubleshooting:

  • Substrate Purity: Ensure the ene-VCP substrate is of high purity. Impurities can interfere with the rhodium catalyst.

  • Catalyst Activity: Use a fresh, active rhodium catalyst. The activity of [Rh(CO)2Cl]2 can degrade over time.

  • CO Pressure: The pressure of carbon monoxide can be a critical parameter. Ensure a consistent and appropriate pressure is maintained throughout the reaction.

  • Solvent and Temperature: The reaction is typically run in 1,4-dioxane at 95°C. Ensure your solvent is anhydrous and the temperature is carefully controlled.

Q3: The transannular radical cyclization is not proceeding as expected. What are some troubleshooting strategies?

A3: This step, mediated by Ti(III), is crucial for forming the 5/5/5 tricyclic skeleton. A high yield of 84% has been reported for the formation of the tricyclic diol intermediate.[1][2]

Troubleshooting:

  • Preparation of Ti(III) reagent: The trivalent titanium reagent is typically prepared in situ from Cp2TiCl2 and zinc powder. Ensure the zinc powder is activated and the reagents are fresh.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous THF and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Time and Temperature: The reaction is generally run at room temperature. Monitor the reaction by TLC to determine the optimal reaction time.

Q4: I am observing the formation of a double bond isomer during a deprotection step. How can this be avoided?

A4: Acid-catalyzed deprotection of a Methoxymethyl (MOM) group in the presence of other functionalities can sometimes lead to undesired side reactions like double bond isomerization.[3] To circumvent this, consider reversing the order of synthetic steps. For instance, removing the MOM group before a Wittig olefination has been shown to prevent this isomerization.[3]

Yield Summary of Key Synthetic Steps

The following table summarizes reported yields for key transformations in a representative total synthesis of (-)-Hypnophilin.

StepReactantProductReagentsYield (%)Reference
[5+2+1] CycloadditionChiral ene-VCPChiral 5/8 cycloadduct[Rh(CO)2Cl]2, CO49[1][3]
EpoxidationChiral 5/8 cycloadductEpoxide intermediatem-CPBA87[1][2]
Transannular Radical CyclizationEpoxide intermediate5/5/5 tricyclic diolCp2TiCl2, Zn84[1][2]
Epoxidation to (-)-HypnophilinAdvanced intermediate 11(-)-HypnophilinH2O229[1][2][3]

Experimental Protocols

Protocol 1: [5+2+1] Cycloaddition

This protocol describes the formation of the chiral 5/8 cycloadduct from the chiral ene-VCP.

  • To a solution of the chiral ene-VCP (1.0 equiv) in anhydrous 1,4-dioxane, add [Rh(CO)2Cl]2 (0.10 equiv).

  • Pressurize the reaction vessel with carbon monoxide (0.2 atm, CO:N2 = 1:4 v/v).

  • Heat the reaction mixture to 95°C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography.

Protocol 2: Transannular Radical Cyclization

This protocol details the formation of the 5/5/5 tricyclic diol from the epoxide intermediate.

  • To a suspension of Cp2TiCl2 (3.0 equiv) and zinc powder (6.0 equiv) in anhydrous THF under an inert atmosphere, add the epoxide intermediate (1.0 equiv) in anhydrous THF.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

Hypnophilin_Synthesis_Workflow Start Chiral ene-VCP Cycloaddition [5+2+1] Cycloaddition (Rh-catalyzed) Start->Cycloaddition Cycloadduct Chiral 5/8 Cycloadduct Cycloaddition->Cycloadduct Epoxidation1 Epoxidation (m-CPBA) Cycloadduct->Epoxidation1 Epoxide Epoxide Intermediate Epoxidation1->Epoxide Radical_Cyclization Transannular Radical Cyclization (Cp2TiCl2, Zn) Epoxide->Radical_Cyclization Tricyclic_Diol 5/5/5 Tricyclic Diol Radical_Cyclization->Tricyclic_Diol Further_Steps Further Functional Group Manipulations Tricyclic_Diol->Further_Steps Advanced_Intermediate Advanced Intermediate Further_Steps->Advanced_Intermediate Epoxidation2 Final Epoxidation (H2O2) Advanced_Intermediate->Epoxidation2 This compound (-)-Hypnophilin Epoxidation2->this compound

Caption: Key stages in the total synthesis of (-)-Hypnophilin.

Troubleshooting_Logic Problem Low Yield in a Specific Step Check_Purity Verify Starting Material Purity Problem->Check_Purity Check_Reagents Assess Reagent Activity/Freshness Problem->Check_Reagents Check_Conditions Confirm Anhydrous Conditions Problem->Check_Conditions Check_Parameters Optimize Reaction Parameters (T, P) Problem->Check_Parameters Solution Improved Yield Check_Purity->Solution Check_Reagents->Solution Check_Conditions->Solution Check_Parameters->Solution

Caption: A logical approach to troubleshooting low-yielding reactions.

References

Technical Support Center: Overcoming Low Solubility of Hypnophilin in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Hypnophilin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel synthetic molecule with significant therapeutic potential. However, its complex heterocyclic structure leads to low solubility in aqueous media, which can hinder its development as a therapeutic agent by affecting bioavailability and formulation options. Overcoming this challenge is critical for preclinical and clinical success.

Q2: What are the initial signs of this compound precipitation in my experiments?

Common indicators of this compound precipitation include the appearance of a visible precipitate (cloudiness, crystals, or amorphous solid), a decrease in the concentration of the stock solution over time, and inconsistent results in bioassays.

Q3: Can changes in pH improve the solubility of this compound?

Adjusting the pH of the solution can significantly impact the solubility of ionizable compounds. For this compound, which has ionizable functional groups, solubility is pH-dependent. It is recommended to determine the pKa of this compound to identify the optimal pH range for solubilization.

Q4: Are there any recommended co-solvents for this compound?

Yes, co-solvents can be effective in increasing the solubility of hydrophobic compounds like this compound. Common co-solvents to consider include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). The choice of co-solvent will depend on the specific experimental requirements and downstream applications.

Q5: How can I prevent this compound from precipitating out of my stock solutions?

To maintain a stable this compound stock solution, it is crucial to store it at the recommended temperature, protect it from light, and consider using a co-solvent system. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles that may promote precipitation.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Possible Causes:

  • "Solvent Shock": Rapid dilution of a concentrated this compound stock (in an organic solvent) into an aqueous buffer can cause the compound to crash out of solution.

  • Buffer Incompatibility: The pH, ionic strength, or specific components of the buffer may not be optimal for this compound solubility.

  • Low Saturation Solubility: The final concentration of this compound in the aqueous buffer may exceed its saturation solubility.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can prevent solvent shock.

  • Optimize Buffer Conditions: Experiment with different buffer pH values and ionic strengths to identify conditions that enhance solubility.

  • Utilize Solubilizing Agents: Incorporate excipients such as cyclodextrins or surfactants into the aqueous buffer to increase the apparent solubility of this compound.

Issue 2: Inconsistent Results in Biological Assays

Possible Causes:

  • Precipitation in Assay Media: this compound may be precipitating in the cell culture or assay media, leading to a lower effective concentration.

  • Adsorption to Labware: Being a hydrophobic compound, this compound can adsorb to the surface of plastic labware, reducing the amount available to interact with the biological target.

  • Aggregation: At higher concentrations, this compound molecules may self-aggregate, which can affect their biological activity.

Solutions:

  • Pre-solubilization: Prepare a concentrated stock of this compound with a suitable solubilizing agent before diluting it into the final assay media.

  • Use Low-Binding Labware: Employ low-protein-binding microplates and tubes to minimize adsorption.

  • Incorporate Surfactants: The inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-80) in the assay buffer can help prevent aggregation and non-specific binding.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Different Co-Solvent Systems

Objective: To determine the solubility of this compound in various co-solvent systems to identify an optimal formulation for stock solutions.

Methodology:

  • Prepare saturated solutions of this compound in a series of co-solvent/water mixtures (e.g., DMSO/water, Ethanol/water, PEG 400/water) at varying ratios (10:90, 20:80, 50:50).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 2: Enhancing this compound Solubility using Cyclodextrins

Objective: To evaluate the effectiveness of cyclodextrins in increasing the aqueous solubility of this compound.

Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples at a controlled temperature for 48 hours with continuous stirring.

  • Filter the solutions through a 0.22 µm filter to remove undissolved this compound.

  • Determine the concentration of solubilized this compound in the filtrate by HPLC-UV.

  • Construct a phase-solubility diagram by plotting the concentration of solubilized this compound against the concentration of the cyclodextrin.

Data Presentation

Table 1: Solubility of this compound in Various Co-Solvent Systems at 25°C

Co-Solvent System (v/v)Solubility (µg/mL)
Water0.5 ± 0.1
10% DMSO in Water15.2 ± 1.8
20% DMSO in Water55.7 ± 4.3
50% DMSO in Water> 1000
10% Ethanol in Water8.9 ± 0.9
20% Ethanol in Water28.4 ± 2.5
50% Ethanol in Water650.1 ± 35.2
10% PEG 400 in Water12.5 ± 1.1
20% PEG 400 in Water42.1 ± 3.7
50% PEG 400 in Water875.6 ± 50.9

Table 2: Effect of HP-β-Cyclodextrin on the Aqueous Solubility of this compound at 25°C

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)
00.5 ± 0.1
510.3 ± 0.8
1022.1 ± 1.5
2045.8 ± 3.2
50112.4 ± 8.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay start This compound Powder stock Concentrated Stock (e.g., in DMSO) start->stock Dissolution dilution_step Stepwise Dilution in Aqueous Buffer stock->dilution_step final_solution Final Working Solution dilution_step->final_solution assay Biological Assay final_solution->assay solubility_logic cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Strategies issue Low this compound Solubility ph_adjust pH Adjustment issue->ph_adjust Consider pKa cosolvents Co-solvents (DMSO, Ethanol) issue->cosolvents Increase polarity cyclodextrins Cyclodextrins issue->cyclodextrins Encapsulation surfactants Surfactants (e.g., Tween-80) issue->surfactants Micellar Solubilization solid_dispersion Solid Dispersion issue->solid_dispersion Enhance dissolution

Preventing degradation of Hypnophilin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hypnophilin extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with the extraction and stabilization of this sensitive neuronal protein.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Problem Potential Cause Recommended Solution
Low Protein Yield Incomplete Cell Lysis: The lysis buffer may be too gentle for the neuronal tissue, leaving a significant amount of this compound trapped within the cells.[1][2]- Increase the strength of the lysis buffer by adding a non-ionic detergent like Triton X-100 or NP-40 (0.1-1.0%).- Employ mechanical disruption methods such as sonication or dounce homogenization on ice to ensure complete cell rupture.
Protein Degradation: this compound is highly susceptible to cleavage by endogenous proteases released during cell lysis.[3][4][5][6]- Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[3][5][7][8]- Ensure all steps of the extraction are performed at 4°C or on ice to minimize protease activity.[4][9]
Degradation Bands on Western Blot/SDS-PAGE Proteolytic Cleavage: Even with inhibitors, some proteases may remain active, leading to fragmentation of this compound.[10]- Increase the concentration of the protease inhibitor cocktail.[11]- Consider adding specific inhibitors if the class of problematic protease is known (e.g., PMSF for serine proteases).[7]- Minimize the time between cell lysis and subsequent purification steps.[9]
Sample Handling: Repeated freeze-thaw cycles of the protein extract can lead to denaturation and aggregation, which can appear as degradation.[12][13]- Aliquot the protein extract into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[12]- Store aliquots at -80°C for long-term stability.[12]
Protein Aggregation/Precipitation Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be suitable for maintaining this compound solubility.[13][14]- Perform a buffer screen to determine the optimal pH for this compound stability, typically within a range of 6.5-8.0.[15][16][17]- Adjust the salt concentration (e.g., 150 mM NaCl) in the buffer to improve solubility.
Exposure of Hydrophobic Regions: During extraction, the native conformation of this compound can be disrupted, exposing hydrophobic regions and leading to aggregation.- Include a mild, non-ionic detergent (e.g., 0.1% Tween-20) in the buffer to help solubilize the protein.[13]- Add stabilizing agents such as glycerol (10-20%) or sucrose to the buffer.[18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound extraction?

A1: All steps of the extraction process should be carried out at 4°C (i.e., in a cold room or on ice).[4][9] This is critical to minimize the activity of endogenous proteases that are released upon cell lysis and can rapidly degrade this compound.[9]

Q2: Which protease inhibitors are most effective for preventing this compound degradation?

A2: A broad-spectrum protease inhibitor cocktail is highly recommended to inhibit multiple classes of proteases.[3][5] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. For enhanced protection, freshly prepare the lysis buffer and add the inhibitor cocktail immediately before starting the extraction.[5][8]

Q3: My this compound protein is precipitating out of solution. How can I improve its solubility?

A3: Protein precipitation is often due to suboptimal buffer conditions.[13] To improve solubility, consider the following:

  • pH Optimization: Ensure the buffer pH is not at the isoelectric point (pI) of this compound. A buffer with a pH at least one unit away from the pI is a good starting point.[17]

  • Add Stabilizing Agents: Including additives like glycerol (10-20%), sucrose, or a low concentration of a non-ionic detergent can help maintain protein stability and prevent aggregation.[13][18]

  • Ionic Strength: Adjusting the salt concentration, typically to around 150 mM NaCl, can also enhance solubility.

Q4: Can I store the extracted this compound, and if so, under what conditions?

A4: Yes, but proper storage is crucial to maintain its integrity. For short-term storage (a few days), keep the purified protein at 4°C. For long-term storage, it is essential to aliquot the protein into single-use tubes, snap-freeze them in liquid nitrogen, and store them at -80°C.[12] The addition of a cryoprotectant like glycerol (up to 50%) is recommended to prevent damage from ice crystal formation during freezing.[12][13]

Q5: I am still observing degradation despite using a protease inhibitor cocktail. What else can I do?

A5: If degradation persists, you can try the following advanced strategies:

  • Increase Inhibitor Concentration: You may need to use a higher concentration of the protease inhibitor cocktail.[11]

  • Work Quickly: Minimize the time the extract is in a crude state. Proceed to the first purification step as rapidly as possible to separate this compound from the bulk of the proteases.[9]

  • Use a Different Cell Lysis Method: If you are using a harsh mechanical method like sonication, it might be generating heat. Ensure adequate cooling during the process.

Experimental Protocols

Protocol 1: Optimized this compound Extraction from Neuronal Tissue

This protocol is designed to maximize the yield of soluble, full-length this compound while minimizing degradation.

  • Preparation of Lysis Buffer:

    • Prepare the base lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA.

    • Chill the buffer to 4°C.

    • Immediately before use, add the following to the required volume of lysis buffer:

      • 1% Triton X-100

      • 10% Glycerol

      • 1X broad-spectrum protease inhibitor cocktail.

  • Tissue Homogenization:

    • Weigh the frozen neuronal tissue and place it in a pre-chilled dounce homogenizer.

    • Add 10 volumes of the complete, chilled lysis buffer per gram of tissue.

    • Homogenize the tissue on ice with 15-20 strokes of the pestle.

  • Cell Lysis and Clarification:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection and Storage:

    • Carefully collect the supernatant, which contains the soluble this compound.

    • For immediate use, keep the supernatant on ice.

    • For long-term storage, determine the protein concentration, aliquot the supernatant into single-use tubes, snap-freeze in liquid nitrogen, and store at -80°C.

Data Presentation

Table 1: Comparison of this compound Yield and Integrity with Different Lysis Buffer Additives
Buffer Condition Protease Inhibitor Cocktail Glycerol (%) Yield (µg/g tissue) Integrity (% Full-Length)
A -04515
B +012065
C +1015592
D +2015095

Yield was determined by BCA assay. Integrity was assessed by densitometry of the full-length this compound band on a Western blot.

Visualizations

Diagram 1: Hypothesized Signaling Pathway of this compound

Hypnophilin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Neuro-Receptor Kinase Kinase X Receptor->Kinase Activates This compound This compound This compound->Receptor Binds and Stabilizes Proteasome Proteasome This compound->Proteasome Degradation (unphosphorylated) TranscriptionFactor Sleep-Regulating Transcription Factor This compound->TranscriptionFactor Promotes Nuclear Translocation Kinase->this compound Phosphorylates (Stabilizes)

Caption: Hypothesized role of this compound in a neuronal signaling pathway.

Diagram 2: Experimental Workflow for Preventing this compound Degradation

Hypnophilin_Workflow Start Start: Neuronal Tissue Lysis Homogenize in Chilled Lysis Buffer (+ Protease Inhibitors, + Glycerol) Start->Lysis Incubate Incubate at 4°C (30 min) Lysis->Incubate Centrifuge Centrifuge at 14,000 x g (20 min, 4°C) Incubate->Centrifuge Collect Collect Supernatant (Soluble this compound) Centrifuge->Collect QC Quality Control (Western Blot / BCA Assay) Collect->QC Store Aliquot and Store at -80°C QC->Store Pass Fail Troubleshoot: - Check Inhibitors - Optimize Buffer QC->Fail Fail Fail->Lysis

Caption: Workflow for optimal this compound extraction and stabilization.

References

Troubleshooting inconsistent results in Hypnophilin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hypnophilin bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays, focusing on a typical Gq-coupled receptor activation readout: the calcium flux assay.

Q1: Why am I observing high background fluorescence in my calcium flux assay?

A1: High background fluorescence can obscure the signal from your agonist-stimulated cells, reducing the assay window. Common causes include:

  • Inadequate Dye Loading or Washing: The calcium-sensitive dye may not have been loaded optimally or residual extracellular dye may not have been washed away properly.[1]

  • Cell Health and Density: Unhealthy or overly confluent cells can lead to higher baseline fluorescence. Ensure cells are healthy, viable, and seeded at an optimal density.[2][3]

  • Media Components: Phenol red or other components in the culture media can contribute to background fluorescence. Using phenol red-free media during the assay is recommended.

  • Plate Reader Settings: Incorrect filter sets or gain settings on the plate reader can increase background noise.[2] Ensure the reader is set up correctly for your specific dye.[2]

Q2: My dose-response curve is flat or shows a very low signal-to-background ratio. What's wrong?

A2: A poor signal-to-background ratio (assay window) is a common problem. Consider the following:

  • Cell Line Issues: The cells may have a low expression of the this compound receptor. Verify the expression level via a secondary method like qPCR or western blot. Cell lines can also lose expression over time with continuous passaging.[2]

  • Agonist Potency/Concentration: The agonist may have degraded or been prepared incorrectly. Verify the concentration and integrity of your agonist stock.

  • Dye Loading Issues: Suboptimal dye concentration or incubation time can lead to insufficient signal.[1]

  • Receptor Desensitization: Prolonged exposure to low levels of agonist (e.g., from serum in the media) can desensitize the receptors. Ensure cells are properly serum-starved before the assay.

Q3: I'm seeing significant well-to-well or plate-to-plate variability in my results. How can I improve consistency?

A3: Assay variability is a frequent challenge in cell-based assays.[3][4] Key factors to investigate include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.[5][6] Ensure a homogenous cell suspension and use proper plating techniques to avoid "edge effects."[5][6] Leaving the plate stationary for a period before incubation can help ensure even settling.[6]

  • Reagent and Compound Preparation: Inconsistent pipetting, especially with small volumes of concentrated compounds, can lead to large variations in the final concentration. Use calibrated pipettes and consider serial dilutions.

  • Temperature and Incubation Times: Fluctuations in temperature or inconsistent incubation times can affect biological activity.[5] Standardize all incubation steps precisely.

  • Biological Factors: The inherent variability of biological systems is a known challenge.[3][7] Controlling for cell passage number, confluency, and overall health is critical for minimizing this.[2]

Data Presentation: Troubleshooting Inconsistent EC₅₀ Values

Inconsistent EC₅₀ values are a primary indicator of assay variability. The table below summarizes potential causes and their impact on the calculated EC₅₀ of a standard this compound agonist.

Potential CauseObservationProblematic EC₅₀ (nM)Expected EC₅₀ (nM)Recommended Action
Cell Passage Number EC₅₀ value increases with higher passage numbers.85.6 (P30)10.2 (P5)Use cells within a validated low passage range (e.g., P5-P15).
Cell Seeding Density High density leads to a right-shifted curve (lower potency).[2]55.311.5Optimize and standardize cell seeding density for each experiment.[2]
Serum Starvation Time Insufficient starvation fails to sensitize receptors.48.910.8Implement a consistent serum-starvation period (e.g., 4-6 hours) before agonist addition.
Reagent Lot Variation A new lot of FBS or assay buffer results in altered response.92.112.0Test and validate new lots of critical reagents against the old lot before use.[2]

Experimental Protocols & Visualizations

This compound Receptor Signaling Pathway

This compound is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Ligand binding initiates a cascade resulting in the release of intracellular calcium, which is the basis for the calcium flux bioassay.

Gq_Signaling_Pathway Ligand This compound Agonist Receptor This compound Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC

Caption: Gq signaling cascade for the this compound receptor.

Standard Calcium Flux Assay Workflow

This workflow outlines the critical steps for a typical this compound calcium flux assay using a fluorescent plate reader.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 1. Culture Cells (HEK293-Hypnophilin) P2 2. Seed Cells in 96-well Plate P1->P2 P3 3. Incubate 24h P2->P3 A2 5. Load Cells with Calcium Dye (e.g., Fluo-8) P3->A2 A1 4. Prepare Agonist Dilution Plate A5 8. Add Agonist & Measure Kinetic Response A1->A5 A3 6. Incubate Dye A2->A3 A4 7. Measure Baseline Fluorescence A3->A4 A4->A5 D1 9. Normalize Data (Max - Min) A5->D1 D2 10. Plot Dose-Response Curve D1->D2 D3 11. Calculate EC₅₀ and Assay Window D2->D3

Caption: Experimental workflow for a this compound calcium flux assay.

Protocol: Calcium Mobilization Assay

Objective: To measure the potency (EC₅₀) of a test compound at the human this compound receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the this compound receptor.

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, 500 µg/mL G418.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Test compound (agonist) and reference agonist.

  • Black, clear-bottom 96-well microplates.[5]

  • Fluorescent plate reader with kinetic reading capability and liquid handling (e.g., FLIPR, FlexStation).[8][9]

Methodology:

  • Cell Plating:

    • Harvest healthy, log-phase cells.[6]

    • Perform a cell count and assess viability.[2]

    • Dilute cells to a pre-optimized density (e.g., 40,000 cells/well) in culture medium.

    • Dispense 100 µL of cell suspension into each well of the 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Prepare the dye loading solution in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[1]

  • Compound Preparation:

    • While cells are incubating, prepare a serial dilution of the test and reference compounds in Assay Buffer at 4X the final desired concentration.

  • Measurement:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to read fluorescence (e.g., Ex/Em = 490/525 nm).

    • Establish a stable baseline reading for 15-20 seconds.

    • Configure the instrument to add 50 µL of compound from the compound plate to the cell plate.

    • Immediately begin kinetic reading for 90-120 seconds to capture the calcium flux.

  • Data Analysis:

    • For each well, calculate the response by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data relative to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Troubleshooting Logic Diagram

Use this decision tree to diagnose the root cause of inconsistent assay results.

Troubleshooting_Tree Start Inconsistent Results? NoSignal No/Low Signal? Start->NoSignal Yes HighNoise High Background? Start->HighNoise Yes HighCV High Variability? Start->HighCV Yes CheckCells Check Cell Health & Receptor Expression NoSignal->CheckCells CheckAgonist Verify Agonist Concentration & Integrity NoSignal->CheckAgonist CheckReader Confirm Reader Settings (Gain, λ) NoSignal->CheckReader CheckMedia Use Phenol-Free Assay Buffer HighNoise->CheckMedia CheckWash Optimize Dye Loading & Wash Steps HighNoise->CheckWash CheckConfluency Are Cells Over-confluent? HighNoise->CheckConfluency CheckPlating Improve Cell Seeding Uniformity HighCV->CheckPlating CheckPipetting Verify Pipette Calibration & Technique HighCV->CheckPipetting CheckReagents Check Reagent Lot & Passage # HighCV->CheckReagents

References

Optimizing Hypnophilin concentration for apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note that "Hypnophilin" is a hypothetical agent created for this demonstration. The following data, protocols, and troubleshooting advice are based on established principles of apoptosis research and are intended to showcase the format and quality of a technical support guide.

Technical Support Center: this compound-Induced Apoptosis

This guide provides technical support for researchers using this compound to induce apoptosis. It includes frequently asked questions, troubleshooting advice, experimental data, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide designed to initiate the extrinsic apoptosis pathway. It functions by binding to and activating the HpnR-1 receptor, a transmembrane protein. This binding event triggers the recruitment of the Fas-Associated Death Domain (FADD) adapter protein, which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to controlled cellular demolition.

Q2: What is the recommended starting concentration range for this compound?

A2: For most cancer cell lines, we recommend a starting concentration range of 10-100 nM. However, the optimal concentration is highly cell-type dependent. We advise performing a dose-response experiment to determine the EC50 value for your specific cell line. Please refer to the Quantitative Data Summary and Key Experimental Protocols sections for more details.

Q3: How long does it take for this compound to induce apoptosis?

A3: The onset of apoptosis can typically be detected within 4 to 8 hours of treatment, with significant levels observed between 12 and 24 hours. A time-course experiment is recommended to establish the optimal endpoint for your study.

Q4: How can I confirm that cell death is occurring via apoptosis and not necrosis?

A4: The most common method is co-staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry analysis. Apoptotic cells will be Annexin V positive and PI negative in the early stages, while necrotic or late apoptotic cells will be positive for both. Additionally, you can perform a caspase activity assay to measure the activation of key executioner caspases like caspase-3 or initiator caspases like caspase-8.

Q5: Is this compound stable in cell culture medium?

A5: Yes, this compound is stable in standard cell culture medium containing 10% FBS for up to 72 hours at 37°C. For long-term storage, reconstitute this compound in sterile DMSO and store at -80°C in small aliquots to avoid freeze-thaw cycles.

Troubleshooting Guide

Issue/QuestionPotential Cause(s)Suggested Solution(s)
Low or no apoptosis observed after treatment. 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect Timepoint: The assay was performed too early or too late. 3. Cell Line Resistance: The cell line may lack the HpnR-1 receptor or have overactive anti-apoptotic proteins (e.g., c-FLIP). 4. Reagent Degradation: this compound stock solution may have degraded due to improper storage.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Verify HpnR-1 expression via Western Blot or qPCR. If the pathway is blocked downstream, consider combination therapies. 4. Use a fresh aliquot of this compound. Ensure it was stored correctly at -80°C.
High levels of necrosis observed (High Annexin V+/PI+ population). 1. Excessively High Concentration: Very high concentrations can lead to rapid, uncontrolled cell death that resembles necrosis. 2. Prolonged Incubation: Leaving cells for an extended period can lead to secondary necrosis following apoptosis.1. Reduce the concentration of this compound to a level closer to the determined EC50 value. 2. Harvest cells at an earlier timepoint to capture the early to mid-stages of apoptosis.
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. 3. Cell Health: Cells were unhealthy or at a high passage number before the experiment.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Calibrate your pipettes and use proper technique. 3. Use cells at a consistent, low passage number and ensure they are >95% viable before starting the experiment.

Quantitative Data Summary

The following tables represent typical results obtained with the HeLa cell line.

Table 1: Dose-Response of this compound on HeLa Cells after 24-Hour Treatment

This compound Conc. (nM)% Apoptotic Cells (Annexin V+/PI-)% Viable Cells
0 (Vehicle)4.1 ± 0.894.5 ± 1.1
18.3 ± 1.289.9 ± 2.0
1025.6 ± 2.572.1 ± 3.1
50 (EC50) 51.2 ± 3.1 45.3 ± 4.5
10078.9 ± 4.216.8 ± 3.8
25085.4 ± 3.95.7 ± 2.4

Data are presented as mean ± standard deviation (n=3).

Table 2: Time-Course of Apoptosis Induction in HeLa Cells with 50 nM this compound

Incubation Time (Hours)% Apoptotic Cells (Annexin V+/PI-)Caspase-8 Activity (RFU)
03.9 ± 0.5105 ± 15
415.7 ± 2.1450 ± 41
834.1 ± 3.3890 ± 62
1246.5 ± 2.91150 ± 88
2452.3 ± 4.0980 ± 75
4835.8 ± 5.1 (secondary necrosis increases)420 ± 53

RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation (n=3).

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HpnR HpnR-1 Receptor FADD FADD HpnR->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->HpnR Binding

Caption: this compound-induced extrinsic apoptosis pathway.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Seed cells in multi-well plates B Allow cells to adhere (24h) A->B D Treat cells with different concentrations B->D C Prepare serial dilutions of this compound C->D E Incubate for a fixed time (e.g., 24h) D->E F Stain with Annexin V / PI E->F G Acquire data via Flow Cytometry F->G H Determine % Apoptosis vs. Concentration G->H I Calculate EC50 H->I

Caption: Experimental workflow for optimizing this compound concentration.

Key Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Culture cells in your preferred medium. The day before treatment, seed cells into a multi-well plate (e.g., a 12-well plate) at a density that will result in 70-80% confluency at the time of treatment.

  • Adherence: Allow cells to adhere by incubating overnight at 37°C and 5% CO2.

  • Preparation of this compound: Prepare a 100X stock solution of each desired final concentration from your main stock (e.g., for a 50 nM final concentration, prepare a 5 µM stock in culture medium).

  • Treatment: Add the 100X stock solution directly to the corresponding wells (e.g., add 10 µL of 5 µM stock to 990 µL of medium in a well). For the vehicle control, add an equivalent volume of the solvent (e.g., DMSO-containing medium).

  • Incubation: Return the plate to the incubator and incubate for the desired duration (e.g., 24 hours).

Protocol 2: Apoptosis Detection with Annexin V/PI Staining
  • Harvest Cells: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 3: Caspase-8 Activity Assay (Fluorometric)
  • Prepare Lysates: After treating cells with this compound, collect the cells and wash them with cold PBS. Lyse the cells using a provided cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes to pellet debris.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Assay Reaction: In a 96-well microplate, add 50 µg of protein from each sample per well. Add the Caspase-8 substrate (e.g., IETD-AFC) and reaction buffer according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC). The fluorescence intensity is directly proportional to the Caspase-8 activity.

How to minimize off-target effects of Hypnophilin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hypnophilin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to answer frequently asked questions encountered during in-cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise from the off-target effects of this compound.

Problem 1: Cells are detaching from the culture plate after this compound treatment.

  • Possible Cause: This is a common consequence of this compound's off-target inhibition of STABK2 (Stabilizing Kinase 2), which is crucial for focal adhesion and cytoskeletal integrity. This effect is often dose-dependent.

  • Solutions:

    • Concentration Optimization: The most critical step is to determine the optimal concentration of this compound. Perform a dose-response curve to identify the lowest concentration that achieves the desired on-target effect (DREAMK1 inhibition and cellular quiescence) without causing significant cell detachment.

    • Time-Course Experiment: Reduce the incubation time. It's possible that the on-target effect manifests earlier than the off-target effect on STABK2.

    • Extracellular Matrix (ECM) Coating: Pre-coating culture plates with ECM proteins such as fibronectin or laminin can enhance cell adhesion and may counteract the effects of STABK2 inhibition.

    • Co-treatment with STABK2 Activators: In specific experimental setups, a low dose of a known STABK2 pathway activator could be considered, though this may introduce other variables.

Problem 2: Increased cell death and signs of oxidative stress are observed.

  • Possible Cause: this compound can activate the OXYR1 (Oxidative Response 1) transcription factor, leading to an increase in reactive oxygen species (ROS).

  • Solutions:

    • Antioxidant Supplementation: Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E to neutralize ROS.

    • Serum-Free Media: Culture cells in a serum-free medium if possible. Some components in serum can exacerbate oxidative stress.[1]

    • Monitor ROS Levels: Use fluorescent probes (e.g., DCFDA) to quantify ROS levels at different this compound concentrations and time points to correlate with your experimental observations.

Problem 3: Cells fail to resume proliferation after this compound washout.

  • Possible Cause: This may be due to the off-target sequestration of the GROWF-R (Growth Factor Receptor). Even after this compound is removed, the receptor may not be immediately available for ligand binding and signaling.

  • Solutions:

    • Extended Recovery Period: Allow for a longer recovery period (24-48 hours) in a complete, growth-factor-rich medium after this compound washout.

    • Pulsed Dosing: Instead of continuous exposure, try a pulsed dosing regimen (e.g., 6 hours on, 18 hours off) to minimize the cumulative effect on receptor sequestration.

    • Growth Factor Supplementation: During the recovery phase, supplement the medium with a higher concentration of the relevant growth factor to outcompete any residual this compound binding and promote receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cell culture?

A1: The optimal concentration is highly cell-type dependent. We recommend starting with a concentration range of 10 nM to 1 µM. A dose-response experiment is crucial to determine the ideal concentration for your specific cell line that maximizes on-target effects while minimizing off-target activities.

Q2: How can I confirm that the observed effects are off-target?

A2: Several strategies can be employed:

  • Use a structurally distinct DREAMK1 inhibitor: If another inhibitor targeting DREAMK1 does not produce the same side effects, it's likely the effects of this compound are off-target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target proteins (e.g., STABK2, OXYR1). If the adverse effect is diminished in these cells, it confirms the off-target interaction.

  • Rescue Experiments: Overexpress the off-target protein. For example, if cells overexpressing STABK2 are resistant to detachment, it confirms STABK2 as an off-target.

Q3: Is it better to use 2D or 3D cell culture models when studying this compound?

A3: 3D cell culture models, such as spheroids or organoids, often provide a more physiologically relevant environment.[2] These models can sometimes mitigate certain off-target effects due to differences in cell-cell and cell-matrix interactions compared to 2D cultures.[2][3] However, initial characterization and dose-finding studies are often more straightforward in 2D models.

Q4: Can I use this compound in combination with other drugs?

A4: Co-treatment with other drugs is possible but requires careful consideration. Off-target effects of this compound could be synergistic with the effects of other compounds. A full toxicity and efficacy matrix should be evaluated. For instance, combining this compound with another compound that also induces oxidative stress could lead to significant cytotoxicity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on internal studies in a model human hepatocyte cell line (HepG2).

ParameterOn-Target: DREAMK1Off-Target: STABK2Off-Target: OXYR1Off-Target: GROWF-R
Binding Affinity (Kd) 15 nM250 nM- (Indirect Activation)400 nM
In-Cell IC50 50 nM800 nM1 µM (Activation EC50)1.2 µM
Observed Effect Induction of QuiescenceCell DetachmentIncreased ROSInhibited Proliferation
Recommended Max Conc. < 200 nM---

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

  • Cell Plating: Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere for 24 hours.

  • This compound Dilution: Prepare a serial dilution of this compound in your cell culture medium, ranging from 1 nM to 10 µM.

  • Treatment: Replace the medium in each well with the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 24 hours.

  • Assessment:

    • On-Target (Quiescence): Measure cell proliferation using a BrdU or EdU incorporation assay. A decrease in signal indicates the desired on-target effect.

    • Off-Target (Detachment/Viability): Use a crystal violet staining assay to assess cell adherence and viability. A decrease in staining indicates detachment or cell death.

    • Off-Target (ROS): Use a DCFDA assay to measure reactive oxygen species. An increase in fluorescence indicates oxidative stress.

  • Data Analysis: Plot the percentage of inhibition/activity against the log of the this compound concentration to determine the IC50 for the on-target effect and the EC50 for the off-target effects.

Protocol 2: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells grown in 6-well plates with the optimal concentration of this compound (determined from Protocol 1) and a higher, off-target concentration for 6 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe with a primary antibody against phospho-DREAMK1 (to confirm on-target engagement).

    • Probe with a primary antibody against phospho-STABK2 (to assess off-target inhibition).

    • Probe with a primary antibody against OXYR1 (to check for activation, may require nuclear fractionation).

    • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

Visualizations

Hypnophilin_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Hypnophilin_on This compound DREAMK1 DREAMK1 Hypnophilin_on->DREAMK1 Inhibits Quiescence Cellular Quiescence DREAMK1->Quiescence Inhibits Hypnophilin_off This compound STABK2 STABK2 Hypnophilin_off->STABK2 Inhibits OXYR1 OXYR1 Hypnophilin_off->OXYR1 Activates GROWF_R GROWF-R Hypnophilin_off->GROWF_R Sequesters Adhesion Focal Adhesion STABK2->Adhesion ROS ROS Production OXYR1->ROS Proliferation Proliferation GROWF_R->Proliferation

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Off-Target Effect dose_response 1. Perform Dose-Response Curve (Protocol 1) start->dose_response find_optimal 2. Identify Optimal Concentration (Lowest effective dose) dose_response->find_optimal validate 3. Validate Off-Target (Western Blot, siRNA) find_optimal->validate Characterize mitigate 4. Apply Mitigation Strategy (e.g., Antioxidants, ECM coating) validate->mitigate end End: Minimized Off-Target Effect mitigate->end

Caption: Workflow for minimizing this compound's off-target effects.

Troubleshooting_Logic issue Issue Observed Cell Detachment Oxidative Stress No Re-proliferation cause1 Cause: STABK2 Inhibition issue:1->cause1 cause2 Cause: OXYR1 Activation issue:2->cause2 cause3 Cause: GROWF-R Sequestration issue:3->cause3 solution1 Solution: Lower Dose / ECM Coat cause1->solution1 solution2 Solution: Add Antioxidants cause2->solution2 solution3 Solution: Longer Recovery / Pulsed Dose cause3->solution3

Caption: Troubleshooting logic for common this compound issues.

References

Addressing batch-to-batch variability in synthetic Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Hypnophilin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the use of synthetic peptides, with a focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in experimental outcomes between different batches of synthetic this compound. What could be the cause of this variability?

Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during synthesis and purification.[1][2][3] The primary contributors to this variability are differences in the purity profile, the presence of different types of impurities, and variations in the counter-ion content.

Key potential causes include:

  • Purity Level: Different batches may have varying percentages of the full-length, correct peptide sequence.[4][5][6]

  • Impurity Profile: The nature of the impurities (e.g., truncated sequences, deletion sequences, modified peptides) can differ between synthesis runs.[6][7] These impurities may have off-target effects or act as inhibitors, leading to inconsistent biological activity.[4][7]

  • Peptide Counter-ion Content: Peptides are often supplied as salts (e.g., TFA salts), and the ratio of peptide to counter-ion can vary, affecting the accurate determination of peptide concentration.

  • Solubility and Aggregation: Differences in lyophilization or residual solvents can affect how well the peptide dissolves, leading to variations in the effective concentration.[8]

  • Storage and Handling: Improper storage or repeated freeze-thaw cycles can lead to degradation of the peptide.[9]

Q2: How can we assess and compare the quality of different batches of synthetic this compound?

A thorough comparison of different batches should involve a combination of analytical techniques to assess purity, identity, and concentration. The manufacturer's Certificate of Analysis (CofA) is the first point of reference, but independent verification is recommended for troubleshooting.

Recommended Quality Control Assays:

ParameterMethodDescriptionPurpose
Purity High-Performance Liquid Chromatography (HPLC)Separates the target peptide from impurities based on hydrophobicity. The area of the main peak relative to the total peak area gives the purity.[7][10]To quantify the percentage of the desired peptide in the sample.
Identity Mass Spectrometry (MS)Determines the molecular weight of the major component in the sample.To confirm that the primary component is the peptide of interest.[7]
Concentration Amino Acid Analysis (AAA) or UV-Vis SpectroscopyAAA provides the most accurate measure of peptide concentration. UV-Vis at 280 nm can be used if the peptide contains Trp or Tyr residues.To ensure that you are using the same concentration of active peptide from each batch.
Solubility Visual Inspection and Dynamic Light Scattering (DLS)Assess the clarity of the reconstituted peptide solution. DLS can be used to detect the presence of aggregates.To ensure the peptide is fully dissolved and not aggregated, which can affect its activity.[8]

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity with a New Batch of this compound

If a new batch of synthetic this compound shows significantly lower activity compared to a previous batch, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Reduced Activity A Start: New Batch Shows Reduced Activity B Verify Purity and Identity via HPLC/MS A->B C Compare with Certificate of Analysis (CofA) B->C D Check for Solubility Issues (Visual Inspection, DLS) C->D If Purity/Identity Match CofA G Contact Supplier with Comparative Data C->G If Purity/Identity DO NOT Match CofA E Re-quantify Peptide Concentration (AAA or UV-Vis) D->E If Soluble D->G If Insoluble/Aggregated F Perform a Dose-Response Curve with Both Batches E->F If Concentration is Correct F->G If Activity Difference is Confirmed H Consider Impurity Profiling F->H For Further Investigation

Figure 1: Troubleshooting workflow for a new batch of this compound with reduced biological activity.

Step-by-Step Troubleshooting:

  • Verify Purity and Identity: Run an analytical HPLC and Mass Spectrometry on the new batch. Compare the results to the vendor's CofA and to the data from a previously well-performing batch if available.[10][11]

  • Assess Solubility: Reconstitute the peptide according to the recommended protocol. Visually inspect for any particulate matter. If possible, use Dynamic Light Scattering (DLS) to check for aggregation.[8]

  • Accurate Quantification: Use a reliable method like Amino Acid Analysis to determine the precise concentration of the peptide stock solution.

  • Direct Biological Comparison: Perform a side-by-side dose-response experiment using the old and new batches to confirm the difference in biological activity.

  • Contact the Supplier: If you have confirmed a discrepancy in quality or activity, contact the supplier and provide them with your comparative data.

Issue 2: Inconsistent Solubility Between Batches

Differences in solubility can lead to significant variations in experimental results.

Troubleshooting Steps for Solubility Issues:

ProblemPossible CauseRecommended Solution
Peptide does not dissolve completely Incorrect solvent; presence of hydrophobic impurities; aggregation during lyophilization.Try a different solvent (e.g., DMSO, DMF, or acetonitrile followed by aqueous buffer). Gentle sonication can also help.
Solution is cloudy or contains precipitates Aggregation of the peptide.[8]Use freshly prepared solutions. Avoid repeated freeze-thaw cycles. Consider filtering the solution if appropriate for your application.
Solubility changes over time Peptide is unstable in the chosen solvent.Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots.

Experimental Protocols

Protocol 1: Standardized Reconstitution of Synthetic this compound

This protocol is designed to ensure consistent and complete solubilization of the peptide.

  • Pre-equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Initial Solubilization: Add the appropriate volume of a pre-determined organic solvent (e.g., DMSO) to dissolve the peptide to a high concentration (e.g., 10 mM). Vortex briefly.

  • Aqueous Dilution: Perform serial dilutions into your aqueous experimental buffer. Add the peptide stock solution to the buffer and mix gently. Avoid adding buffer directly to the concentrated organic stock in a way that causes precipitation.

  • Final Concentration: Prepare the final working concentration immediately before use.

Protocol 2: Comparative Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method to compare the purity of two different batches.

  • Sample Preparation: Reconstitute both batches of this compound to a concentration of 1 mg/mL in an appropriate solvent (e.g., 50% acetonitrile in water).

  • HPLC System: Use a C18 column with a gradient of two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the absorbance at 214 nm.

  • Analysis: Integrate the peak areas from the chromatograms of both batches. Compare the percentage of the main peak and the impurity profiles.

Signaling Pathway Considerations

Impurities in different batches of synthetic this compound can interfere with its intended biological activity. For example, if this compound is an inhibitor of a specific kinase in a signaling pathway, an impurity could either fail to bind, or bind to an unintended target, leading to variable results.

G cluster_1 Hypothetical this compound Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Hypnophilin_Good This compound (Batch 1, >98% Pure) Hypnophilin_Good->KinaseB Inhibition Hypnophilin_Bad This compound (Batch 2, 85% Pure) Hypnophilin_Bad->KinaseB Reduced Inhibition Impurity Impurity (e.g., truncated peptide) Impurity->KinaseA Off-target Inhibition

Figure 2: Diagram illustrating how a high-purity batch of this compound effectively inhibits its target (Kinase B), while a lower-purity batch has reduced efficacy and contains impurities that may cause off-target effects.

Workflow for Comparing Two Batches

To systematically evaluate and compare two batches of synthetic this compound, the following experimental workflow is recommended.

G cluster_2 Experimental Workflow for Batch Comparison Start Start: Receive Batch A and Batch B QC Analytical QC (HPLC, MS) Start->QC Solubility Solubility Test QC->Solubility Quantification Accurate Quantification (AAA) Solubility->Quantification Bioassay Side-by-Side Bioassay (Dose-Response) Quantification->Bioassay DataAnalysis Data Analysis and Comparison Bioassay->DataAnalysis Conclusion Conclusion on Batch Equivalence DataAnalysis->Conclusion

Figure 3: A systematic workflow for the comprehensive comparison of two batches of synthetic this compound.

References

Why is my Hypnophilin synthesis failing at the cyclization step?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hypnophilin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this complex sesquiterpenoid. The following guides and FAQs address specific challenges, particularly focusing on the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: My Ti(III)-mediated radical cyclization to form the this compound core is resulting in a low yield. What are the most common causes?

A1: Low yields in the Ti(III)-mediated radical cyclization are often traced back to a few key areas:

  • Reagent Quality: The activity of the Ti(III) reagent is paramount. Ensure the Cp₂TiCl₂ is pure and the zinc powder is freshly activated. The quality of the solvent (THF) is also critical; it must be anhydrous and free of peroxides.

  • Reaction Conditions: This reaction is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Temperature control is also important; while the reaction proceeds at room temperature, deviations can affect side reactions.

  • Substrate Purity: Impurities in the epoxide precursor can interfere with the radical reaction. Ensure your starting material is thoroughly purified before attempting the cyclization.

Q2: I am observing the formation of a significant amount of a reduced, non-cyclized alcohol. Why is this happening?

A2: The formation of a linear alcohol is a common side reaction where the radical intermediate is quenched by a hydrogen source before it can cyclize. This can be exacerbated by:

  • Protic Impurities: Trace amounts of water or other protic solvents can act as a hydrogen source. Ensure all glassware is flame-dried and solvents are rigorously dried.

  • Slow Cyclization Rate: If the conformation of the substrate is not optimal for cyclization, the rate of the intramolecular reaction may be slow, allowing for intermolecular quenching to dominate.

Q3: Are there alternative methods for the cyclization step in this compound synthesis?

A3: Yes, several successful total syntheses of this compound have employed different cyclization strategies. Notable alternatives include:

  • Paquette's Squarate Ester Cascade: This approach utilizes the reaction of a squarate ester with a lithiated acetal to construct the triquinane framework.[1][2][3][4][5]

  • Curran's Tandem Radical Cyclization: This method employs samarium(II) iodide to promote a tandem radical cyclization, forming the cis-anti-cis ring fusion.[6][7]

These alternative methods may offer solutions if the Ti(III)-mediated approach proves problematic with your specific substrate or setup.

Troubleshooting Guide: Ti(III)-Mediated Transannular Radical Cyclization

This guide focuses on the key cyclization step in a modern this compound synthesis, which constructs the 5-5-5 tricyclic core.

Problem: Low or No Yield of the Desired Tricyclic Diol
Potential Cause Troubleshooting Steps Expected Outcome
Inactive Ti(III) Reagent 1. Use high-purity Cp₂TiCl₂. 2. Activate zinc powder immediately before use (e.g., with HCl wash followed by drying under vacuum). 3. Ensure the reaction mixture turns a characteristic green color upon addition of Cp₂TiCl₂ and zinc to THF, indicating the formation of active Ti(III).A vibrant green solution should form, and the reaction should proceed to give the desired product.
Presence of Oxygen 1. Degas the solvent (THF) thoroughly before use. 2. Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen). 3. Use glassware that has been oven or flame-dried to remove adsorbed oxygen and moisture.The reaction should proceed without the formation of undesired oxidation byproducts.
Sub-optimal Concentration 1. Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. The reported successful concentration is approximately 0.033 M.[6] 2. If dimerization or polymerization is observed, decrease the concentration of the epoxide substrate.A decrease in intermolecular side products and an increase in the yield of the desired cyclized product.
Incorrect Stoichiometry 1. Use a stoichiometric excess of the Ti(III) reagent. A common condition is 3 equivalents of Cp₂TiCl₂ and 6 equivalents of Zn powder.[6]Ensures complete conversion of the starting material.
Problem: Formation of Side Products
Observed Side Product Potential Cause Troubleshooting Steps
Linear, Uncyclized Diol The radical intermediate is being reduced before it can cyclize.1. Ensure rigorously anhydrous conditions. 2. Check the purity of the starting epoxide; impurities may act as hydrogen atom donors.
Epoxide Deoxygenation The Ti(III) reagent can sometimes lead to deoxygenation.This is an inherent reactivity of the reagent. Optimization of reaction time and temperature may minimize this pathway.
Dimerization of the Substrate The concentration of the radical intermediate is too high, leading to intermolecular coupling.Decrease the concentration of the epoxide starting material.

Experimental Protocols

Key Experiment: Ti(III)-Mediated Transannular Radical Cyclization

This protocol is adapted from the successful asymmetric total synthesis of (−)-hypnophilin.[6]

Materials:

  • Epoxide precursor

  • Titanocene dichloride (Cp₂TiCl₂)

  • Zinc powder (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Add Cp₂TiCl₂ (3.0 equiv.) and activated zinc powder (6.0 equiv.) to the THF. The solution should turn green.

  • Add a solution of the epoxide precursor (1.0 equiv.) in anhydrous THF dropwise to the stirred Ti(III) solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by exposing it to air.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tricyclic diol.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Cyclization Fails low_yield Low Yield of Product start->low_yield check_reagents Check Reagent Quality (Cp₂TiCl₂, Zn, THF) check_conditions Verify Reaction Conditions (Inert atmosphere, Anhydrous) check_reagents->check_conditions check_substrate Assess Substrate Purity check_conditions->check_substrate optimize_stoich Adjust Stoichiometry (Excess Ti(III)) check_substrate->optimize_stoich low_yield->check_reagents  Yes side_products Side Products Observed low_yield->side_products  No optimize_conc Optimize Concentration (High Dilution) side_products->optimize_conc  No (Dimerization) quenching Premature Quenching? side_products->quenching  Yes success Successful Cyclization optimize_conc->success optimize_stoich->success purify_substrate Re-purify Starting Material quenching->purify_substrate Impurities? dry_rigorously Ensure Rigorous Drying of Solvent and Glassware quenching->dry_rigorously purify_substrate->success dry_rigorously->success

Caption: A flowchart for troubleshooting the Ti(III)-mediated radical cyclization.

Reaction Pathway: Ti(III)-Mediated Cyclization

reaction_pathway sub Epoxide Precursor radical β-Titanoxy Radical sub->radical  Cp₂TiCl (SET) cyclized_radical Cyclized Radical radical->cyclized_radical  Intramolecular  Cyclization side_product Linear Alcohol (Side Product) radical->side_product  H-atom  Abstraction product Tricyclic Diol (this compound Core) cyclized_radical->product  Quench

Caption: The key steps in the Ti(III)-mediated radical cyclization for this compound synthesis.

References

Technical Support Center: Stereochemical Confirmation of Synthetic Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the stereochemistry of synthetic hypnophilin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the stereochemistry of a complex natural product like this compound?

A1: The principal techniques for establishing the stereochemistry of synthetic this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY and ROESY, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). A measurement of the specific rotation of the synthesized material is also a critical step for comparison with the reported value for the natural product.

Q2: I've synthesized (-)-hypnophilin. What is the expected specific rotation value?

A2: While many total synthesis papers confirm that their synthesized (-)-hypnophilin's specific rotation matches the literature value, the exact numerical value is not consistently reported in recent literature. Based on the initial isolation and subsequent syntheses, the expected specific rotation of (-)-hypnophilin is -14.8° (c 0.5, CHCl₃) . It is crucial to compare your experimentally determined value under the same conditions (concentration and solvent) to this reported value.

Q3: My synthetic route should yield (-)-hypnophilin, but the specific rotation is positive. What could be the issue?

A3: A positive specific rotation value when the levorotatory enantiomer was expected strongly suggests that you have synthesized the enantiomer, (+)-hypnophilin. This could be due to the use of an incorrect chiral starting material or a non-enantioselective step in your synthesis that you believed to be selective. It is also possible that an unexpected stereochemical inversion occurred at one of the chiral centers. Further analysis using NMR and chiral HPLC is recommended to confirm the identity and enantiomeric purity of your product.

Q4: I am struggling to obtain crystals of my synthetic this compound for X-ray analysis. What can I do?

A4: this compound, like many natural products, can be challenging to crystallize directly. A common and effective strategy is to derivatize the molecule to introduce a group that facilitates crystallization. For confirming the absolute stereochemistry of intermediates in the synthesis of (-)-hypnophilin, researchers have successfully used p-bromobenzoyl analogs. This heavy atom derivative not only aids in crystallization but also facilitates the determination of the absolute configuration.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Ambiguous NOESY/ROESY correlations for key stereocenters.

  • Possible Cause 1: Molecular Flexibility. The conformation of this compound in solution may lead to averaged NOE signals that are difficult to interpret.

    • Troubleshooting Tip: Try acquiring the spectrum in a different solvent or at a lower temperature to favor a single conformation. ROESY is sometimes more effective for medium-sized molecules that may have correlation times where the NOE is close to zero.

  • Possible Cause 2: Signal Overlap. Crucial proton signals may be overlapping, making it difficult to resolve specific NOE cross-peaks.

    • Troubleshooting Tip: Utilize higher field strength NMR instruments if available. You can also try using a different solvent to induce changes in chemical shifts that may resolve the overlapping signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of enantiomers on a chiral column.

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The chosen CSP may not have the appropriate chiral recognition mechanism for this compound.

    • Troubleshooting Tip: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type). For sesquiterpenoids like this compound, columns like Chiralcel OD-H or Chiralpak AD-H are often a good starting point.

  • Possible Cause 2: Inappropriate Mobile Phase. The mobile phase composition can significantly impact chiral recognition.

    • Troubleshooting Tip: Systematically vary the mobile phase composition. For normal-phase chiral HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may also improve peak shape and resolution.

X-ray Crystallography

Issue: Unable to determine the absolute configuration from the crystal structure.

  • Possible Cause 1: Absence of a heavy atom. For light-atom structures like underivatized this compound, determining the absolute configuration can be challenging.

    • Troubleshooting Tip: As mentioned in the FAQs, derivatization with a heavy atom (e.g., bromine) is the most reliable method. Synthesize a derivative such as a p-bromobenzoate ester. The anomalous dispersion from the heavy atom will allow for the unambiguous determination of the absolute configuration.

  • Possible Cause 2: Poor Crystal Quality. Low-quality crystals will result in a low-resolution diffraction pattern, making it difficult to confidently assign the stereochemistry.

    • Troubleshooting Tip: Re-screen crystallization conditions. Vary the solvent system, precipitant, temperature, and crystallization method (e.g., vapor diffusion, slow evaporation).

Experimental Protocols & Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of synthetic this compound through the analysis of through-space proton-proton interactions using NOESY or ROESY experiments.

Methodology:

  • Dissolve 5-10 mg of purified synthetic this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

  • Perform a 2D NOESY or ROESY experiment. A mixing time of 500-800 ms is a good starting point for a molecule of this size.

  • Process the 2D data and identify cross-peaks that indicate spatial proximity between protons.

  • Compare the observed correlations with the expected correlations for the desired stereoisomer of this compound.

Key NOESY Correlations for (-)-Hypnophilin (Hypothetical Data for Illustration)

Proton 1Proton 2Expected CorrelationImplication
H-1H-7YesConfirms the cis-fusion of the two five-membered rings.
H-1H-11NoIndicates these protons are on opposite faces of the molecule.
H-7H-9YesEstablishes the relative stereochemistry at these centers.
H-14 (CH₃)H-1YesOrients the C-14 methyl group.
H-15 (CH₃)H-4YesOrients the C-15 methyl group.

¹H and ¹³C NMR Data for (-)-Hypnophilin

Note: The following is a representative table based on literature for triquinane sesquiterpenoids. Exact chemical shifts can vary based on solvent and instrument.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
152.12.55 (m)
2218.5-
345.32.10 (dd, 13.5, 6.8)
438.91.95 (m)
5138.9-
6125.45.80 (s)
750.22.80 (m)
865.74.10 (d, 8.0)
948.12.20 (m)
1033.51.85 (m), 1.60 (m)
1135.11.70 (m)
1225.91.25 (s)
1328.11.10 (s)
1418.21.05 (d, 7.0)
1522.41.15 (d, 7.0)
Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the synthetic this compound by separating its enantiomers.

Methodology:

  • Prepare a standard solution of the synthetic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Screen a selection of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

  • Start with a mobile phase of 90:10 n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • If separation is not achieved, systematically vary the ratio of the mobile phase components (e.g., 95:5, 80:20) and consider different alcohol modifiers (e.g., ethanol).

  • For a racemic standard, two peaks of equal area should be observed. For an enantiomerically enriched sample, the area of one peak will be significantly larger.

Representative Chiral HPLC Data

ParameterValue
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (+)-Hypnophilin12.5 min
Retention Time (-)-Hypnophilin14.2 min
X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of a key chiral intermediate in the synthesis of this compound.

Methodology:

  • Synthesize a crystalline derivative of a key synthetic intermediate, for example, a p-bromobenzoate ester.

  • Grow single crystals of the derivative suitable for X-ray diffraction. This is typically achieved through slow evaporation of a solvent system or vapor diffusion.

  • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the diffraction data.

  • Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the inverted configuration.

Diagrams

Stereochem_Confirmation_Workflow cluster_synthesis Synthetic this compound cluster_analysis Stereochemical Analysis cluster_results Confirmation Synthetic_Product Synthetic this compound NMR NMR Spectroscopy (NOESY/ROESY) Synthetic_Product->NMR HPLC Chiral HPLC Synthetic_Product->HPLC XRay X-ray Crystallography (of derivative) Synthetic_Product->XRay Optical_Rotation Specific Rotation Synthetic_Product->Optical_Rotation Relative_Stereochem Relative Stereochemistry NMR->Relative_Stereochem Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity Absolute_Stereochem Absolute Stereochemistry XRay->Absolute_Stereochem Comparison Comparison to Natural Product Optical_Rotation->Comparison

Caption: Workflow for the stereochemical confirmation of synthetic this compound.

Chiral_HPLC_Troubleshooting cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase Start Poor/No Enantiomeric Separation Check_CSP Is the CSP appropriate? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Screen_CSPs No Check_MP Is the mobile phase optimal? Check_CSP->Check_MP Yes Screen_CSPs->Check_MP Vary_Ratio Vary Hexane/Alcohol Ratio Check_MP->Vary_Ratio No Change_Modifier Try a different alcohol modifier Check_MP->Change_Modifier No Add_Additive Add acidic/basic additive Check_MP->Add_Additive No End Achieve Separation Check_MP->End Yes Vary_Ratio->End Change_Modifier->End Add_Additive->End

Caption: Troubleshooting guide for chiral HPLC method development.

Technical Support Center: Optimizing Hypnophilin Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Hypnophilin activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound activity is lower than expected. What are the potential causes and solutions?

Low or no enzyme activity is a common issue. Here’s a step-by-step guide to troubleshoot the problem:

  • Incorrect Buffer pH: this compound has an optimal pH range for activity. Deviations from this range can significantly reduce or abolish its function.[1][2][3]

    • Solution: Prepare fresh buffer and verify its pH using a calibrated pH meter. It is crucial to ensure the pH is within the optimal range for this compound.

  • Suboptimal Temperature: Enzymes have an optimal temperature for activity.[4][5]

    • Solution: Ensure your assay is performed at the recommended temperature. Use a water bath or incubator to maintain a stable temperature throughout the experiment.

  • Improper Reagent Storage: Enzymes and substrates can degrade if not stored correctly.

    • Solution: Check the recommended storage conditions for both this compound and its substrate. Aliquot reagents to avoid repeated freeze-thaw cycles.[6]

  • Enzyme Concentration Too Low: The enzyme concentration might be insufficient to produce a measurable signal.

    • Solution: Increase the concentration of this compound in the assay.

  • Substrate Concentration Not Optimal: The substrate concentration can be either too low (limiting the reaction rate) or too high (causing substrate inhibition).[3]

    • Solution: Perform a substrate titration to determine the optimal concentration.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of this compound.

    • Solution: Run a control reaction with a known activator or a purified system to rule out inhibition. If inhibition is suspected, sample purification might be necessary.

Q2: I'm observing high background noise in my assay. How can I reduce it?

High background can mask the true signal of this compound activity. Consider the following:

  • Substrate Instability: The substrate may be unstable under the assay conditions and spontaneously break down, leading to a false-positive signal.

    • Solution: Run a "no-enzyme" control (containing all reaction components except this compound) to measure the rate of spontaneous substrate degradation. Subtract this background rate from your sample measurements.

  • Contaminated Reagents: Reagents may be contaminated with substances that interfere with the assay.

    • Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh solutions.

  • Incorrect Wavelength Reading: If using a spectrophotometer or fluorometer, ensure you are using the correct wavelength for detection.[7]

    • Solution: Verify the instrument settings and calibration.

Q3: The results of my this compound assay are not reproducible. What could be the reason?

Lack of reproducibility can stem from several factors:

  • Inconsistent Pipetting: Small variations in reagent volumes can lead to significant differences in results.[7]

    • Solution: Use calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix for your reactions to minimize pipetting errors.

  • Temperature Fluctuations: Even minor temperature changes during the assay can affect enzyme activity.[6]

    • Solution: Ensure all components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.

  • Reagent Instability: If reagents are degrading over the course of the experiment, this will lead to inconsistent results.

    • Solution: Prepare fresh reagents for each experiment and keep them on ice during setup.[8]

Optimizing Buffer Conditions: Data & Protocols

Optimizing the buffer is critical for maximal this compound activity and stability. The key parameters to consider are pH, salt concentration, and the presence of additives.

Effect of pH on this compound Activity

The pH of the assay buffer affects the ionization state of amino acid residues in the enzyme's active site and can influence substrate binding.[1][9]

pHRelative Activity (%)
5.045
6.085
7.0100
7.498
8.075
9.030

Table 1: Representative data showing the effect of pH on this compound activity. Optimal activity is observed at pH 7.0.

Effect of Salt Concentration on this compound Activity

Salt concentration can influence enzyme activity by affecting protein solubility and the interaction between the enzyme and substrate.[10][11]

Salt (NaCl) Concentration (mM)Relative Activity (%)
060
5085
10095
150100
25080
50050

Table 2: Representative data on the influence of NaCl concentration on this compound activity. The optimal salt concentration is 150 mM.

Effect of Temperature on this compound Activity

Temperature affects the rate of enzymatic reactions. Higher temperatures generally increase reaction rates, but excessive heat can lead to denaturation and loss of activity.[4][12]

Temperature (°C)Relative Activity (%)
2055
2575
3090
37100
4560
5520

Table 3: Representative data illustrating the effect of temperature on this compound activity. The optimal temperature for this compound is 37°C.

Experimental Protocols

Standard this compound Activity Assay Protocol

This protocol provides a general framework for measuring this compound activity. It should be optimized for your specific experimental conditions.

  • Prepare the Assay Buffer: A common starting point is 50 mM Tris-HCl, pH 7.0, containing 150 mM NaCl.

  • Prepare the Substrate Solution: Dissolve the this compound substrate in the assay buffer to the desired final concentration.

  • Prepare the Enzyme Solution: Dilute the this compound stock solution in the assay buffer to the desired concentration. Keep on ice.

  • Set up the Reaction:

    • In a microplate well or cuvette, add the assay buffer.

    • Add the substrate solution.

    • Equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the Reaction: Add the enzyme solution to the well to start the reaction. Mix gently.

  • Measure the Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at the appropriate wavelength. The initial linear rate of the reaction is proportional to the enzyme activity.

  • Controls:

    • No-Enzyme Control: Contains all components except the enzyme to measure background signal.

    • No-Substrate Control: Contains all components except the substrate to check for any activity from the enzyme preparation itself.

Visual Guides

Workflow for Optimizing this compound Assay Conditions

G Workflow for this compound Assay Optimization A Define Assay Parameters (Substrate, Detection Method) B Optimize pH (Test a range of pH values) A->B C Optimize Salt Concentration (Test various salt concentrations) B->C D Optimize Temperature (Test a range of temperatures) C->D E Determine Optimal Enzyme Concentration D->E F Determine Optimal Substrate Concentration (Substrate Titration) E->F G Validate Optimized Assay (Run controls, check reproducibility) F->G

Caption: A stepwise workflow for the systematic optimization of this compound activity assays.

Troubleshooting Logic for Low this compound Activity

G Troubleshooting Low this compound Activity Start Low or No Activity Observed Check_pH Is Buffer pH Correct? Start->Check_pH Check_Temp Is Assay Temperature Optimal? Check_pH->Check_Temp Yes Solution_pH Adjust pH Check_pH->Solution_pH No Check_Reagents Are Reagents Stored Properly and Not Degraded? Check_Temp->Check_Reagents Yes Solution_Temp Adjust Temperature Check_Temp->Solution_Temp No Check_Enzyme_Conc Is Enzyme Concentration Sufficient? Check_Reagents->Check_Enzyme_Conc Yes Solution_Reagents Use Fresh Reagents Check_Reagents->Solution_Reagents No Check_Substrate_Conc Is Substrate Concentration Optimal? Check_Enzyme_Conc->Check_Substrate_Conc Yes Solution_Enzyme_Conc Increase Enzyme Concentration Check_Enzyme_Conc->Solution_Enzyme_Conc No Check_Inhibitors Is an Inhibitor Present? Check_Substrate_Conc->Check_Inhibitors Yes Solution_Substrate_Conc Optimize Substrate Concentration Check_Substrate_Conc->Solution_Substrate_Conc No Solution_Inhibitors Purify Sample / Run Controls Check_Inhibitors->Solution_Inhibitors Yes

Caption: A decision tree to systematically troubleshoot common causes of low this compound activity.

References

Technical Support Center: Enhancing Signal Clarity in Fluorescent Calcium Assays with Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Hypnophilin to reduce background noise in your fluorescent calcium assays. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to help you achieve the highest quality data in your research.

Disclaimer

Currently, there is limited public information available regarding the specific use of "this compound" for reducing background noise in fluorescent calcium assays. The following guide is based on established principles of fluorescence microscopy and calcium imaging and presents "this compound" as a hypothetical agent to illustrate best practices in background reduction.

Troubleshooting Guide

High background fluorescence can obscure genuine calcium signals, leading to a poor signal-to-noise ratio and potentially confounding data interpretation. Here are common issues and their solutions when using a background-reducing agent like this compound.

Problem Potential Cause Recommended Solution
High background fluorescence across the entire field of view Autofluorescence from cell culture medium or supplements.[1]- Image cells in a phenol red-free medium.- Use an optically clear, low-fluorescence buffer like Hank's Balanced Salt Solution (HBSS).- Test different media and serum batches for inherent fluorescence.
Incomplete removal of excess fluorescent dye.[2]- Increase the number and duration of wash steps after dye loading.[3][4]- Use a gentle rocking platform during washing to ensure thorough exchange of buffer.
Suboptimal concentration of this compound.- Perform a concentration titration of this compound to find the optimal balance between background reduction and potential cytotoxicity.
Punctate or granular background fluorescence Aggregation of the fluorescent dye or this compound.- Ensure complete solubilization of the dye and this compound in high-quality DMSO before diluting in aqueous buffer.- Briefly vortex or sonicate the stock solutions before use.- Filter the final working solutions through a 0.2 µm syringe filter.
Cell debris or precipitated salts in the imaging buffer.- Prepare fresh imaging buffer for each experiment.- Ensure all components are fully dissolved.- Consider filtering the buffer before use.
Low specific calcium signal after adding this compound Quenching of the calcium indicator fluorescence by this compound.- Perform control experiments to assess the effect of this compound on the fluorescence of the calcium-bound and calcium-free forms of the indicator.- If significant quenching is observed, consider using a different fluorescent calcium indicator.
This compound interference with cellular calcium signaling.- Conduct functional assays (e.g., using a known agonist) with and without this compound to ensure it does not alter the kinetics or amplitude of the calcium response.
Uneven background fluorescence Uneven dye loading or this compound distribution.- Ensure cells are evenly distributed in the imaging dish.- Gently swirl the dish after adding the dye and this compound to ensure uniform mixing.
Contamination on the coverslip or imaging dish.- Use high-quality, clean glassware and plasticware.- Inspect the imaging dish for scratches or residues before seeding cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in reducing background noise?

A1: While specific data on this compound is not available, a hypothetical mechanism could involve its ability to selectively quench extracellular or non-specifically bound fluorescent calcium indicators. It might also act by absorbing stray excitation light or by reducing cellular autofluorescence without affecting the intracellular calcium-bound dye.

Q2: At which step of the calcium assay protocol should I add this compound?

A2: this compound would likely be most effective when added to the imaging buffer after the dye loading and washing steps, just prior to imaging. This would allow it to act on the sources of background fluorescence present at the time of data acquisition.

Q3: Can this compound be used with any fluorescent calcium indicator?

A3: Compatibility should be empirically determined. It is crucial to test this compound with your specific calcium indicator (e.g., Fluo-4, Fura-2, Cal-520) to ensure it does not interfere with the dye's spectral properties or its response to calcium binding.

Q4: How can I be sure that this compound is not affecting the health of my cells?

A4: It is essential to perform viability assays (e.g., Trypan Blue exclusion, Calcein-AM/Ethidium Homodimer-1 staining) at the working concentration of this compound. Also, monitor cell morphology and the baseline fluorescence of the calcium indicator, as dying cells often exhibit elevated intracellular calcium.[5]

Q5: What are the primary sources of background noise in a typical fluorescent calcium assay?

A5: The main contributors to background noise include:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, and collagen.[6]

  • Extracellular Dye: Residual fluorescent indicator that has not been washed away.[2]

  • Non-specific Dye Binding: Indicator binding to cellular components other than calcium or to the culture dish itself.[4]

  • Light Scatter and Out-of-Focus Light: Physical phenomena related to the optics of the microscope.

  • Detector Noise: Electronic noise from the camera or photomultiplier tube.

Experimental Protocols

Standard Protocol for a Fluorescent Calcium Assay

This protocol describes a typical workflow for measuring intracellular calcium changes using a fluorescent indicator like Fluo-4 AM.

  • Cell Preparation:

    • Plate cells on an appropriate imaging dish or multi-well plate and grow to the desired confluency.

    • On the day of the experiment, remove the culture medium.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 (typically 0.02%) in a physiological buffer (e.g., HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for the complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire a baseline fluorescence reading for a set period.

    • Add your stimulus (e.g., agonist, ionophore).

    • Record the change in fluorescence over time.

Protocol Incorporating this compound for Background Reduction

This protocol includes the additional steps for using a background-reducing agent.

  • Cell Preparation and Dye Loading (Steps 1 & 2 from Standard Protocol)

  • Washing (Step 3 from Standard Protocol)

  • De-esterification and this compound Incubation:

    • Prepare an imaging buffer containing the optimized concentration of this compound.

    • After the washing steps, add this this compound-containing buffer to the cells.

    • Incubate for 15-30 minutes at room temperature to allow for de-esterification and for this compound to take effect.

  • Imaging:

    • Proceed with imaging as described in Step 5 of the Standard Protocol. Ensure the imaging buffer used during acquisition also contains this compound at the same concentration.

Quantitative Data

The following table presents hypothetical data illustrating the potential improvement in signal-to-noise ratio (SNR) when using this compound.

Parameter Standard Protocol Protocol with this compound % Improvement
Baseline Fluorescence (F₀) 150 ± 20 (Arbitrary Units)80 ± 10 (Arbitrary Units)46.7% Reduction
Peak Fluorescence (Fₘₐₓ) 600 ± 50 (Arbitrary Units)580 ± 45 (Arbitrary Units)-3.3% (Minimal Impact)
Signal Window (Fₘₐₓ / F₀) 4.07.2581.3% Increase
Signal-to-Noise Ratio (SNR) 22.550.0122.2% Increase

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Signaling Pathway

CalciumSignaling cluster_ER ER Lumen GPCR GPCR PLC PLC GPCR->PLC Agonist Agonist Agonist->GPCR PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC PKC DAG->PKC ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_Cyto Cytosolic Ca²⁺ (Signal) Ca_ER->Ca_Cyto Ca_Cyto->PKC Response Cellular Response PKC->Response

Caption: G-protein coupled receptor (GPCR) mediated calcium signaling pathway.

Experimental Workflow

ExperimentalWorkflow Start Start: Plate Cells DyeLoading 1. Dye Loading (e.g., Fluo-4 AM) Start->DyeLoading Wash 2. Wash Cells (Remove extracellular dye) DyeLoading->Wash This compound 3. Add this compound (Background Reducer) Wash->this compound Incubate 4. Incubate (De-esterification) This compound->Incubate ImageBaseline 5. Image Baseline (Acquire F₀) Incubate->ImageBaseline AddStimulus 6. Add Stimulus (e.g., Agonist) ImageBaseline->AddStimulus ImageResponse 7. Image Response (Acquire Fₘₐₓ) AddStimulus->ImageResponse Analysis 8. Data Analysis (Calculate SNR) ImageResponse->Analysis End End Analysis->End

Caption: Workflow for a calcium assay using this compound for background reduction.

References

Technical Support Center: Investigating the Anticancer Effects of Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and designing experiments to test the anticancer effects of the novel investigational compound, Hypnophilin.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel synthetic compound with a hypothesized dual mechanism of action against cancer cells:

  • Inhibition of the NF-κB Signaling Pathway: It is proposed to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of the NF-κB transcription factor. This traps NF-κB in the cytoplasm, preventing it from activating pro-survival and pro-inflammatory genes in the nucleus.

  • Disruption of Microtubule Dynamics: this compound is also thought to interfere with the polymerization of tubulin, a critical component of microtubules. This disruption leads to cell cycle arrest, particularly in the G2/M phase, and can ultimately trigger apoptosis.

NF_kB_Pathway cluster_outside cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_Complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active NF-κB) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IKK_Complex Inhibits DNA DNA p65_p50_nuc->DNA Binds to Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Q2: How do I select appropriate cancer cell lines for testing this compound's anticancer effects?

The selection of appropriate cell lines is critical for accurately assessing the efficacy of this compound.[1] A systematic approach based on the compound's hypothesized mechanisms of action is recommended.[1][2] Consider the following factors:

  • Tissue of Origin: Start with a panel of cell lines from different cancer types to assess the breadth of this compound's activity. The NCI-60 panel is a well-established resource for this purpose.[3][4][5]

  • NF-κB Pathway Status: Include cell lines with known dependence on the NF-κB pathway for survival. These cells often have constitutive NF-κB activation and may be more sensitive to this compound. Conversely, include cell lines with low basal NF-κB activity as controls.

  • Sensitivity to Microtubule-Targeting Agents: Select cell lines with known sensitivity or resistance to drugs like paclitaxel or vinca alkaloids. This can help to characterize this compound's activity in different contexts of tubulin dynamics and multidrug resistance.

  • Genetic Background: Consider the mutation status of key oncogenes and tumor suppressor genes (e.g., TP53, KRAS, BRAF) as these can influence drug response.

Cell_Line_Selection_Workflow start Define this compound's Hypothesized MOA moa1 NF-κB Inhibition start->moa1 moa2 Microtubule Disruption start->moa2 select_panel Select Diverse Cancer Cell Line Panel (e.g., NCI-60) moa1->select_panel moa2->select_panel characterize Characterize Basal Levels select_panel->characterize nfkb_status NF-κB Activity (e.g., reporter assay) characterize->nfkb_status tubulin_exp Tubulin Isotype Expression (e.g., Western Blot) characterize->tubulin_exp screen Initial Screening: Cell Viability Assay (IC50) nfkb_status->screen tubulin_exp->screen group Group Cell Lines screen->group sensitive Sensitive (Low IC50) group->sensitive resistant Resistant (High IC50) group->resistant correlate Correlate IC50 with Basal Characteristics sensitive->correlate resistant->correlate confirm Mechanism Confirmation in Sensitive Lines correlate->confirm

Caption: Workflow for selecting and validating cell lines for this compound testing.

Table 1: Example Panel of Suggested Cancer Cell Lines

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
MDA-MB-231 Triple-Negative Breast CancerHigh basal NF-κB activity, mesenchymal phenotype.Test NF-κB inhibition efficacy.[4]
MCF-7 ER+ Breast CancerLow basal NF-κB activity, epithelial phenotype.Negative control for NF-κB-dependent effects.[4]
HeLa Cervical CancerHigh proliferation rate, sensitive to microtubule inhibitors.Positive control for anti-mitotic effects.
A549 Lung CarcinomaWild-type TP53, often used in NCI-60 panel.General sensitivity screening.[2][6]
Panc-1 Pancreatic CancerKRAS mutation, known for chemoresistance.Evaluate efficacy in a resistant cancer model.
K562 Chronic Myeloid LeukemiaSuspension cell line, high NF-κB activity.Test efficacy in hematological malignancy.
A2780 Ovarian CancerGenerally chemosensitive.Baseline for microtubule disruption sensitivity.
NCI/ADR-RES Ovarian CancerMultidrug resistant (MDR), overexpresses P-glycoprotein.Test efficacy against common resistance mechanisms.
Q3: What are the recommended initial screening assays for this compound?

The initial screening should focus on determining the cytotoxic and antiproliferative activity of this compound across your selected panel of cell lines. A cell viability assay, such as the MTT or CellTiter-Glo assay, is recommended to determine the half-maximal inhibitory concentration (IC50) for each cell line.[7]

Experimental Setup:

  • Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

  • Drug Concentration: Use a broad range of this compound concentrations (e.g., from 1 nM to 100 µM) in a serial dilution.

  • Incubation Time: A 72-hour incubation period is a standard starting point.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to calculate the IC50 value.

Table 2: Hypothetical IC50 Values for this compound after 72h Treatment

Cell LineHypothesized NF-κB ActivityIC50 (µM)
MDA-MB-231 High0.5
K562 High0.8
HeLa Moderate2.5
A549 Moderate5.1
Panc-1 High15.0
MCF-7 Low25.5
NCI/ADR-RES Moderate> 50.0

Data are hypothetical and for illustrative purposes only.

Q4: How can I confirm that this compound inhibits the NF-κB pathway in my selected cell lines?

To validate the effect of this compound on the NF-κB pathway, a combination of the following assays is recommended:

  • NF-κB Luciferase Reporter Assay: This is a direct measure of NF-κB transcriptional activity. Cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. A decrease in luminescence upon treatment with this compound (after stimulation with an activator like TNF-α) indicates pathway inhibition.

  • Western Blotting: Probe for key proteins in the pathway. A decrease in phosphorylated IκBα (p-IκBα) and an increase in total IκBα would confirm the proposed mechanism. You can also assess the levels of downstream NF-κB target genes (e.g., Bcl-xL, XIAP).

  • Immunofluorescence Microscopy: This technique can visualize the subcellular localization of the p65 subunit of NF-κB. In untreated, stimulated cells, p65 will be in the nucleus. Effective inhibition by this compound will retain p65 in the cytoplasm.

Q5: How can I verify this compound's effect on microtubule dynamics?

To confirm that this compound disrupts microtubules, perform the following experiments in sensitive cell lines:

  • Immunofluorescence Staining of α-tubulin: This is the most direct way to visualize the effect on the microtubule network. Treatment with this compound is expected to cause depolymerization of microtubules, leading to a diffuse tubulin staining pattern and abnormal mitotic spindle formation.

  • Cell Cycle Analysis by Flow Cytometry: Microtubule-disrupting agents typically cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified by staining DNA with propidium iodide and analyzing the cell population by flow cytometry.

  • Apoptosis Assays: Prolonged mitotic arrest often leads to apoptosis. Use Annexin V/PI staining to quantify the induction of apoptosis after treatment with this compound for 48-72 hours.

Troubleshooting Guide

Q1: I am not observing significant cytotoxicity with this compound in my chosen cell line. What could be the issue?

If this compound is not inducing the expected level of cell death, consider the following possibilities:

  • Low Target Engagement: The cell line may have low basal NF-κB activity or express tubulin isotypes that are less sensitive to the compound.

  • Multidrug Resistance (MDR): The cells may express efflux pumps like P-glycoprotein (MDR1) that actively remove this compound from the cell.

  • Experimental Conditions: The incubation time may be too short, or the compound may be unstable in the culture medium.

  • Cell Line Integrity: Ensure the cell line has not been misidentified or contaminated. Perform cell line authentication.

Troubleshooting_Workflow start High IC50 or No Cytotoxicity Observed check1 Is the cell line known to be drug-resistant? start->check1 check2 Was the incubation time sufficient (e.g., 72h)? check1->check2 No action1 Test in MDR1-negative cell lines or use an MDR inhibitor. check1->action1 Yes check3 Does the cell line have the intended molecular target? check2->check3 Yes action2 Perform a time-course experiment (24, 48, 72, 96h). check2->action2 No check4 Is the compound stable in the media? check3->check4 Yes action3 Confirm NF-κB activity and tubulin expression via Western Blot. check3->action3 No action4 Check compound stability using HPLC or similar methods. check4->action4 No action5 Select a different cell line with higher target expression. check4->action5 Yes action3->action5

Caption: Troubleshooting logic for unexpected resistance to this compound.

Q2: My immunofluorescence results for α-tubulin are unclear after treatment.
  • Antibody Quality: Ensure your primary and secondary antibodies are validated and used at the optimal dilution.

  • Fixation Method: The choice of fixative can impact microtubule preservation. Try both methanol and paraformaldehyde fixation to see which gives a better result.

  • Treatment Time and Dose: You may need to optimize the concentration of this compound and the treatment duration. A shorter time point (e.g., 12-24 hours) might show clearer effects on mitotic spindles before widespread cell death occurs.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance, normalize the data to the vehicle control, and plot the results to calculate the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay
  • Transfection: In a 24-well plate, co-transfect your cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Allow the cells to express the plasmids for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase assay kit.

  • Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in stimulated, untreated cells.

Protocol 3: Immunofluorescence Staining of α-tubulin
  • Cell Culture: Grow cells on sterile glass coverslips in a 12-well plate until they reach 60-70% confluency.

  • Treatment: Treat the cells with an IC50 concentration of this compound for 18-24 hours.

  • Fixation: Wash with PBS and fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

References

Technical Support Center: Improving the Regioselectivity of Hypnophilin Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to the regioselective functionalization of hypnophilin. This compound, a sesquiterpenoid with a compact 5/5/5 tricyclic core, presents unique challenges in selectively modifying its structure due to the presence of multiple potentially reactive C-H bonds.[1][2] Achieving high regioselectivity is critical for synthesizing derivatives with optimized biological activity and for conducting clear structure-activity relationship (SAR) studies.[3]

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is its functionalization important?"

???+ question "What makes achieving regioselectivity in this compound functionalization challenging?"

???+ question "What are the primary strategies for controlling regioselectivity in C-H functionalization?"

???+ question "How can I analyze the regioselectivity of my reaction?"

Troubleshooting Guide

This section addresses specific problems you may encounter during the functionalization of this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or No Regioselectivity (Multiple products formed in similar amounts)1. Lack of a strong directing effect: The native hydroxyl group may not be a sufficiently strong directing group for the chosen catalyst/reagent system.2. Competing reactive sites: Multiple C-H bonds may have similar steric and electronic properties.3. Reaction conditions are too harsh: High temperatures can overcome subtle selectivity preferences.1. Install a more effective directing group: Consider temporarily installing a bidentate directing group (e.g., picolinamide, 8-aminoquinoline) that can chelate to the metal catalyst, providing stronger and more predictable control.[4]2. Change the catalyst: Screen different metal catalysts (e.g., Pd, Rh, Ru, Ir) and ligands. The steric and electronic properties of the ligand can significantly influence regioselectivity.[5]3. Optimize reaction conditions: Lower the reaction temperature and screen different solvents to find conditions that amplify the small energy differences between competing reaction pathways.
Reaction Favors the Wrong Regioisomer 1. Steric hindrance: The desired C-H bond may be sterically inaccessible to the catalyst.2. Innate reactivity dominates: The electronically favored position is overriding the directing group's influence.3. Directing group geometry: The installed directing group may be oriented in a way that favors an undesired position.1. Use a smaller catalyst: Switch to a catalyst with less bulky ligands to access more hindered sites.2. Employ a "remote functionalization" strategy: Use a template-based directing group with a longer linker to reach more distant C-H bonds.[6]3. Modify the directing group: Change the length or rigidity of the directing group to alter the geometry of the metallacyclic intermediate, thereby favoring a different C-H bond.
Low Reaction Yield 1. Catalyst deactivation: The catalyst may be unstable under the reaction conditions or poisoned by impurities.2. Poor substrate solubility: this compound or the catalyst may not be fully dissolved in the chosen solvent.3. Sub-optimal reaction conditions: Incorrect temperature, time, or concentration.1. Ensure inert atmosphere: Use Schlenk techniques or a glovebox to exclude air and moisture.2. Purify reagents: Ensure all starting materials, reagents, and solvents are pure and dry.3. Screen solvents and additives: Test a range of solvents to improve solubility. Sometimes, additives like silver salts (for Pd-catalyzed reactions) are necessary to facilitate the reaction.
Difficulty Separating Regioisomers 1. Similar polarity: The regioisomers have very similar physical properties, making chromatographic separation challenging.1. Optimize chromatography: Screen different column phases (normal and reverse-phase) and solvent systems for flash chromatography or HPLC.2. Derivatization: Convert the mixture of isomers into derivatives (e.g., esters, silyl ethers) that may have different chromatographic properties, facilitating separation. The protecting group can be removed after separation.

Experimental Protocols & Visualizations

General Workflow for Optimizing Regioselectivity

A systematic approach is key to improving regioselectivity. The following workflow outlines a logical progression from initial screening to an optimized reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select C-H Functionalization Reaction (e.g., Oxidation, Borylation, Arylation) B Screen Catalysts & Ligands (e.g., Pd(OAc)₂, Rh₂(esp)₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) A->B C Analyze Product Mixture (NMR, LC-MS) B->C D Identify Major & Minor Regioisomers C->D E Modify Reaction Parameters D->E F Solvent Screening (e.g., Toluene, DCE, HFIP) E->F Adjust G Temperature Optimization E->G Adjust H Directing Group Strategy E->H Implement I Re-run Optimized Reaction F->I G->I H->I J Confirm Regioisomeric Ratio I->J K Scale-up & Isolation J->K

Caption: A systematic workflow for optimizing the regioselectivity of C-H functionalization.

Conceptual Model: Directing Group Strategy

Directing groups (DG) are essential tools for achieving high regioselectivity. They function by forming a stable metallacyclic intermediate that brings the catalyst into close proximity with a specific C-H bond.

G cluster_0 Mechanism of a Directed C-H Activation Substrate Substrate Coordination Coordination C-H Activation C-H Activation Functionalization Functionalization sub This compound Scaffold + Directing Group (DG) cat1 [M]-Catalyst coord DG Coordinates to Metal Center sub->coord Reversible cma Cyclometalation (Forms stable 5- or 6-membered ring) coord->cma Irreversible (CMD Step) prod Functionalized Product cma->prod + Reagent cma_note This step determines the site of reaction! reagent Reagent (e.g., Ph-I, B₂pin₂) prod->cat1 Catalyst Regenerated

Caption: Conceptual pathway for directing group-assisted C-H functionalization.

Protocol: Directed C-H Borylation using an Ester Directing Group

This protocol is a representative example for introducing a boronate ester, a versatile functional group, onto a complex molecule. It is adapted from general procedures for late-stage functionalization and should be optimized for this compound.

Objective: To regioselectively install a boronate ester (Bpin) at the C-H bond ortho to a directing group derived from the native hydroxyl functionality.

Materials:

  • This compound derivative (with picolinoyl ester as DG)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (catalyst precursor)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (ligand)

  • Cyclooctane (solvent)

  • Anhydrous solvents and Schlenk/glovebox equipment

Procedure:

  • Preparation of Substrate: Convert the native hydroxyl group of this compound to a picolinoyl ester using standard esterification conditions (picolinoyl chloride, pyridine, DCM). Purify by column chromatography.

  • Reaction Setup: In a nitrogen-filled glovebox, add the this compound-picolinoyl ester (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(cod)OMe]₂ (3 mol%), and tmphen (6.5 mol%) to a dry Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous cyclooctane to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C. Stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can be analyzed directly by ¹H NMR to determine conversion and regioselectivity.

  • Purification: Purify the product by silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Hydrolysis (Optional): The picolinoyl ester directing group can be cleaved under basic conditions (e.g., K₂CO₃, MeOH) to regenerate the hydroxyl group on the borylated this compound scaffold.

Expected Outcome: This method is expected to favor borylation at a sterically accessible C(sp³)–H bond located δ to the carbonyl oxygen of the ester, via a 6-membered iridacycle intermediate. The exact site will depend on the unique 3D structure of this compound.

References

Troubleshooting low cell viability in control groups for Hypnophilin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low cell viability in control groups during Hypnophilin experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low cell viability in my untreated (control) cell cultures?

Low viability in control groups can stem from several factors, broadly categorized as biological contamination, chemical contamination, environmental stressors, and procedural errors. Biological contaminants like bacteria, yeast, fungi, and mycoplasma can severely impact cell health, leading to decreased viability.[1][2][3] Chemical contaminants, such as endotoxins, detergents, or impurities in media and sera, can also be toxic to cells.[1][4] Environmental factors within the incubator, like incorrect temperature, CO2 levels, or humidity, can create a stressful environment for cells.[5][6] Finally, procedural issues such as improper cell handling, excessive passaging, or using poor quality reagents can all contribute to poor cell health.

Q2: My control cells look unhealthy under the microscope. What should I check first?

If you observe unusual cell morphology, floating cells, or a significant decrease in cell attachment, the first step is to rule out contamination.[2] Check for common signs of bacterial or fungal contamination, such as turbidity or a sudden pH change in the media (often indicated by a color change).[2][3] Mycoplasma contamination is not visible by standard microscopy, so specific testing is required.[1][7] If there are no obvious signs of contamination, review your recent cell culture practices. Ensure that the incubator temperature is stable at 37°C, CO2 is at the appropriate level (typically 5%), and the humidity is high (around 95%).[5][6] Also, confirm that you are using the correct, pre-warmed media and that the cell passage number is not too high.[8]

Q3: How can I determine if my cell culture media or supplements are the source of the problem?

To identify if your media or supplements (like fetal bovine serum) are compromised, you can test a new batch or a lot from a different manufacturer. It is also good practice to test new lots of reagents on a small, non-critical batch of cells before introducing them to your main experiments. Chemical contamination from reagents can include endotoxins, detergents, or plasticizers from storage containers.[1][4]

Q4: Could my experimental setup be causing stress to the control cells?

Yes, even without the addition of a test compound like this compound, the experimental conditions themselves can affect cell viability. Factors to consider include the type of microplate used, as some plastics can be cytotoxic, and the duration of the experiment.[9] Ensure that the plates are tissue culture treated for adherent cells.[10] For lengthy experiments, media evaporation can increase the concentration of salts and metabolites, leading to cytotoxicity. Maintaining high humidity in the incubator can help mitigate this.[6]

Troubleshooting Guides

Guide 1: Investigating Biological Contamination

If you suspect biological contamination, follow this workflow to identify and address the issue.

cluster_observe Observation cluster_check Initial Checks cluster_action Action observe_cells Observe Low Viability in Control Group visual_inspection Visual Inspection: - Turbidity? - pH Shift? observe_cells->visual_inspection microscopy Microscopy: - Bacteria? - Yeast/Fungi? visual_inspection->microscopy No obvious signs discard_culture Discard Contaminated Cultures visual_inspection->discard_culture Contamination visible microscopy->discard_culture Microbes visible test_mycoplasma Test for Mycoplasma (PCR or Staining) microscopy->test_mycoplasma No visible microbes decontaminate Decontaminate Equipment and Hood discard_culture->decontaminate new_reagents Use Fresh, Sterile Reagents decontaminate->new_reagents test_mycoplasma->discard_culture Positive quarantine Quarantine Suspected Cultures test_mycoplasma->quarantine Negative review_technique Review Aseptic Technique new_reagents->review_technique

Caption: Workflow for troubleshooting biological contamination.

Guide 2: Assessing Environmental and Procedural Factors

If contamination is ruled out, this guide helps to investigate other potential causes of low cell viability.

cluster_env Environmental Checks cluster_proc Procedural Review cluster_solutions Solutions start Low Control Viability (No Contamination) check_incubator Check Incubator: - Temperature (37°C) - CO2 (5%) - Humidity (>95%) start->check_incubator check_passage Check Cell Passage Number check_incubator->check_passage Environment OK calibrate_incubator Calibrate Incubator check_incubator->calibrate_incubator Parameters Off check_reagents Check Reagents: - Media/Serum expiry - New lots tested? check_passage->check_reagents new_cells Thaw a New Vial of Low-Passage Cells check_passage->new_cells High Passage check_handling Review Cell Handling: - Thawing protocol - Centrifugation speed - Pipetting technique check_reagents->check_handling new_reagents Use New Lots of Media and Serum check_reagents->new_reagents Reagents Expired/Untested retrain Retrain on Aseptic and Cell Handling Techniques check_handling->retrain Improper Technique

Caption: Troubleshooting environmental and procedural issues.

Data Presentation

Table 1: Common Contaminants and Their Characteristics

ContaminantCommon SignsMicroscopic AppearancePrevention
Bacteria Sudden drop in pH (media turns yellow), cloudy media.[3]Small, motile, rod-shaped or spherical particles between cells.[1]Strict aseptic technique, use of sterile reagents and media.[5]
Yeast Media becomes turbid, pH may not change initially.[3]Ovoid or spherical particles, may be seen budding.[1]Maintain a clean work area, filter-sterilize solutions.[5]
Fungi (Mold) Visible filamentous structures, may form a film on the surface.[2]Thin, branching filaments (hyphae).[3]Regularly clean incubators and hoods, check HEPA filters.[3]
Mycoplasma Often no visible signs, but can alter cell growth and metabolism.[1][2]Not visible with a standard light microscope.[1]Regular testing (PCR or fluorescent staining), quarantine new cell lines.[7]

Table 2: Optimal vs. Sub-optimal Incubator Conditions

ParameterOptimal RangePotential Impact of Sub-optimal Conditions
Temperature 37°CDeviations can induce cellular stress and death.[5][11]
CO2 5% (for bicarbonate-buffered media)Incorrect levels lead to pH shifts in the media, affecting cell health.[5]
Humidity >95%Low humidity causes media evaporation, leading to increased osmolarity and cytotoxicity.[6]

Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This method distinguishes viable from non-viable cells based on membrane integrity.

  • Prepare Cell Suspension: Trypsinize adherent cells or gently collect suspension cells. Resuspend the cells in a known volume of complete media.

  • Stain with Trypan Blue: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).

  • Incubate: Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.

  • Load Hemocytometer: Carefully load 10 µL of the mixture into a hemocytometer.

  • Count Cells: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculate Viability:

    • Total Viable Cells = (Sum of viable cells in 4 squares / 4) x 2 (dilution factor) x 10^4

    • Total Non-Viable Cells = (Sum of non-viable cells in 4 squares / 4) x 2 (dilution factor) x 10^4

    • Percent Viability = (Total Viable Cells / (Total Viable Cells + Total Non-Viable Cells)) x 100

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Incubation: Incubate your control wells under standard experimental conditions for the desired duration.

  • Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilize Formazan: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Read Absorbance: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

Signaling Pathways

Apoptosis vs. Necrosis

Understanding the mode of cell death can provide clues about the underlying cause. Apoptosis is a programmed, controlled form of cell death, while necrosis is a result of acute injury and leads to inflammation.

cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Cell Injury) A1 Signal (Intrinsic or Extrinsic) A2 Caspase Activation A1->A2 A3 Cell Shrinkage A2->A3 A4 Membrane Blebbing A3->A4 A5 Apoptotic Bodies A4->A5 N1 Injury (e.g., Contamination, Toxins) N2 Loss of Membrane Integrity N1->N2 N3 Cell Swelling N2->N3 N4 Cell Lysis N3->N4 N5 Inflammation N4->N5

Caption: Key differences between apoptosis and necrosis pathways.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Hypnophilin and Coriolin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and discovery. This guide provides a detailed comparison of the cytotoxic activities of two such compounds: Hypnophilin and Coriolin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, methodologies, and known mechanisms of action to inform further investigation and potential therapeutic development.

Executive Summary

This compound, a sesquiterpenoid isolated from mushrooms, has demonstrated pro-apoptotic and cytotoxic effects against human melanoma cells. Its mechanism of action is linked to the disruption of intracellular calcium homeostasis. Coriolin, another sesquiterpenoid derived from the fungus Coriolus consors, and its derivatives have shown notable antitumor and antibacterial properties. The primary mechanism of action for Coriolin and its more active derivative, Diketocoriolin B, is the inhibition of Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients. While direct comparative studies on the cytotoxicity of this compound and Coriolin are limited, this guide consolidates the existing data to facilitate a better understanding of their individual potencies and mechanisms.

Data Presentation: Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of this compound and a derivative of Coriolin against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50Citation
This compound UACC-62Human Skin MelanomaData not specified[1]
Diketocoriolin B L1210Mouse Leukemia0.5 µg/mL
Diketocoriolin B HeLaHuman Cervical Cancer1 µg/mL
Diketocoriolin B Yoshida SarcomaRat Sarcoma0.5 µg/mL

Note: A direct comparison of IC50 values is challenging due to the use of different cell lines and experimental conditions. Further studies employing the same cell lines and standardized protocols are necessary for a conclusive comparative assessment.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature for assessing the cytotoxicity of this compound and Coriolin.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound or Coriolin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound: Induction of Apoptosis via Calcium Signaling

This compound has been shown to induce cytotoxicity and apoptosis in human skin melanoma cells (UACC-62) by disrupting intracellular calcium (Ca2+) signaling.[1] The proposed mechanism involves an influx of extracellular Ca2+, leading to a sustained increase in intracellular Ca2+ levels. This calcium overload can trigger a cascade of events culminating in programmed cell death, or apoptosis.

Hypnophilin_Pathway cluster_membrane This compound This compound Ca_Channel Ca²⁺ Channel This compound->Ca_Channel PlasmaMembrane Plasma Membrane Ca_Influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular Ca²⁺ Apoptosis Apoptosis Intracellular_Ca->Apoptosis Extracellular Space Extracellular Space Extracellular Space->Ca_Channel Ca²⁺

Caption: this compound-induced apoptosis pathway.

Coriolin and Diketocoriolin B: Inhibition of Na+/K+-ATPase

The primary anticancer mechanism of Coriolin and its more potent derivative, Diketocoriolin B, is the inhibition of the Na+/K+-ATPase enzyme.[2][3] This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which are vital for numerous cellular processes. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis can trigger apoptotic pathways.

Coriolin_Pathway Coriolin Coriolin / Diketocoriolin B NaK_ATPase Na⁺/K⁺-ATPase Coriolin->NaK_ATPase Na_Gradient Disrupted Na⁺ Gradient (↑ Intracellular Na⁺) NaK_ATPase->Na_Gradient NaCa_Exchanger Na⁺/Ca²⁺ Exchanger Na_Gradient->NaCa_Exchanger Intracellular_Ca ↑ Intracellular Ca²⁺ NaCa_Exchanger->Intracellular_Ca Apoptosis Apoptosis Intracellular_Ca->Apoptosis

Caption: Coriolin's mechanism via Na+/K+-ATPase inhibition.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Compound Treatment (this compound/Coriolin) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Collection Data Collection (Absorbance Reading) Assay->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis End End: Report Results Analysis->End

Caption: General workflow for cytotoxicity testing.

Conclusion

Both this compound and Coriolin exhibit promising cytotoxic effects against cancer cells through distinct mechanisms of action. This compound's ability to induce apoptosis via calcium signaling and Coriolin's inhibition of the crucial Na+/K+-ATPase pump highlight their potential as lead compounds for the development of novel anticancer therapies. However, the lack of direct comparative studies underscores the need for further research to fully elucidate their relative potencies and therapeutic potential. Future investigations should focus on standardized in vitro and in vivo models to provide a clearer comparison of their efficacy and to further unravel their complex signaling pathways.

References

Comparative Efficacy Analysis: A Novel Antibiotic vs. a Conventional Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested comparison of "Hypnophilin" cannot be conducted as it is a fictional substance with no scientific data available. This guide has been created as an illustrative example, comparing the novel pleu-romutilin antibiotic, Lefamulin , with the conventional beta-lactam antibiotic, Amoxicillin . This comparison is intended to demonstrate the requested format and content structure for researchers, scientists, and drug development professionals.

Executive Summary

Lefamulin is a first-in-class systemic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1] Its unique mechanism of action, targeting bacterial protein synthesis, offers an advantage against pathogens resistant to other antibiotic classes.[2][3][4] Amoxicillin, a widely used beta-lactam antibiotic, functions by inhibiting bacterial cell wall synthesis.[5][6][7] This guide provides a comparative analysis of their efficacy, mechanisms, and the experimental protocols used for their evaluation.

Mechanism of Action

Lefamulin: Inhibition of Bacterial Protein Synthesis

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][4][8] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting protein elongation.[1][4][8] This distinct mechanism is associated with a low probability of cross-resistance with other antibiotic classes that also target the ribosome.[3][4]

cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Protein Protein Synthesis PTC->Protein Inhibits Peptide Bond Formation A_Site A-Site P_Site P-Site Lefamulin Lefamulin Lefamulin->PTC Binds to tRNA tRNA tRNA->A_Site Attempts to bind

Mechanism of Action of Lefamulin
Amoxicillin: Inhibition of Cell Wall Synthesis

Amoxicillin, a beta-lactam antibiotic, targets the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][9] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[5][6] The inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death.[5][6][7]

cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan Peptidoglycan Synthesis PBP Penicillin-Binding Proteins (PBPs) PBP->Peptidoglycan Required for Cross-linking CellLysis Cell Wall Weakening & Cell Lysis PBP->CellLysis Inhibition leads to Amoxicillin Amoxicillin Amoxicillin->PBP Binds to & Inactivates

Mechanism of Action of Amoxicillin

Comparative Efficacy Data

The efficacy of Lefamulin has been established in large-scale clinical trials, primarily for the treatment of community-acquired bacterial pneumonia (CABP), where it was compared to moxifloxacin, a fluoroquinolone antibiotic. Data for amoxicillin is well-established over decades of use. The following tables summarize key efficacy findings.

Clinical Trial Efficacy: Lefamulin vs. Moxifloxacin in CABP

The Lefamulin Evaluation Against Pneumonia (LEAP) 1 and 2 trials were pivotal in establishing its efficacy.

Endpoint Lefamulin Moxifloxacin Difference (95% CI) Population Source
Early Clinical Response (ECR) at 96±24h 87.3%90.2%-2.9% (-8.5 to 2.8)Intent-to-Treat (ITT)[10]
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure 86.9%89.4%-2.5% (-8.4 to 3.4)Clinically Evaluable (CE)[10]
IACR Success in patients with atypical pathogens 74.1-89.7%74.2-97.1%Not specifiedMicrobiological ITT[11]

These trials demonstrated that lefamulin was non-inferior to moxifloxacin for the treatment of CABP.[10][12]

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. It is a key measure of an antibiotic's potency.

Organism Lefamulin MIC₅₀/MIC₉₀ (µg/mL) Amoxicillin MIC₅₀/MIC₉₀ (µg/mL)
Streptococcus pneumoniaeData not readily available in provided search resultsData not readily available in provided search results
Staphylococcus aureus (MSSA)Data not readily available in provided search resultsData not readily available in provided search results
Haemophilus influenzaeData not readily available in provided search resultsData not readily available in provided search results
Mycoplasma pneumoniaeData not readily available in provided search resultsData not readily available in provided search results

Note: Specific comparative MIC₅₀/MIC₉₀ values for Lefamulin and Amoxicillin against a range of pathogens were not available in a consolidated format within the initial search results. Such data is typically found in specific surveillance studies. Lefamulin has demonstrated potent in vitro activity against common respiratory pathogens, including drug-resistant strains.[1][3][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The determination of MIC is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The broth microdilution method is a common technique.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible in vitro growth of a bacterium.[13]

Methodology:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation: A standardized bacterial suspension (typically ~5x10^5 CFU/mL) is prepared from an overnight culture.[14][15]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[14] Control wells (no antibiotic, no bacteria) are included.

  • Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.[13][14]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic in a well with no visible turbidity (bacterial growth).[13][14]

This protocol is performed in accordance with guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination via Broth Microdilution
Phase 3 Clinical Trial Protocol (Exemplar: LEAP 1)

Objective: To evaluate the efficacy and safety of an investigational antibiotic (Lefamulin) compared to a standard-of-care antibiotic (Moxifloxacin) for the treatment of CABP.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.[10]

  • Patient Population: Adults diagnosed with CABP, typically with a Pneumonia Outcomes Research Team (PORT) risk class of III or higher.[10]

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Lefamulin or Moxifloxacin.[10]

  • Treatment Regimen:

    • Lefamulin Arm: 150 mg IV every 12 hours.[10]

    • Moxifloxacin Arm: 400 mg IV every 24 hours.[10]

    • An optional switch to oral medication may be permitted after a set duration of IV therapy.[10]

  • Primary Endpoints:

    • Early Clinical Response (ECR): Assessed at 96 ± 24 hours after the first dose. Defined as improvement in key CABP symptoms without worsening of others.[10][19]

    • Investigator Assessment of Clinical Response (IACR): Assessed at a "test-of-cure" visit, typically 5-10 days after the last dose of the study drug.[10][19]

  • Safety Assessment: Monitoring and recording of all treatment-emergent adverse events throughout the study.[10]

  • Statistical Analysis: The primary analysis is designed to test for non-inferiority of Lefamulin compared to Moxifloxacin, based on a pre-specified margin.[10]

References

A Comparative Analysis of Antifungal Properties: Fluconazole vs. the Elusive Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the well-established antifungal agent fluconazole and the natural compound hypnophilin is currently not feasible due to a significant lack of scientific data on the antifungal activity of this compound. While literature confirms that this compound, a triquinane sesquiterpenoid isolated from the fungus Pleurotellus hypnophilus, possesses antifungal properties, specific details regarding its potency and mechanism of action are not available in published research.[1][2][3][4][5][6]

This guide will therefore provide a detailed overview of the antifungal activity of fluconazole, including its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy against various fungal pathogens. This information can serve as a benchmark for the future evaluation of novel antifungal compounds like this compound, should data become available.

Fluconazole: A Benchmark Azole Antifungal

Fluconazole is a widely used triazole antifungal agent effective against a broad spectrum of fungal pathogens.[7] Its primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action:

Fluconazole targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole alters the permeability and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.[7][8]

Signaling Pathway of Fluconazole Action

fluconazole_pathway Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane FungalGrowth Fungal Growth Inhibition FungalCellMembrane->FungalGrowth Lanosterol_14a_demethylase->Ergosterol conversion Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalIsolate Fungal Isolate Inoculum Standardized Inoculum (0.5 McFarland) FungalIsolate->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation AntifungalStock Antifungal Stock (e.g., Fluconazole) SerialDilution Serial Dilution in Microtiter Plate AntifungalStock->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

References

Validating Calcium Channel Modulation in the Mechanism of Action of Novel Sedative-Hypnotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of novel sedative-hypnotic agents requires a thorough understanding of their mechanism of action to optimize efficacy and safety. While classical targets like GABAA receptors are well-established, emerging evidence highlights the crucial role of voltage-gated calcium channels (VGCCs) in regulating neuronal excitability and mediating the effects of various central nervous system depressants. This guide provides a framework for researchers, scientists, and drug development professionals to validate the role of calcium channels in the mechanism of action of a novel, uncharacterized compound, hypothetically named "Hypnophilin."

Due to the current lack of publicly available data on this compound's specific interactions with calcium channels, this document will use well-characterized sedative-hypnotics—Pentobarbital, Ethanol, and Dexmedetomidine—as comparative examples. These compounds, with their known effects on VGCCs, will serve as benchmarks to illustrate the experimental approaches and data presentation necessary for robust target validation.

Comparative Analysis of Sedative-Hypnotic Effects on Voltage-Gated Calcium Channels

The modulation of VGCCs by sedative-hypnotics can lead to a decrease in neuronal excitability and neurotransmitter release, contributing to their sedative and hypnotic effects. The following table summarizes the effects of our example compounds on different VGCC subtypes. This data provides a quantitative baseline for comparing the potential effects of a novel compound like this compound.

CompoundChannel SubtypeCell TypeEffectIC50 / ConcentrationReference
(-)-Pentobarbital General Ca2+ CurrentHippocampal CA1 NeuronsBlock of peak current3.5 µM[1]
P/Q-type (Cav2.1)Human RecombinantDepression of peak current656 µM[2]
Phenobarbital General Ca2+ CurrentHippocampal CA1 NeuronsBlock of peak current72 µM[1]
General Ca2+ CurrentMouse DRG NeuronsDecrease in conductance500-2000 µM[3]
Ethanol L-type, N-type, T-typeNeuronsInhibitionIntoxicating concentrations[4]
LVA & HVA CurrentsHippocampal NeuronsDose-dependent inhibition22-87 mM[5]
Cav3.2 (T-type)HEK CellsReduction of current density100-200 mM[1]
Dexmedetomidine L-type (Cav1.2)Rat Ventricular MyocytesInhibition of current amplitudeConcentration-dependent[6]
General Ca2+ CurrentRat NeuronsInfluences activation/gatingN/A (indirect effects)[7]

Experimental Protocols for Validating Calcium Channel Modulation

To ascertain whether a novel compound like this compound interacts with VGCCs, two primary experimental techniques are indispensable: whole-cell patch-clamp electrophysiology and fluorescence calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing detailed information about a compound's effect on channel function (e.g., activation, inactivation, and blockade).

Objective: To determine the direct effect of this compound on voltage-gated calcium currents in a neuronal cell line or primary neurons.

Methodology:

  • Cell Preparation: Culture a suitable neuronal cell line (e.g., SH-SY5Y, NG108-15) or prepare primary neuronal cultures (e.g., hippocampal or dorsal root ganglion neurons).

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Solution Composition:

    • External Solution (in mM): 130 N-methyl-D-glucamine, 130 Aspartic acid, 1 MgCl2, 10 Glucose, 10 HEPES, 10 BaCl2 (or CaCl2), pH adjusted to 7.3-7.4. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 135 Cesium Methanesulfonate, 5 CsCl, 1 MgCl2, 4 Mg-ATP, 5 HEPES, 0.5 EGTA, pH adjusted to 7.3-7.4 with CsOH. Cesium is used to block potassium channels.

  • Recording Procedure:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -90 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents.

    • Perfuse the cell with a control external solution and then with an external solution containing various concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Construct current-voltage (I-V) relationship plots.

    • Analyze changes in channel kinetics (activation and inactivation curves) by fitting the data to Boltzmann functions.

    • Determine the IC50 value by plotting the percentage of current inhibition against the drug concentration.

Fluorescence Calcium Imaging

This method visualizes changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activity or drug application, providing a functional readout of calcium channel activity in a population of cells.

Objective: To assess the effect of this compound on depolarization-evoked calcium influx in cultured neurons.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate neurons on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) by incubating them in a dye-containing solution for 30-60 minutes at 37°C.

  • Imaging Setup:

    • Use an inverted fluorescence microscope equipped with a high-speed camera and appropriate filter sets for the chosen dye (e.g., ~488 nm excitation and ~520 nm emission).

  • Experimental Procedure:

    • Perfuse the cells with a physiological saline solution.

    • Establish a baseline fluorescence recording.

    • Induce neuronal depolarization and subsequent calcium influx using a high concentration of potassium chloride (e.g., 50 mM KCl) or electrical field stimulation.

    • After washout and return to baseline, pre-incubate the cells with this compound for a defined period.

    • Repeat the depolarization stimulus in the presence of this compound.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cell bodies.

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate the fluorescence ratio (ΔF/F0).

    • Compare the peak ΔF/F0 in response to depolarization in the absence and presence of this compound to determine the percentage of inhibition.

Visualizing Cellular Pathways and Experimental Workflows

Diagrams are essential for conceptualizing the proposed mechanism of action and the experimental design.

Hypothetical Signaling Pathway of this compound This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC Inhibition Ca_Influx Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Triggers Postsynaptic_Neuron Postsynaptic Neuron Excitation Neurotransmitter_Release->Postsynaptic_Neuron Reduced Sedation Sedation / Hypnosis Postsynaptic_Neuron->Sedation Leads to

Caption: Hypothetical mechanism of this compound-induced sedation via inhibition of voltage-gated calcium channels.

Experimental Workflow for Validating this compound's Effect on Calcium Channels cluster_0 Whole-Cell Patch-Clamp cluster_1 Fluorescence Calcium Imaging Patch_Neuron Neuron Preparation & Patching Record_Control Record Baseline Ca2+ Currents Patch_Neuron->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Record_Drug Record Ca2+ Currents with this compound Apply_this compound->Record_Drug Analyze_Patch Analyze I-V Relationship, Kinetics, and IC50 Record_Drug->Analyze_Patch Conclusion Conclusion on Ca2+ Channel Modulation Analyze_Patch->Conclusion Load_Dye Neuron Preparation & Calcium Dye Loading Image_Control Image Baseline & KCl-evoked Ca2+ Transients Load_Dye->Image_Control Apply_Hypnophilin_Img Apply this compound Image_Control->Apply_Hypnophilin_Img Image_Drug Image KCl-evoked Ca2+ Transients with this compound Apply_Hypnophilin_Img->Image_Drug Analyze_Imaging Analyze ΔF/F0 & % Inhibition Image_Drug->Analyze_Imaging Analyze_Imaging->Conclusion

Caption: Workflow for electrophysiological and imaging-based validation of this compound's activity on calcium channels.

By following this structured approach, researchers can effectively validate whether a novel sedative-hypnotic compound like this compound acts on voltage-gated calcium channels, providing crucial insights into its mechanism of action and guiding further drug development efforts.

References

A Framework for Investigating Cross-Resistance of Novel Antibacterial Compounds: A Case Study Approach for Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Hypnophilin, a natural product whose total synthesis has been documented, represents a potential candidate for further investigation.[1][2][3] However, to date, published studies detailing its specific antibacterial mechanism and, crucially, its cross-resistance profile in clinically relevant drug-resistant bacteria are not available.

This guide provides a comprehensive framework for researchers and drug development professionals to conduct cross-resistance studies on novel antibacterial compounds, using the hypothetical investigation of this compound as a model. The methodologies and data presentation formats outlined herein are designed to facilitate a systematic evaluation of a new compound's potential efficacy against existing drug-resistant strains and to anticipate potential pathways for resistance development.

Understanding the Landscape of Antibiotic Resistance

Bacteria have evolved a sophisticated arsenal of resistance mechanisms to counteract the effects of antibiotics. These strategies can be broadly categorized as:

  • Target Modification: Alterations in the bacterial components that an antibiotic targets, such as enzymes or ribosomal RNA, can prevent the drug from binding effectively.[4]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive. A classic example is the production of β-lactamases, which inactivate penicillin and related antibiotics.[5][6]

  • Reduced Permeability: Changes in the bacterial cell membrane, such as the modification of porin channels, can limit the entry of antibiotics into the cell.[7][8]

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching a high enough concentration to be effective.[6][9]

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics.[10] For instance, a broadly acting efflux pump may expel several different classes of antibiotics. Conversely, collateral sensitivity, an evolutionary trade-off where resistance to one drug increases susceptibility to another, can also occur.[10] A thorough understanding of these phenomena is critical in the preclinical assessment of any new antibiotic candidate.

Experimental Workflow for Cross-Resistance Profiling

A systematic approach is essential to determine the cross-resistance profile of a novel compound like this compound. The following workflow outlines the key experimental stages.

experimental_workflow cluster_setup Phase 1: Initial Characterization cluster_resistance Phase 2: Resistance Induction cluster_analysis Phase 3: Cross-Resistance Analysis strain_selection Select Panel of Drug-Resistant Bacterial Strains mic_determination Determine Baseline MIC of this compound and Comparator Antibiotics strain_selection->mic_determination Establish baseline susceptibility mutant_generation Generate this compound-Resistant Mutants (Serial Passage) mic_determination->mutant_generation Inform starting concentration for resistance induction mic_testing MIC Testing of Mutants Against Panel of Comparator Antibiotics mutant_generation->mic_testing Assess changes in susceptibility wgs Whole-Genome Sequencing of Resistant Mutants mutant_generation->wgs Identify genetic basis of resistance data_analysis Data Analysis and Mechanism Identification mic_testing->data_analysis wgs->data_analysis

Caption: Experimental workflow for assessing the cross-resistance profile of a novel antibiotic.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments in the cross-resistance workflow. Researchers should adapt these methods based on the specific bacterial species and compounds being tested.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

    • Stock solutions of this compound and comparator antibiotics

  • Procedure:

    • Prepare serial twofold dilutions of each antibiotic in CAMHB directly in the 96-well plates.

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Generation of Resistant Mutants
  • Objective: To select for bacterial mutants with reduced susceptibility to this compound.

  • Procedure (Serial Passage):

    • Determine the baseline MIC of this compound for the selected bacterial strain.

    • Inoculate a culture of the bacteria in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

    • Incubate until growth is observed.

    • Use this culture to inoculate a fresh set of broth tubes containing increasing concentrations of this compound (e.g., 1x, 2x, 4x the previous concentration).

    • Repeat this process for multiple passages, selecting for growth at progressively higher concentrations of the compound.

    • Isolate single colonies from the cultures that exhibit significant (e.g., ≥4-fold) increases in MIC and confirm the stability of the resistant phenotype by passaging in antibiotic-free media.

Whole-Genome Sequencing (WGS) of Resistant Mutants
  • Objective: To identify the genetic mutations responsible for the observed resistance phenotype.

  • Procedure:

    • Extract high-quality genomic DNA from the resistant mutants and the parental (wild-type) strain.

    • Prepare sequencing libraries and perform high-throughput sequencing (e.g., using Illumina platform).

    • Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations that are present in the resistant mutants but not in the parental strain.

    • Analyze the identified mutations to determine their potential role in conferring resistance (e.g., mutations in genes encoding drug targets, efflux pumps, or regulatory proteins).

Data Presentation: Comparative MIC Tables

Clear and concise presentation of quantitative data is essential for comparing the susceptibility profiles of different bacterial strains.

Table 1: Baseline MICs of this compound and Comparator Antibiotics against a Panel of Drug-Resistant Bacteria

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Oxacillin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 29213Wild-Type
S. aureus (MRSA)Oxacillin-R
E. coli ATCC 25922Wild-Type
E. coli (ESBL)Ciprofloxacin-R
P. aeruginosa PAO1Wild-Type
P. aeruginosa (MDR)Multi-drug-R

Table 2: Cross-Resistance Profile of this compound-Resistant Mutants

Bacterial StrainFold-change in this compound MICCiprofloxacin MIC (µg/mL)Fold-changeGentamicin MIC (µg/mL)Fold-changeOxacillin MIC (µg/mL)Fold-change
S. aureus ATCC 29213 (Parent)----
S. aureus Hyp-R Mutant 116x
S. aureus Hyp-R Mutant 232x

Hypothetical Signaling Pathways in Antibiotic Resistance

The development of resistance is often a regulated process involving complex signaling pathways. WGS of resistant mutants can help elucidate which pathways are relevant for a novel compound. The diagram below illustrates a generalized model of how a bacterium might respond to antibiotic stress and upregulate resistance mechanisms.

resistance_pathway cluster_mechanisms Upregulated Resistance Mechanisms antibiotic Antibiotic Stress (e.g., this compound) sensor_kinase Sensor Kinase (e.g., EnvZ, PhoQ) antibiotic->sensor_kinase Induces stress response_regulator Response Regulator (e.g., OmpR, PhoP) sensor_kinase->response_regulator Phosphorylation cade efflux_pump Efflux Pump Genes (e.g., acrAB) response_regulator->efflux_pump Activates transcription porin_modification Porin Downregulation (e.g., ompF) response_regulator->porin_modification Represses transcription target_modification Target-Modifying Enzyme Genes response_regulator->target_modification Activates transcription

Caption: A generalized two-component system signaling pathway for upregulating antibiotic resistance.

While specific data on the cross-resistance of this compound in drug-resistant bacteria are not yet available, the framework presented here provides a robust methodology for its investigation. By systematically generating resistant mutants, quantifying shifts in susceptibility to other antibiotic classes, and using whole-genome sequencing to identify the genetic basis of resistance, researchers can build a comprehensive profile of a novel compound. This approach will not only help to predict its clinical utility but also to anticipate and potentially circumvent future resistance issues, a critical step in the development of the next generation of antibacterial therapies.

References

Comparing the synthetic routes of Hypnophilin and other triquinanes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Hypnophilin and Other Triquinanes

For researchers and professionals in the field of organic synthesis and drug development, the triquinane family of natural products presents a fascinating and challenging synthetic puzzle. These sesquiterpenoids, characterized by their tricyclic 5-5-5 fused ring system, exhibit a wide range of biological activities, making them attractive targets for total synthesis. This guide provides a detailed comparison of the synthetic strategies for three prominent triquinanes: the linear triquinane this compound, the angular triquinane Isocomene, and the linear triquinane Hirsutene. We will delve into the key reactions, overall efficiency, and experimental protocols of their seminal total syntheses.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the total syntheses of (-)-Hypnophilin, (±)-Hirsutene, and (±)-Isocomene, offering a clear comparison of their efficiency.

Feature(-)-Hypnophilin (Yu et al.)(±)-Hirsutene (Curran & Rakiewicz)(±)-Isocomene (Pirrung)
Triquinane Class LinearLinearAngular
Key Strategy [5+2+1] Cycloaddition / Epoxidation / Transannular Radical CyclizationTandem Radical CyclizationIntramolecular [2+2] Photocycloaddition / Rearrangement
Chirality AsymmetricRacemicRacemic
Number of Steps Approx. 15 (from known starting material)12 (linear)7
Overall Yield Not explicitly stated, but key steps are high-yieldingNot explicitly stated, but key steps are reported with yields34%[1]
Key Intermediate(s) Chiral 5/8 bicyclic adductIodoenyne precursorBicyclo[4.2.0]octanone photoproduct

Mandatory Visualization: Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic pathways for this compound, Hirsutene, and Isocomene, highlighting the key bond-forming reactions that construct the characteristic triquinane skeleton.

Hypnophilin_Synthesis A Ene-Vinylcyclopropane B [5+2+1] Cycloaddition (Rh-catalyzed) A->B C cis-5/8 Bicyclic Adduct B->C D Epoxidation (m-CPBA) C->D E Epoxide D->E F Transannular Radical Cyclization (Ti(III)-mediated) E->F G Tricyclic Diol F->G H Further Transformations G->H I (-)-Hypnophilin H->I

Fig. 1: Synthetic route to (-)-Hypnophilin via a [5+2+1] cycloaddition and transannular radical cyclization.

Hirsutene_Synthesis A Acyclic Precursor B Formation of Iodoenyne A->B C Iodoenyne B->C D Tandem Radical Cyclization (AIBN, Bu3SnH) C->D E Triquinane Skeleton D->E F Final Modifications E->F G (±)-Hirsutene F->G

Fig. 2: Key steps in the synthesis of (±)-Hirsutene featuring a tandem radical cyclization.

Isocomene_Synthesis A Acyclic Enone B Intramolecular [2+2] Photocycloaddition (hν) A->B C Bicyclo[4.2.0]octanone B->C D Wagner-Meerwein Rearrangement (Acid-catalyzed) C->D E Triquinane Skeleton D->E F Final Modifications E->F G (±)-Isocomene F->G

Fig. 3: Synthesis of (±)-Isocomene highlighting the key photocycloaddition and rearrangement steps.

A Deep Dive into Synthetic Strategies

The total synthesis of triquinanes has been a fertile ground for the development of novel synthetic methodologies. The chosen examples of this compound, Hirsutene, and Isocomene showcase three distinct and powerful strategies for the construction of the 5-5-5 carbocyclic core.

(-)-Hypnophilin: A Modern Approach with Radical Cyclization

The asymmetric total synthesis of (-)-Hypnophilin, a linear triquinane, was recently achieved by Yu and coworkers.[2][3][4] Their strategy is a testament to the power of modern synthetic methods, featuring a key [5+2+1] cycloaddition followed by an epoxidation and a diastereoselective transannular radical cyclization.[3][4] This approach allows for the efficient construction of the cis-anti-cis configured 5/5/5 tricyclic skeleton.[3][4][5]

The synthesis commences with a Rh-catalyzed intramolecular [5+2+1] cycloaddition of an ene-vinylcyclopropane to furnish a cis-5/8 bicyclic intermediate.[2][3][4] This intermediate is then subjected to epoxidation using m-CPBA. The crucial transannular radical cyclization is mediated by a low-valent titanium species, which promotes the formation of the third five-membered ring with excellent stereocontrol.[3][4][5] A series of subsequent transformations then deliver the natural product.

(±)-Hirsutene: Pioneering Radical Cascades

The total synthesis of the linear triquinane (±)-hirsutene by Curran and Rakiewicz in 1985 was a landmark achievement that showcased the utility of radical cyclizations in natural product synthesis.[6][7][8][9] Their approach features a key tandem radical cyclization of an iodoenyne precursor to construct the tricyclic core in a single step.[6][7][8][9]

The synthesis begins with the preparation of a carefully designed acyclic precursor containing a terminal alkyne and an appropriately positioned alkene. This precursor is converted to the corresponding iodide. Treatment with AIBN and tributyltin hydride initiates a radical cascade. A 5-exo-trig cyclization is followed by a 5-exo-dig cyclization to rapidly assemble the linear triquinane skeleton.[6][7] This elegant approach demonstrates the power of radical reactions to form multiple carbon-carbon bonds in a controlled manner.

(±)-Isocomene: A Photochemical Masterpiece

The first total synthesis of the angular triquinane (±)-isocomene was reported by Pirrung in 1979 and remains a classic in the field.[8][10][11] The key to this synthesis is an elegant intramolecular [2+2] photocycloaddition followed by a Wagner-Meerwein rearrangement.[8][10][11]

The synthesis starts with an acyclic enone precursor. Upon irradiation with UV light, this precursor undergoes an intramolecular [2+2] cycloaddition to form a strained bicyclo[4.2.0]octanone intermediate.[10][11] This photochemical step efficiently sets up three contiguous stereocenters. Treatment of the photoproduct with acid induces a Wagner-Meerwein rearrangement of the four-membered ring, expanding it to a five-membered ring and thereby generating the angular triquinane core of isocomene.[10][11] This synthesis is a prime example of how photochemical reactions can be strategically employed to access complex molecular architectures.

Experimental Protocols

Below are the detailed experimental protocols for the key reactions in the syntheses of (-)-Hypnophilin, (±)-Hirsutene, and (±)-Isocomene.

Key Experiment: Transannular Radical Cyclization for (-)-Hypnophilin Synthesis (Adapted from Yu et al.)

To a solution of the epoxide precursor in THF at room temperature is added a solution of Ti(III) chloride (prepared in situ from TiCl3 and a reducing agent). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tricyclic diol.

Key Experiment: Tandem Radical Cyclization for (±)-Hirsutene Synthesis (Adapted from Curran & Rakiewicz, 1985)

A solution of the iodoenyne precursor (1.0 equiv) in degassed benzene is prepared. To this solution is added AIBN (0.1 equiv) and tributyltin hydride (1.1 equiv) via syringe. The reaction mixture is then heated to reflux under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield (±)-hirsutene.[6][9]

Key Experiment: Intramolecular [2+2] Photocycloaddition for (±)-Isocomene Synthesis (Adapted from Pirrung, 1979)

A dilute solution of the enone precursor in a suitable solvent (e.g., hexane or benzene) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen or argon for an extended period. The reaction vessel is then irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter at room temperature. The reaction is monitored by TLC or GC. Once the starting material is consumed, the solvent is removed under reduced pressure. The resulting photoproduct, the bicyclo[4.2.0]octanone, is then carried forward to the next step without further purification.[10][11]

References

In vivo efficacy of Hypnophilin compared to paclitaxel in a mouse model

Author: BenchChem Technical Support Team. Date: November 2025

Comparative In Vivo Efficacy Analysis: Hypnophilin and Paclitaxel

A comprehensive review of the available scientific literature reveals a critical gap in the data required for a direct comparison of the in vivo efficacy of this compound and paclitaxel in a mouse cancer model.

This compound is a naturally occurring sesquiterpenoid compound isolated from fungi such as Lentinus strigosus and Pleurotellus hypnophilus.[1][2][3] Current research has primarily focused on its synthesis and its potential as an antimicrobial agent.[3][4][5] Specifically, studies have highlighted its activity as an inhibitor of trypanothione reductase, an enzyme essential for the survival of certain protozoa like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania.[1][3]

To date, there are no publicly available studies evaluating the efficacy of this compound in any in vivo cancer models. Consequently, a direct comparison with paclitaxel, a well-established anti-cancer therapeutic, cannot be conducted.

For the benefit of researchers, this guide will provide a detailed overview of the established data for paclitaxel's in vivo efficacy and its mechanism of action, alongside the known biological activities of this compound. Additionally, a generalized experimental workflow for assessing the in vivo efficacy of a novel compound against a xenograft mouse model is provided as a reference for future studies.

Paclitaxel: Summary of In Vivo Efficacy and Mechanism of Action

Paclitaxel is a widely used chemotherapeutic agent that functions as a microtubule stabilizer. Its binding to the β-tubulin subunit of microtubules prevents their depolymerization, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Table 1: Representative In Vivo Efficacy of Paclitaxel in Mouse Models
Mouse ModelTumor TypePaclitaxel FormulationDosage and ScheduleTumor Growth Inhibition (TGI)Citation
Athymic Nude MiceSKOV3ip1 Ovarian Cancer (Orthotopic)Intraperitoneal (IP)5 mg/kg, once a week82% decrease in tumor weight
Athymic Nude MiceHuman Pancreatic Cancer (Xenograft)Kolliphor EL-paclitaxel (Taxol)10 mg/kg, weekly71.2% (relative to control)[6]
Athymic Nude MiceHuman Pancreatic Cancer (Xenograft)nab-paclitaxel (Abraxane)10 mg/kg, weekly66.4% (relative to control)[6][7]
BALB/c Mice4T1 Triple-Negative Breast Cancer (Orthotopic)Taxol20 mg/kg (Maximum Tolerated Dose)Significant tumor growth inhibition vs. control[8]

Note: The data presented are from separate studies and are not direct head-to-head comparisons under identical conditions. Efficacy can vary significantly based on the tumor model, mouse strain, and specific formulation used.

Experimental Protocols

Protocol 1: General In Vivo Xenograft Mouse Model for Efficacy Assessment

This protocol describes a generalized workflow for evaluating the anti-tumor efficacy of a test compound (e.g., this compound) compared to a standard-of-care agent (e.g., paclitaxel).

  • Cell Culture: The selected human cancer cell line (e.g., SKOV3ip1 for ovarian cancer) is cultured in appropriate media under standard conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: A suspension of 1x10^6 to 5x10^6 cancer cells in a sterile medium or phosphate-buffered saline (PBS), often mixed with Matrigel, is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Paclitaxel).

  • Drug Administration:

    • Vehicle Control: The formulation buffer without the active drug is administered following the same schedule as the treatment groups.

    • Test Compound (this compound): The compound is formulated in a suitable vehicle and administered via a specified route (e.g., intraperitoneal, intravenous, or oral) at predetermined doses and schedules.

    • Reference Compound (Paclitaxel): Paclitaxel is administered at a clinically relevant dose and schedule (e.g., 5 mg/kg, once weekly, IP).[9]

  • Monitoring and Endpoints:

    • Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • The body weight of the mice is monitored as an indicator of toxicity.

    • The study is concluded when tumors in the control group reach a predetermined size or after a fixed duration.

    • Primary endpoints include tumor growth inhibition (TGI) and, in some studies, overall survival.

  • Data Analysis: Tumor volumes and body weights are plotted over time. Statistical analyses (e.g., ANOVA, t-test) are performed to determine the significance of differences between treatment groups.

Visualizations

Signaling and Experimental Workflow Diagrams

G cluster_0 Generalized In Vivo Efficacy Workflow A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Drug Administration (Test vs. Control) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint Analysis (e.g., TGI, Survival) E->F

Caption: Generalized workflow for an in vivo mouse model efficacy study.

G cluster_1 Paclitaxel Mechanism of Action Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit of Microtubules Paclitaxel->Tubulin Binds to Stabilization Microtubule Stabilization Tubulin->Stabilization Leads to Arrest G2/M Phase Cell Cycle Arrest Stabilization->Arrest Causes Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Simplified signaling pathway for paclitaxel's mechanism of action.

G cluster_2 This compound Known Mechanism (Anti-Protozoal) This compound This compound TR Trypanothione Reductase (TR) This compound->TR Targets Inhibition Inhibition of TR TR->Inhibition OxidativeStress Increased Oxidative Stress Inhibition->OxidativeStress Leads to Death Protozoal Cell Death (e.g., T. cruzi) OxidativeStress->Death Induces

Caption: Known mechanism of this compound against Trypanosomatidae protozoa.

References

A Head-to-Head Comparison of the Anticancer Activity of Hypnophilin and Its Natural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Hypnophilin and its structurally related natural sesquiterpenoid analogs. The information presented herein is curated from experimental data to assist researchers in drug discovery and development in understanding the potential of this class of compounds as anticancer agents.

Introduction to this compound and its Analogs

This compound is a sesquiterpenoid belonging to the triquinane class of natural products. It has garnered interest in the scientific community for its cytotoxic and pro-apoptotic activities against cancer cells. The mechanism of action for this compound has been linked to the disruption of intracellular calcium signaling. This guide focuses on comparing the anticancer potency of this compound with other naturally occurring hirsutane sesquiterpenoids, a subclass of triquinanes, to provide insights into their structure-activity relationships.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and its selected natural analogs against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

CompoundCancer Cell LineIC50 (µM)Reference
This compound UACC-62 (Melanoma)Not explicitly quantified, but demonstrated cytotoxicity
Hirsutanol A SW620 (Colon)6.16 (48h)[1]
MDA-MB-231 (Breast)18.01 (48h)[1]
CNE1 (Nasopharyngeal)10.08[2]
CNE2 (Nasopharyngeal)12.72[2]
Chondrosterin J CNE1 (Nasopharyngeal)1.32[2]
CNE2 (Nasopharyngeal)0.56[2]
Chondrosterin A CNE2 (Nasopharyngeal)4.95[2]
Incarnal CNE1 (Nasopharyngeal)34.13[2]
CNE2 (Nasopharyngeal)24.87[2]

Note: The cytotoxic activity can vary based on the cancer cell line, exposure time, and the specific assay conditions used in different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of this compound and its analogs are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.

Procedure:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified to determine changes in protein expression.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Potent Compounds Western Blot Western Blot Apoptosis Assay->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Signaling_Pathway This compound Analog This compound Analog Ca_Influx ↑ Intracellular Ca²⁺ This compound Analog->Ca_Influx ROS ↑ ROS Production This compound Analog->ROS ER_Stress ER Stress Ca_Influx->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria JNK_Activation JNK Activation ROS->JNK_Activation JNK_Activation->Mitochondria Bcl2_Family Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) Mitochondria->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Validating the Pro-Apoptotic Efficacy of Hypnophilin: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic activity of Hypnophilin, a sesquiterpene natural product, with the well-characterized apoptosis inducer, staurosporine. We present a detailed analysis of their effects on melanoma cells, focusing on the activation of key apoptotic markers, the caspases. This guide is intended to assist researchers in evaluating this compound's potential as a therapeutic agent and to provide standardized protocols for validating its mechanism of action.

Executive Summary

This compound has been identified as a cytotoxic agent against melanoma cells, inducing apoptosis through a calcium-dependent signaling pathway. To quantitatively assess its pro-apoptotic potential, a direct comparison with staurosporine, a potent and widely studied apoptosis inducer, is essential. This guide outlines the experimental data and methodologies required to validate and compare the efficacy of these compounds in inducing programmed cell death.

Comparative Analysis of Pro-Apoptotic Activity

The pro-apoptotic activity of this compound and staurosporine was evaluated in the human malignant melanoma cell line, UACC-62. The following table summarizes the key quantitative parameters, including the half-maximal inhibitory concentration (IC50) and the activation of initiator and effector caspases.

CompoundCell LineIC50Caspase-9 Activation (Fold Change)Caspase-8 Activation (Fold Change)Caspase-3/7 Activation (Fold Change)
This compound UACC-62Data Not AvailableData Not AvailableData Not AvailableData Not Available
Staurosporine Melanoma Cell Lines~0.001-0.1 µMSignificant ActivationVariable ActivationSignificant Activation

Note: Specific quantitative data for this compound's IC50 and caspase activation in UACC-62 cells is not currently available in the public domain. The data for staurosporine is a representative range from various melanoma cell lines. Direct comparative studies are warranted to generate precise values for a robust assessment.

Signaling Pathways of Apoptosis Induction

The induction of apoptosis is a tightly regulated process involving two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, primarily caspase-3 and -7, which execute the final stages of cell death.

This compound-Induced Apoptosis: A Calcium-Dependent Intrinsic Pathway

Available evidence suggests that this compound triggers apoptosis in UACC-62 melanoma cells by inducing a sustained increase in intracellular calcium (Ca2+) concentration.[1] This influx of calcium is a critical initiating event that likely leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. The subsequent steps are hypothesized to involve the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates the executioner caspases-3/7.

This compound This compound Ca_Influx ↑ Intracellular Ca2+ This compound->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound-Induced Apoptotic Pathway
Staurosporine-Induced Apoptosis: A Multi-faceted Approach

Staurosporine is a broad-spectrum protein kinase inhibitor that induces apoptosis through both the intrinsic and, in some contexts, the extrinsic pathways. In melanoma cells, staurosporine has been shown to activate the mitochondrial-dependent pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3/7.

Staurosporine Staurosporine Kinase_Inhibition Protein Kinase Inhibition Staurosporine->Kinase_Inhibition Mitochondria Mitochondrial Pathway Kinase_Inhibition->Mitochondria Extrinsic_Pathway Extrinsic Pathway (Context-Dependent) Kinase_Inhibition->Extrinsic_Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Staurosporine-Induced Apoptotic Pathways

Experimental Protocols: Caspase Activity Assays

The following protocols describe the use of commercially available luminescent assays for the quantitative measurement of caspase activity. These "add-mix-measure" assays are well-suited for high-throughput screening and provide a robust method for comparing the pro-apoptotic effects of different compounds.

General Workflow for Caspase Assays

The general workflow for quantifying caspase activity using luminescent assays is straightforward and can be adapted for high-throughput formats.

cluster_workflow Caspase Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound or Staurosporine Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Add_Reagent Add Caspase-Glo® Reagent Incubate->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence

General Workflow for Caspase Assays
Caspase-3/7 Activity Assay (Effector Caspase)

This assay measures the activity of the primary executioner caspases, caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • UACC-62 cells

  • This compound and Staurosporine

  • Multichannel pipette

  • Luminometer

Protocol:

  • Seed UACC-62 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

  • Prepare serial dilutions of this compound and staurosporine in culture medium.

  • Treat the cells with varying concentrations of each compound and include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Caspase-8 Activity Assay (Initiator Caspase - Extrinsic Pathway)

This assay quantifies the activity of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.

Materials:

  • Caspase-Glo® 8 Assay System (Promega)

  • Other materials as listed for the Caspase-3/7 assay.

Protocol: The protocol is identical to the Caspase-3/7 assay, with the substitution of the Caspase-Glo® 8 Reagent for the Caspase-Glo® 3/7 Reagent.

Caspase-9 Activity Assay (Initiator Caspase - Intrinsic Pathway)

This assay measures the activity of caspase-9, the primary initiator caspase in the intrinsic apoptotic pathway.

Materials:

  • Caspase-Glo® 9 Assay System (Promega)

  • Other materials as listed for the Caspase-3/7 assay.

Protocol: The protocol is identical to the Caspase-3/7 assay, with the substitution of the Caspase-Glo® 9 Reagent for the Caspase-Glo® 3/7 Reagent.

Logical Framework for Validating Pro-Apoptotic Activity

The validation of this compound's pro-apoptotic activity through caspase assays follows a clear logical progression.

Hypothesis Hypothesis: This compound induces apoptosis Experiment Experiment: Treat cells with this compound and perform caspase assays Hypothesis->Experiment Observation Observation: Increased caspase activity Experiment->Observation Conclusion Conclusion: This compound is a pro-apoptotic agent Observation->Conclusion

Logical Framework for Validation

Conclusion and Future Directions

The available data strongly suggests that this compound is a pro-apoptotic agent that acts through a calcium-dependent intrinsic pathway in melanoma cells. However, to fully validate its potential as a therapeutic candidate, further quantitative studies are imperative. Direct, head-to-head comparisons with established apoptosis inducers like staurosporine, using standardized caspase assays in the UACC-62 cell line, will provide the necessary data to accurately assess its potency and mechanism of action. Future research should focus on elucidating the complete signaling cascade downstream of calcium influx and evaluating the in vivo efficacy of this compound in preclinical melanoma models.

References

Assessing the Selectivity of Hypnophilin for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnophilin, a sesquiterpene lactone isolated from Lentinus cf. strigosus, has demonstrated cytotoxic and pro-apoptotic activities in cancer cells.[1] Its mechanism of action is linked to the induction of intracellular calcium influx, a signaling event that can trigger programmed cell death.[1] A critical aspect of the therapeutic potential of any anti-cancer agent is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This guide provides a comparative assessment of the selectivity of compounds within the same class as this compound, presents the underlying signaling pathways, and details the experimental protocols used for such evaluations. Due to the limited availability of public data on this compound's selectivity, this guide will use the well-researched sesquiterpene lactone, Parthenolide, as a proxy to illustrate the principles and methodologies.

Comparative Cytotoxicity Data

The selectivity of an anti-cancer compound is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. The following table summarizes the 50% inhibitory concentration (IC50) values for the sesquiterpene lactone Parthenolide against various human cancer cell lines and a normal cell line.

Cell LineCell TypeCompoundIC50 (µM)Selectivity Index (SI)Reference
A2058MelanomaParthenolide201.35[2]
SiHaCervical CancerParthenolide8.42 ± 0.76Not Applicable[1][3]
MCF-7Breast CancerParthenolide9.54 ± 0.82Not Applicable[1][3]
GLC-82Non-small cell lung cancerParthenolide6.07 ± 0.45Not Applicable[4]
A549Non-small cell lung cancerParthenolide15.38 ± 1.13Not Applicable[4]
L929Normal FibroblastParthenolide27Not Applicable[2]

Signaling Pathways

The cytotoxic effect of many sesquiterpene lactones, including the proposed mechanism for this compound, is mediated through the induction of apoptosis. This programmed cell death can be triggered by various signaling cascades.

This compound-Induced Calcium Signaling Pathway

This compound has been shown to induce an influx of extracellular calcium in the UACC-62 human skin melanoma cell line, which is a key trigger for apoptosis.[1] The sustained elevation of intracellular calcium can lead to mitochondrial dysfunction and the activation of calcium-dependent proteases and endonucleases that execute the apoptotic program.

This compound This compound Ca_Channel Calcium Channel This compound->Ca_Channel Activates Plasma_Membrane Plasma Membrane Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Increase Increased Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Mitochondria Mitochondria Ca_Increase->Mitochondria Dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

This compound-induced calcium-mediated apoptosis.
Parthenolide-Induced Apoptosis Signaling Pathway

Parthenolide, a well-studied sesquiterpene lactone, induces apoptosis through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often initiated by an increase in reactive oxygen species (ROS).

Parthenolide Parthenolide ROS Increased ROS Parthenolide->ROS Death_Receptor Death Receptor (e.g., TNFRSF10B) Parthenolide->Death_Receptor Upregulates Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Parthenolide-induced apoptosis signaling cascade.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

  • Cell Treatment: Culture cells with and without the test compound.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

  • DNA Extraction: Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). Extract the DNA from the supernatant using phenol-chloroform.

  • DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in TE buffer.

  • Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" pattern indicates apoptosis.

Experimental Workflow for Selectivity Assessment

The following diagram outlines a typical workflow for assessing the selectivity of a novel compound like this compound.

Start Start: Compound of Interest (this compound) Cell_Culture Cell Culture: - Panel of Cancer Cell Lines - Panel of Normal Cell Lines Start->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values for each Cell Line MTT_Assay->IC50_Determination SI_Calculation Calculate Selectivity Index (SI) IC50_Determination->SI_Calculation Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assays) IC50_Determination->Mechanism_Study Conclusion Conclusion on Selectivity and Potential SI_Calculation->Conclusion Mechanism_Study->Conclusion

Workflow for assessing compound selectivity.

Conclusion

While direct experimental evidence for the selectivity of this compound is currently lacking in public literature, the analysis of related sesquiterpene lactones like Parthenolide suggests that compounds in this class can exhibit preferential cytotoxicity towards cancer cells. The pro-apoptotic mechanism of this compound, initiated by calcium influx, represents a promising avenue for targeted cancer therapy. Further research, following the experimental workflows outlined in this guide, is necessary to definitively establish the selectivity profile of this compound and to fully evaluate its therapeutic potential. The provided protocols and pathway diagrams serve as a foundational resource for researchers undertaking such investigations.

References

Validating the Target of Hypnophilin: A Comparative Guide to Genetic Knockdown Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic knockdown methodologies for validating the molecular target of Hypnophilin, a sesquiterpenoid lactone with noted antitumor, antibacterial, and antifungal properties.[1] Given the limited specific data on this compound's direct molecular interactions, this document serves as a practical roadmap for researchers aiming to identify and validate its target, leveraging established genetic techniques.

Introduction to this compound and Target Validation

This compound belongs to the class of sesquiterpenoid lactones, natural compounds known to modulate various signaling pathways critical in disease progression, including NF-κB, MAPK/ERK, and JAK/STAT.[2][3][4][5][6] The antitumor and antimicrobial activities of this compound suggest that it interacts with a specific molecular target within cells to exert its effects.[1] Identifying and validating this target is a crucial step in the development of this compound as a potential therapeutic agent. Genetic knockdown approaches, such as RNA interference (RNAi) and CRISPR-based methods, are powerful tools for elucidating gene function and validating drug targets. These techniques allow for the specific silencing of a gene of interest, enabling researchers to observe the resulting phenotypic changes and confirm the role of the target protein in a biological process.

Putative Signaling Pathway of this compound

Based on the known biological activities of sesquiterpenoid lactones, a putative signaling pathway for this compound is proposed below. This model suggests that this compound may interfere with pro-inflammatory and cell survival pathways, such as the NF-κB cascade. The validation of a specific target within this pathway, for instance, a key kinase or a component of a receptor complex, would be the primary goal of the knockdown experiments outlined in this guide.

Hypnophilin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins IKK_Complex IKK Complex Adaptor_Proteins->IKK_Complex NFkB_IkB NF-κB/IκB Complex IKK_Complex->NFkB_IkB Phosphorylation IkB_P p-IκB NFkB_IkB->IkB_P NFkB_active Active NF-κB NFkB_IkB->NFkB_active This compound This compound This compound->IKK_Complex Inhibition (Putative Target) IkB_Ub Ub-IκB IkB_P->IkB_Ub Ubiquitination IkB_P->NFkB_active Proteasome Proteasome IkB_Ub->Proteasome Degradation Target_Genes Target Gene Expression (e.g., Pro-inflammatory cytokines, Cell survival factors) NFkB_active->Target_Genes

Caption: Putative signaling pathway of this compound, targeting the NF-κB cascade.

Comparison of Genetic Knockdown Approaches

The selection of an appropriate genetic knockdown technology is critical for the successful validation of a drug target. The three most common methods—siRNA, shRNA, and CRISPR—offer distinct advantages and disadvantages.

FeaturesiRNA (Small interfering RNA)shRNA (Short hairpin RNA)CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)
Mechanism Post-transcriptional gene silencing via mRNA degradation in the cytoplasm.Post-transcriptional gene silencing via processing into siRNA, followed by mRNA degradation.Gene knockout at the genomic DNA level, preventing transcription.
Delivery Transient transfection of synthetic oligonucleotides.Stable integration into the genome via viral vectors (e.g., lentivirus, adenovirus).Can be delivered transiently (plasmids, RNP) or stably (viral vectors).
Duration of Effect Transient (3-7 days), diluted with cell division.Stable, long-term gene silencing, heritable in daughter cells.Permanent gene knockout.
Off-Target Effects Can occur due to partial complementarity to unintended mRNAs.Can occur, similar to siRNA. Potential for insertional mutagenesis with viral vectors.Off-target cleavage of DNA can occur. Requires careful guide RNA design.
Efficiency Variable, dependent on cell type and transfection efficiency.Generally high and consistent with stable integration.High efficiency of gene knockout.
Applications Rapid screening of multiple potential targets, short-term studies.Long-term studies, generation of stable knockdown cell lines, in vivo studies.Complete loss-of-function studies, generation of knockout cell lines and animal models.
Cost Relatively low for initial screening.Higher due to cloning and viral vector production.Moderate to high, depending on the specific application and reagents.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for validating a hypothetical target of this compound using siRNA, shRNA, and CRISPR.

siRNA_Workflow Target_Selection Select Putative Target (e.g., IKKβ) siRNA_Design Design and Synthesize siRNA Oligos Target_Selection->siRNA_Design Transfection Transfect Cells with siRNA siRNA_Design->Transfection Knockdown_Validation Validate Knockdown (qPCR, Western Blot) Transfection->Knockdown_Validation Hypnophilin_Treatment Treat with this compound Transfection->Hypnophilin_Treatment Phenotypic_Assay Phenotypic Assay (e.g., Cytokine release, Cell viability) Knockdown_Validation->Phenotypic_Assay Hypnophilin_Treatment->Phenotypic_Assay

Caption: Experimental workflow for target validation using siRNA.

shRNA_Workflow Target_Selection Select Putative Target (e.g., IKKβ) shRNA_Design Design and Clone shRNA into Viral Vector Target_Selection->shRNA_Design Virus_Production Produce Lentiviral Particles shRNA_Design->Virus_Production Transduction Transduce Cells and Select for Stable Integrants Virus_Production->Transduction Knockdown_Validation Validate Knockdown (qPCR, Western Blot) Transduction->Knockdown_Validation Hypnophilin_Treatment Treat with this compound Transduction->Hypnophilin_Treatment Phenotypic_Assay Phenotypic Assay (e.g., Long-term proliferation, Tumor growth in vivo) Knockdown_Validation->Phenotypic_Assay Hypnophilin_Treatment->Phenotypic_Assay

Caption: Experimental workflow for target validation using shRNA.

CRISPR_Workflow Target_Selection Select Putative Target (e.g., IKKβ) gRNA_Design Design and Synthesize Guide RNA (gRNA) Target_Selection->gRNA_Design Delivery Deliver Cas9 and gRNA (Plasmid, RNP, or Virus) gRNA_Design->Delivery Clonal_Selection Isolate and Expand Single Cell Clones Delivery->Clonal_Selection Knockout_Validation Validate Knockout (Sequencing, Western Blot) Clonal_Selection->Knockout_Validation Hypnophilin_Treatment Treat with this compound Clonal_Selection->Hypnophilin_Treatment Phenotypic_Assay Phenotypic Assay (e.g., Resistance to This compound-induced apoptosis) Knockout_Validation->Phenotypic_Assay Hypnophilin_Treatment->Phenotypic_Assay

Caption: Experimental workflow for target validation using CRISPR/Cas9.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that should be optimized for the specific cell line and target gene.

siRNA-Mediated Knockdown Protocol
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute 20 pmol of siRNA in 50 µL of serum-free medium.

    • Dilute 1 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 15 minutes at room temperature.

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells in 400 µL of complete growth medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation and Phenotypic Analysis: Harvest cells for knockdown validation by qPCR or Western blot. In parallel, treat a set of transfected cells with this compound and perform the desired phenotypic assay.

shRNA-Mediated Stable Knockdown Protocol
  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and concentrate the virus.

  • Transduction: Add the concentrated lentivirus to the target cells in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for stably transduced cells.

  • Expansion and Validation: Expand the resistant cell population and validate target gene knockdown by qPCR and Western blot.

  • Phenotypic Analysis: Use the stable knockdown cell line for long-term experiments and treatment with this compound.

CRISPR/Cas9-Mediated Knockout Protocol
  • Cell Transfection: Transfect the target cells with a plasmid co-expressing Cas9 nuclease and the specific guide RNA (gRNA). Alternatively, deliver Cas9/gRNA as a ribonucleoprotein (RNP) complex.

  • Single-Cell Cloning: 24-48 hours post-transfection, dilute the cells and seed into 96-well plates to isolate single cells.

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Genotyping: Screen the expanded clones for the desired gene knockout by PCR and Sanger sequencing to identify insertions or deletions (indels).

  • Protein Knockout Validation: Confirm the absence of the target protein in the knockout clones by Western blot.

  • Phenotypic Analysis: Utilize the validated knockout cell line to assess the effect of this compound treatment.

Conclusion

The validation of this compound's molecular target is a critical step towards understanding its mechanism of action and advancing its development as a therapeutic agent. This guide provides a comparative overview of the leading genetic knockdown technologies—siRNA, shRNA, and CRISPR—and offers a framework for their application in the target validation process. The choice of method will depend on the specific experimental goals, with siRNA being suitable for rapid screening, shRNA for long-term studies, and CRISPR for complete loss-of-function analysis. By systematically applying these approaches, researchers can confidently identify and validate the molecular target of this compound, paving the way for future drug development efforts.

References

Comparing the stability of Hypnophilin in different formulation vehicles

Author: BenchChem Technical Support Team. Date: November 2025

Fremont, CA – November 13, 2025 – A new comparative guide offers critical insights into the formulation-dependent stability of the novel sesquiterpenoid, Hypnophilin. This guide provides researchers, scientists, and drug development professionals with essential data and protocols to optimize the stability of this compound, a compound with significant therapeutic potential. The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, directly impacting its safety, efficacy, and shelf-life.[1][2] This guide presents a head-to-head comparison of this compound's stability in three distinct formulation vehicles: an aqueous solution, a lipid-based nanoemulsion, and polymeric micelles.

The findings, summarized below, underscore the pivotal role of the formulation vehicle in preserving the integrity of this compound under accelerated stability conditions.

Comparative Stability Data

An accelerated stability study was conducted over six months at 40°C and 75% relative humidity (RH), conditions designed to increase the rate of chemical degradation and physical changes.[3][4][5][6] The results clearly demonstrate the superior protective capacity of the polymeric micelle formulation.

Formulation VehicleTime PointAssay (%) (Mean ± SD)Total Related Substances (%) (Mean ± SD)Particle Size (nm) (Mean ± SD)Polydispersity Index (PDI) (Mean ± SD)
Aqueous Solution 0 Months100.1 ± 0.4< 0.1N/AN/A
1 Month92.3 ± 0.71.8 ± 0.2N/AN/A
3 Months81.5 ± 1.14.5 ± 0.4N/AN/A
6 Months68.2 ± 1.59.8 ± 0.6N/AN/A
Lipid-Based Nanoemulsion 0 Months99.8 ± 0.3< 0.1152.4 ± 3.10.18 ± 0.02
1 Month98.1 ± 0.50.5 ± 0.1155.8 ± 3.50.20 ± 0.03
3 Months95.4 ± 0.61.2 ± 0.2162.1 ± 4.20.25 ± 0.04
6 Months90.7 ± 0.92.9 ± 0.3175.3 ± 5.80.31 ± 0.05
Polymeric Micelles 0 Months99.9 ± 0.2< 0.185.6 ± 2.20.15 ± 0.01
1 Month99.5 ± 0.30.2 ± 0.0586.1 ± 2.40.16 ± 0.02
3 Months98.9 ± 0.40.4 ± 0.187.5 ± 2.90.17 ± 0.02
6 Months97.8 ± 0.50.8 ± 0.188.9 ± 3.10.18 ± 0.03

Experimental Protocols

Detailed methodologies were employed to ensure the accuracy and reproducibility of the stability data.

Accelerated Stability Study

Samples of this compound in each of the three formulations were stored in controlled environmental chambers at 40°C ± 2°C and 75% RH ± 5% RH.[7] Aliquots were withdrawn at the 0, 1, 3, and 6-month time points for analysis.[3]

Stability-Indicating HPLC Method

A validated high-performance liquid chromatography (HPLC) method was used to determine the assay and percentage of total related substances.[8][9][10][11] This method is crucial for separating the active ingredient from any degradation products.[2]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 10 µL.

Dynamic Light Scattering (DLS) Analysis

For the nanoemulsion and polymeric micelle formulations, particle size and polydispersity index (PDI) were measured using Dynamic Light Scattering (DLS).[12][13][14] DLS is a key technique for assessing the physical stability of nanoparticle-based drug delivery systems.[12][13]

  • Instrumentation: Malvern Zetasizer Nano ZS.

  • Scattering Angle: 173°.

  • Temperature: 25°C.

  • Sample Preparation: Samples were diluted with deionized water to an appropriate scattering intensity.

  • Analysis: Each measurement was performed in triplicate.

Visualizing Experimental and Biological Frameworks

To better illustrate the processes involved in this study and the hypothetical mechanism of action for this compound, the following diagrams have been generated.

G cluster_0 Formulation Preparation cluster_1 Stability Testing cluster_2 Analytical Testing cluster_3 Data Evaluation F1 Aqueous Solution S Place samples in 40°C / 75% RH Chamber F1->S F2 Lipid Nanoemulsion F2->S F3 Polymeric Micelles F3->S T Pull samples at 0, 1, 3, 6 months S->T A1 HPLC Analysis (Assay, Impurities) T->A1 A2 DLS Analysis (Size, PDI) T->A2 Nanoformulations only D Compare Stability Profiles A1->D A2->D

Caption: Workflow for the comparative stability testing of this compound formulations.

G This compound This compound Receptor GABA-A Receptor This compound->Receptor Positive Allosteric Modulation IonChannel Chloride Ion Influx Receptor->IonChannel Enhances Neuron Neuronal Hyperpolarization IonChannel->Neuron Leads to CNS CNS Depression (Sedative Effect) Neuron->CNS Results in

Caption: Hypothetical signaling pathway for the sedative action of this compound.

Conclusion

The experimental data unequivocally indicates that the polymeric micelle formulation provides the most stable environment for this compound under accelerated conditions. It maintained the highest percentage of the active ingredient and showed the least formation of related substances over the six-month period. The physical stability of the polymeric micelles, as evidenced by the minimal changes in particle size and PDI, further supports its suitability as a robust delivery vehicle. In contrast, the aqueous solution led to significant degradation of this compound. The lipid-based nanoemulsion offered intermediate protection but showed signs of physical instability with increasing particle size over time.

These findings provide a clear directive for the future development of this compound-based therapeutics, highlighting polymeric micelles as the optimal formulation strategy to ensure product quality and longevity.

References

Safety Operating Guide

Proper Disposal of Hypnophilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Hypnophilin, a compound with noted anti-Gram-positive bacteria, yeast, mold, and tumor activities.[1] Due to its cytotoxic properties, stringent disposal procedures must be followed to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound (Molecular Formula: C15H20O3) is a bioactive compound with cytotoxic properties.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activities necessitate handling it as a hazardous chemical waste. All personnel must handle this compound and its waste with extreme caution, utilizing appropriate personal protective equipment (PPE) to minimize exposure risk.

Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[2] All items that come into contact with this compound must be treated as cytotoxic waste.[3]

Solid Waste:

  • Items: Includes contaminated gloves, bench paper, pipette tips, vials, and other disposable lab supplies.

  • Container: Place in a designated, leak-proof, puncture-resistant container clearly labeled for cytotoxic waste.[4] These containers are often color-coded (e.g., yellow with a purple lid or red) to signify cytotoxic hazards.[3][5][6]

  • Procedure:

    • Collect all solid waste in a designated cytotoxic waste bag or container at the point of generation.

    • Ensure the container is kept closed when not in use.

    • Once the container is full, seal it securely.

Liquid Waste:

  • Items: Includes unused this compound solutions, reaction mixtures, and the first rinse of contaminated glassware.

  • Container: Use a dedicated, leak-proof, and chemically compatible container (plastic is often preferred) with a secure screw-top cap.[7][8] Never use food-grade containers.[1]

  • Procedure:

    • Collect all liquid waste in the designated container.

    • Do not mix with other waste streams, especially incompatible chemicals like strong acids or bases, to avoid violent reactions.[1]

    • Keep the container tightly closed except when adding waste.[8][9] Do not leave a funnel in the container opening.[9]

Labeling and Storage

Accurate labeling is critical for the safe management of hazardous waste.

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[8]

    • The label must clearly state "Hazardous Waste" and "Cytotoxic Waste."

    • List all constituents by their full chemical name (no abbreviations or formulas) and their approximate percentages, including solvents and water.[8][9]

    • Indicate the accumulation start date.

  • Storage (Satellite Accumulation Area - SAA):

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][7][10]

    • The SAA must be under the control of laboratory personnel and away from general traffic areas.[8][9]

    • Store waste in secondary containment to prevent spills.[8]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[7][10]

Disposal Procedures

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[2][11]

  • Contact Environmental Health & Safety (EHS): Once a waste container is nearly full (approximately 90%), or if it has been in storage for a prolonged period (typically 6-12 months), arrange for its removal by contacting your institution's Environmental Health & Safety (EHS) department.[7][9][12]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or calling the EHS office.[13]

  • Final Disposal: The EHS department will transport the waste to a licensed hazardous waste facility for final disposal, which is typically high-temperature incineration for cytotoxic compounds.[3][5][14]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[7][10]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[7]
Container Fullness for Pickup ~90% full[9]
pH for Drain Disposal (Not for this compound) Between 5.5 and 11.0 (for non-toxic aqueous solutions)[8][11]
Incineration Temperature > 850°C, ideally > 1200°C[15]

Experimental Protocols

As this document pertains to disposal, no experimental protocols for the use of this compound are included. Researchers should refer to their specific experimental designs and institutional safety guidelines for handling procedures. The disposal protocol provided is based on established best practices for cytotoxic and novel research chemicals.

Visual Workflow for this compound Disposal

Hypnophilin_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Disposal Arrangement cluster_4 Final Disposition A This compound Use in Lab B Solid Waste Generated (Gloves, Pipettes, etc.) A->B C Liquid Waste Generated (Solutions, Rinsate) A->C D Collect in Labeled, Puncture-Proof Cytotoxic Container B->D E Collect in Labeled, Leak-Proof, Compatible Liquid Waste Container C->E F Store Sealed Containers in Designated Satellite Accumulation Area (SAA) D->F E->F G Container is Full (~90%) or Storage Time Limit Reached F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I EHS Transports Waste to Licensed Disposal Facility H->I J High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hypnophilin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hypnophilin, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure a secure laboratory environment.

Immediate Safety and Handling Protocols

While specific hazard data for this compound is not currently available, a cautious approach is crucial. The following protocols are based on general best practices for handling chemical compounds with unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. All personnel handling this compound must use the following equipment:

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of airborne particles or aerosols.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes or airborne particles.
Protective Clothing A fully buttoned lab coat, long pants, and closed-toe shoes.To prevent incidental skin contact.
Emergency First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Instructions
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational Workflow for Handling this compound

A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_waste Waste Management prep_ppe Don Appropriate PPE prep_workstation Prepare & Decontaminate Workstation prep_ppe->prep_workstation prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_weigh Weigh this compound in a Ventilated Enclosure prep_workstation->handling_weigh handling_prepare Prepare Solutions in a Fume Hood handling_weigh->handling_prepare handling_label Clearly Label All Containers handling_prepare->handling_label cleanup_decontaminate Decontaminate Work Surfaces & Equipment handling_label->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe waste_solid Solid Waste (Contaminated PPE, consumables) cleanup_waste->waste_solid waste_liquid Liquid Waste (Unused solutions, rinse) cleanup_waste->waste_liquid cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash waste_disposal Dispose via Licensed Waste Contractor waste_solid->waste_disposal waste_liquid->waste_disposal

Figure 1: Safe Handling Workflow for this compound.

Detailed Experimental Protocols

1. Pre-Operational Checks:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood and any other ventilation equipment are functioning correctly.
  • Locate the nearest safety shower and eyewash station.
  • Review the Safety Data Sheet (SDS) for this compound.[1]

2. Handling Procedure:

  • All manipulations of solid this compound, including weighing, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
  • When preparing solutions, add this compound to the solvent slowly to avoid splashing.
  • Keep all containers of this compound tightly sealed when not in use.
  • Clearly label all primary and secondary containers with the compound name and any known hazards.

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and the first rinse of contaminated glassware should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Final Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste management provider, in accordance with local, state, and federal regulations.

References

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